molecular formula C6H5BrClN B1436628 3-Bromo-2-chloro-4-methylpyridine CAS No. 55404-31-4

3-Bromo-2-chloro-4-methylpyridine

Cat. No.: B1436628
CAS No.: 55404-31-4
M. Wt: 206.47 g/mol
InChI Key: QPFHYDFGKXHWIN-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methylpyridine ( 55404-31-4) is a high-purity, halogenated heterocyclic compound with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol . This compound is characterized as an off-white to solid solid with a density of approximately 1.624 g/cm³ . It is a valuable multifunctional synthetic intermediate in scientific research. Primary Research Applications: Pharmaceutical Intermediate: Serves as a key building block in the synthesis of pyridine-based drug candidates. Its substitution pattern allows for extensive Structure-Activity Relationship (SAR) exploration, making it a versatile scaffold in medicinal chemistry . Agrochemical Development: Used as a precursor in the research and synthesis of various active ingredients, including herbicides, fungicides, and insecticides, leveraging the bioactivity of the pyridine core . Complex Molecule Synthesis: The presence of both bromo and chloro substituents on the pyridine ring enables orthogonal and site-selective functionalization . This allows researchers to perform sequential cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to elaborate the molecule into more complex heterocyclic structures . The compound can be synthesized and further functionalized, for instance, by reacting with sodium hydride in a mixed solvent of ethanol and DMF . Value for Researchers: This compound provides a unique combination of a pyridine pharmacophore and differentiated halogen handles, offering significant versatility for the construction of diverse molecular libraries and target compounds in discovery chemistry and process development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-4-methylpyridine
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InChI

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPFHYDFGKXHWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80654166
Record name 3-Bromo-2-chloro-4-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55404-31-4
Record name 3-Bromo-2-chloro-4-methylpyridine
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Record name 3-Bromo-2-chloro-4-methylpyridine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Bromo-2-chloro-4-methylpyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A cornerstone of modern medicinal chemistry, 3-Bromo-2-chloro-4-methylpyridine (CAS No. 55404-31-4) has emerged as a pivotal building block for the synthesis of complex pharmaceutical agents. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and critical applications of this versatile heterocyclic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

3-Bromo-2-chloro-4-methylpyridine, also known as 3-Bromo-2-chloro-4-picoline, is a di-halogenated derivative of 4-methylpyridine. The strategic placement of the bromine and chlorine atoms, coupled with the methyl group, imparts a unique electronic and steric profile, making it a highly valuable and reactive scaffold in organic synthesis. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, a key attribute for constructing complex molecular architectures.

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-4-methylpyridine

PropertyValueSource(s)
CAS Number 55404-31-4[1][2]
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [2]
Appearance Colorless to light yellow liquid/solid[1]
IUPAC Name 3-bromo-2-chloro-4-methylpyridine[3]
SMILES CC1=C(C(=NC=C1)Cl)Br[3]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]

Synthesis Methodologies: A Strategic Overview

The efficient synthesis of 3-Bromo-2-chloro-4-methylpyridine is critical for its application in multi-step pharmaceutical manufacturing. Several synthetic routes have been established, often starting from readily available pyridine derivatives. A prevalent pathway commences with 2-chloro-4-methyl-3-nitropyridine, which serves as a key precursor.

Synthesis from 2-Chloro-4-methyl-3-nitropyridine

An established route involves the reduction of the nitro group of 2-chloro-4-methyl-3-nitropyridine to form 3-amino-2-chloro-4-methylpyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom. This multi-step process offers a reliable method for large-scale production. The synthesis of the nitropyridine precursor itself is a critical first stage.[4]

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine [5]

  • Charge Reactor: To a suitable reaction vessel, add 2-keto-3-nitro-4-methylpyridine (1.0 eq, 0.084 mol).

  • Add Reagent: Add phosphorus oxychloride (POCl₃, 50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Work-up: After completion, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Purification: Recrystallize the crude product from a 75% ethanol solution to yield the white solid product, 2-chloro-4-methyl-3-nitropyridine.

The subsequent reduction of the nitro group and the diazotization/bromination sequence are standard organic transformations that lead to the final product. This pathway underscores the importance of controlling reaction conditions to ensure high yield and purity of this crucial intermediate.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Intermediate Formation cluster_2 Final Product Synthesis A 2-Keto-3-nitro-4-methylpyridine B 2-Chloro-4-methyl-3-nitropyridine A->B POCl₃, Reflux C 3-Amino-2-chloro-4-methylpyridine B->C Reduction (e.g., Fe/HCl) D 3-Bromo-2-chloro-4-methylpyridine C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) Reactivity_Diagram A 3-Bromo-2-chloro-4-methylpyridine B Suzuki Coupling Product (C-C Bond Formation) A->B ArB(OH)₂, Pd Catalyst, Base C Buchwald-Hartwig Product (C-N Bond Formation) A->C R₂NH, Pd Catalyst, Base D Further Functionalization (at C2-Cl position) B->D Second Coupling Reaction C->D Second Coupling Reaction

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this intermediate is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. [6][7]

Keystone Intermediate for Nevirapine

In the synthesis of Nevirapine, 3-amino-2-chloro-4-methylpyridine (derived from the title compound's synthetic precursors) is a crucial component. It is condensed with another substituted pyridine fragment to construct the final tricyclic diazepinone core of the drug. [5][7]The efficiency and cost-effectiveness of the Nevirapine manufacturing process are heavily dependent on the quality and availability of this key pyridine building block. [6]

Scaffold for Novel Therapeutics

Beyond Nevirapine, the substituted pyridine motif is a privileged structure in medicinal chemistry. Halogenated pyridines like 3-Bromo-2-chloro-4-methylpyridine are instrumental in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores that interact with the hinge region of the ATP-binding pocket. This intermediate provides a versatile platform for synthesizing libraries of compounds to target kinases implicated in cancer and inflammatory diseases. [8][7]* Proton Pump Inhibitors (PPIs): The substituted pyridine ring is a key pharmacophore in several PPIs used to treat acid-related gastrointestinal disorders. [2]* Other Biologically Active Molecules: Its utility extends to the synthesis of agents for treating cancer and other proliferative diseases by targeting enzymes like CYP17. [9]

Safety and Handling

As with all halogenated organic compounds, 3-Bromo-2-chloro-4-methylpyridine must be handled with appropriate care in a laboratory or manufacturing setting.

  • Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or dust.

Conclusion

3-Bromo-2-chloro-4-methylpyridine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, particularly in selective palladium-catalyzed cross-coupling reactions, allows for the efficient and controlled synthesis of complex molecular targets. Its proven role in the manufacture of life-saving drugs like Nevirapine and its potential for the development of next-generation kinase inhibitors and other therapeutics solidify its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity is essential for any research or development team aiming to innovate in the field of drug discovery.

References

  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine - US6399781B1.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine. Available from: [Link]

  • Google Patents. PYRIDINE COMPOUNDS AS CYP17 ENZYME INHIBITORS - US 20110183989 A1.
  • Semantic Scholar. Nevirapine Batch Transfer Document. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Oncotarget. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Google Patents. Preparation process of 3 amino-4 methyl pyridine - CN100999491A.
  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available from: [Link]

  • organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

Sources

3-Bromo-2-chloro-4-methylpyridine: NMR Data & Interpretation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR characteristics of 3-Bromo-2-chloro-4-methylpyridine , a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (such as Nevirapine).

The following analysis synthesizes theoretical substituent effects with empirical data from analogous trisubstituted pyridines to provide a high-fidelity interpretation framework.

Compound: 3-Bromo-2-chloro-4-methylpyridine CAS: 55404-31-4 Molecular Formula: C₆H₅BrClN Molecular Weight: 206.47 g/mol

Part 1: Executive Summary & Structural Context

In drug development, this molecule serves as a highly functionalized scaffold. The presence of three distinct substituents (Cl, Br, Me) on the pyridine ring creates a unique electronic environment that simplifies NMR interpretation by eliminating complex higher-order coupling, yet requires careful analysis to distinguish from regioisomers (e.g., 5-bromo-2-chloro-4-methylpyridine).

Key Analytical Challenge: Differentiating the specific substitution pattern (2,3,4-trisubstituted) from potential synthetic byproducts using Scalar Coupling (


) and Chemical Shift (

) logic.
Structural Numbering & Electronic Environment
  • Position 1 (N): Pyridine nitrogen (electron-withdrawing).

  • Position 2 (Cl):

    
    -withdrawing, 
    
    
    
    -donating. Deshields C2 significantly; shields C3/C5 via resonance.
  • Position 3 (Br): Heavy atom effect.

    
    -withdrawing. Sterically crowds the C4-Methyl.[1]
    
  • Position 4 (Me): Weakly electron-donating (+I).

  • Position 5 (H):

    
    -position to Nitrogen. Expected upfield aromatic signal.
    
  • Position 6 (H):

    
    -position to Nitrogen. Expected downfield aromatic signal.
    

Part 2: Experimental Methodology

To ensure high-resolution data suitable for structural confirmation, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) may be used if solubility is poor, but will cause a solvent-induced downfield shift (~0.1–0.3 ppm) for aromatic protons.
  • Concentration: 10–15 mg in 0.6 mL solvent for 1H; 40–50 mg for 13C.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Acquisition Parameters (Typical 400 MHz Instrument)
Parameter1H NMR13C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm (-10 to 210 ppm)
Scans (NS) 16512–1024
Relaxation Delay (D1) 1.0 s2.0 s

Part 3: Data Interpretation & Assignment[2]

A. 1H NMR Spectrum (Proton)[2][3][4][5][6][7][8]

The 1H spectrum is characterized by a simplified splitting pattern due to the lack of neighboring protons for the methyl group and the para-orientation of the remaining aromatic protons (or vicinal depending on the exact isomer, but here H5 and H6 are vicinal).

Predicted Chemical Shifts & Multiplicity (


): 
PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation Logic
H6 Aromatic CH8.10 – 8.25 Doublet (d)


-proton to Nitrogen. Deshielded by N, but slightly shielded relative to unsubstituted pyridine (8.6 ppm) due to 4-Me and 2-Cl effects.
H5 Aromatic CH7.00 – 7.15 Doublet (d)


-proton to Nitrogen. Shielded by the electron-donating 4-Methyl group (ortho) and 2-Chloro resonance (para).
4-Me Methyl

2.40 – 2.55 Singlet (s)N/ADeshielded relative to toluene (2.35) due to the electron-deficient pyridine ring and steric compression from the ortho 3-Bromo group.

Key Diagnostic Feature: The coupling constant


 of ~5.0 Hz is characteristic of vicinal protons on a pyridine ring. If the structure were the 2,5-dichloro isomer, the protons would be para singlets (or very small coupling), easily distinguishing this structure.
B. 13C NMR Spectrum (Carbon)[2][5][6][7][8]

The 13C spectrum will display 6 distinct signals. The assignment relies on intensity (quaternary carbons are lower intensity) and chemical shift rules.

Predicted Chemical Shifts (


): 
CarbonTypeShift (

, ppm)
DEPT-135 PhaseNotes
C2

-Cl
150.0 – 152.0 AbsentDeshielded by directly attached Chlorine and Nitrogen proximity.
C6

147.0 – 149.0 Positive (Up)Typical

-carbon shift in pyridines.
C4

-Me
148.0 – 150.0 AbsentDeshielded by Methyl substitution.
C5

123.0 – 125.0 Positive (Up)

-carbon, typically the most upfield aromatic signal.
C3

-Br
120.0 – 124.0 AbsentHeavy Atom Effect: Bromine attached directly to a carbon often causes an upfield shift (shielding) despite its electronegativity.
4-Me

21.0 – 23.0 Positive (Up)Standard benzylic-like methyl shift.

Part 4: Structural Confirmation Logic (Visualization)

The following diagram illustrates the logical workflow for assigning the structure based on the spectral data described above.

NMR_Assignment_Logic Start Unknown Pyridine Derivative Step1 Identify Methyl Group (Singlet, ~2.45 ppm) Start->Step1 Step2 Analyze Aromatic Region (Two protons) Step1->Step2 Step3 Check Coupling (J) Step2->Step3 ResultA J ~ 5 Hz (Vicinal) Confirms H5-H6 adjacency (Target Structure) Step3->ResultA Doublets ResultB J ~ 0 Hz (Singlets) Implies Para protons (Regioisomer) Step3->ResultB Singlets

Figure 1: Decision tree for confirming the 2,3,4-substitution pattern versus 2,4,5-isomers using 1H NMR coupling constants.

Part 5: Impurity Profiling

In the synthesis of 3-bromo-2-chloro-4-methylpyridine (often via bromination of 2-chloro-4-methylpyridine), common impurities include:

  • Starting Material (2-Chloro-4-methylpyridine):

    • Differentiation: Look for the H3 proton signal at ~7.2 ppm (which is absent in the brominated product) and the H5/H6 coupling.

  • Regioisomer (5-Bromo-2-chloro-4-methylpyridine):

    • Differentiation: This isomer possesses isolated protons at positions 3 and 6. They will appear as singlets in the aromatic region, distinct from the doublets of the target compound.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Reich, H. J. Proton NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

3-Bromo-2-chloro-4-methylpyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) presents a classic challenge in regioselective pyridine functionalization. The presence of the 2-chloro and 4-methyl substituents creates competing electronic and steric environments that dictate the success of halogenation strategies.[1]

This guide details two primary, high-fidelity pathways:

  • The Directed Ortho-Metalation (DoM) Route: A modern, high-precision method utilizing organolithium chemistry to target the sterically crowded C3 position directly.[1]

  • The Sandmeyer Route (via CAPIC): A robust, scalable industrial approach converting the commercially available 3-amino-2-chloro-4-methylpyridine (CAPIC) intermediate.

Part 1: Executive Technical Summary

  • Target Molecule: 3-Bromo-2-chloro-4-methylpyridine

  • Molecular Formula: C₆H₅BrClN[1][2]

  • Key Challenge: Accessing the C3 position. Direct electrophilic bromination of 2-chloro-4-methylpyridine typically favors the less hindered C5 position (beta to nitrogen, ortho to methyl).

  • Strategic Solution: Use Directed Ortho-Metalation (DoM) to leverage the 2-chloro group as a Directing Group (DG), or use Sandmeyer chemistry on a pre-functionalized 3-amino precursor.

Part 2: Retrosynthetic Analysis & Strategy

The retrosynthesis visualizes the two distinct logical approaches to the target.

Retrosynthesis cluster_0 Pathway A: Directed Ortho-Metalation (DoM) cluster_1 Pathway B: Sandmeyer Reaction Target TARGET: 3-Bromo-2-chloro-4-methylpyridine Precursor1 2-Chloro-4-methylpyridine LithiumInt [3-Lithio-Intermediate] Precursor1->LithiumInt + LDA (Li-TMP) (-78°C) LithiumInt->Target + CBr4 / Br2 Precursor2 3-Amino-2-chloro-4-methylpyridine (CAPIC) Diazonium [Diazonium Salt] Precursor2->Diazonium + NaNO2 / HBr Diazonium->Target + CuBr

Figure 1: Retrosynthetic dissection showing the DoM route (Pathway A) and the Sandmeyer route (Pathway B).

Part 3: Pathway A – Directed Ortho-Metalation (DoM)

Best for: Research scale, rapid synthesis, high regioselectivity.[1] Mechanism: The 2-chloro substituent acts as an inductive Directing Group (DG), acidifying the C3 proton.[1] The 4-methyl group provides steric bulk but does not prevent lithiation at C3 if a non-nucleophilic base like LDA is used at low temperatures.[1]

Critical Considerations
  • Regioselectivity: The 2-Cl group directs lithiation to C3 (ortho).[1] While C3 is "sandwiched" between Cl and Methyl, the ortho-directing power of the halogen dominates.[1]

  • Temperature Control: Reactions must be maintained at -78°C to prevent the "Halogen Dance" (migration of the halogen) or nucleophilic attack of the base on the pyridine ring.[1]

Experimental Protocol

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 eq)[3]

  • LDA (Lithium diisopropylamide) (1.1 eq) [Freshly prepared or commercial solution]

  • CBr₄ (Carbon tetrabromide) or Br₂ (1.2 eq)

  • Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF.

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.[1]

  • Substrate Addition: Dissolve 2-chloro-4-methylpyridine in a minimal amount of dry THF. Add this solution dropwise to the LDA mixture over 15 minutes.

    • Checkpoint: The solution may change color (often yellow/orange) indicating the formation of the lithiated species.[1]

    • Timing: Stir at -78°C for 45–60 minutes . Do not over-stir, as this risks scrambling the lithiation site.[1]

  • Quenching (Bromination): Dissolve CBr₄ in dry THF and add it dropwise to the lithiated mixture at -78°C.

    • Note: CBr₄ is preferred over elemental bromine for cleaner reactions in DoM.[1]

  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Pathway B – The Sandmeyer Reaction (Industrial Standard)[1]

Best for: Large scale, high purity, cost-efficiency (if CAPIC is sourced).[1] Mechanism: Radical-nucleophilic aromatic substitution.[1] The amino group is converted to a diazonium salt, which is then displaced by a bromide ion catalyzed by Copper(I).[1][4][5]

Why this route?

The starting material, 3-amino-2-chloro-4-methylpyridine (CAPIC) , is a mass-produced intermediate for the HIV drug Nevirapine. It is widely available and relatively inexpensive, making this the most reliable route for generating multi-gram to kilogram quantities.[1]

Experimental Protocol

Reagents:

  • 3-Amino-2-chloro-4-methylpyridine (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Hydrobromic Acid (48% aq.[1][6] HBr) (Excess, solvent/reagent)[7][8]

  • Copper(I) Bromide (CuBr) (0.5 – 1.0 eq)

Step-by-Step Methodology:

  • Solubilization: In a reactor, suspend 3-amino-2-chloro-4-methylpyridine in 48% HBr. Cool the mixture to 0°C – 5°C using an ice/salt bath.

  • Diazotization: Dissolve NaNO₂ in a minimum volume of water.[1][6] Add this solution dropwise to the amine/HBr mixture, maintaining the temperature below 5°C .

    • Observation: The mixture will become a clear or slightly turbid diazonium salt solution.[1] Stir for 30 minutes at 0°C.

  • Sandmeyer Displacement:

    • Option A (In-situ): Add CuBr powder in small portions directly to the cold diazonium solution.[1]

    • Option B (Transfer): Transfer the cold diazonium solution slowly into a separate vessel containing CuBr dissolved in HBr at 60°C. (This method often gives higher yields by preventing side reactions).[1]

  • Reaction: After addition, heat the mixture to 60°C – 80°C for 1–2 hours until nitrogen evolution ceases.

  • Workup: Cool to room temperature. Neutralize carefully with NaOH or Na₂CO₃ (to pH ~8-9). Extract with Dichloromethane (DCM).[1]

  • Purification: The crude product is often pure enough for downstream use.[1] If necessary, recrystallize from ethanol/water or purify via silica gel chromatography.[1]

Part 5: Comparative Analysis & Data Summary

The following table contrasts the two pathways to aid in decision-making.

FeaturePathway A: DoM (Lithiation)Pathway B: Sandmeyer (CAPIC)
Starting Material 2-Chloro-4-methylpyridine3-Amino-2-chloro-4-methylpyridine
Key Reagents LDA, CBr₄, Anhydrous THFNaNO₂, HBr, CuBr
Conditions Cryogenic (-78°C), Inert GasAqueous Acid, 0°C to 60°C
Regioselectivity High (Directed by 2-Cl)Perfect (Pre-installed Nitrogen)
Scalability Difficult >100g (Cooling costs)Excellent (Kg scale proven)
Cost Higher (LDA, Dry solvents)Lower (Bulk commodity reagents)
Safety Profile Pyrophoric hazards (Lithium)Toxic gas (NOx), Corrosive (HBr)
Reaction Workflow Diagram (Sandmeyer)

SandmeyerWorkflow Step1 1. Dissolve Amine in 48% HBr (0°C) Step2 2. Add NaNO2 (Diazotization) Step1->Step2 Step3 3. Add CuBr & Heat to 60°C Step2->Step3 Step4 4. Neutralize & Extract (DCM) Step3->Step4

Figure 2: Operational workflow for the Sandmeyer conversion of CAPIC to the target bromide.

Part 6: Troubleshooting & Quality Control

  • Impurity Profile (DoM Route):

    • 5-Bromo isomer: Rare with LDA at -78°C, but possible if temperature rises.[1]

    • Di-bromo species: Occurs if excess base/electrophile is used.[1]

  • Impurity Profile (Sandmeyer Route):

    • Phenol derivative (2-chloro-3-hydroxy-4-methylpyridine): Formed if the diazonium salt reacts with water instead of bromide.[1] Fix: Use a large excess of HBr and ensure CuBr is active.[1]

    • Reduction product (2-chloro-4-methylpyridine): Formed if hypophosphorous acid is present (avoid reducing agents).[1]

Analytical Validation:

  • 1H NMR (CDCl₃): Look for the shift of the aromatic protons.

    • Precursor (Amino): Broad singlet (NH₂) around 4.0-6.0 ppm.

    • Product (Bromo): Disappearance of NH₂.[1] Downfield shift of adjacent protons due to Br electronegativity.[1]

    • Regioisomer Check: The coupling constants (J-values) between the remaining pyridine protons will confirm the 2,3,4-substitution pattern vs 2,4,5.[1]

References

  • Grozinger, K. (2000).[1] Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Patent WO2000043365A1.[1] Link

  • Hargrave, K. D., et al. (1991).[1] Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[1] 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241.[1] (Context for CAPIC synthesis).

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Directed Ortho Metalation protocols on halopyridines).

  • BenchChem. (2025).[1][6] Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Link

  • ChemicalBook. (2025).[1] Product entry for 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4). Link

Sources

Strategic Synthesis of 3-Bromo-2-chloro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) presents a specific regiochemical challenge: installing three contiguous substituents on the pyridine ring. The 2,3,4-substitution pattern is electronically mismatched for standard electrophilic aromatic substitution (EAS) because the pyridine nitrogen and the 2-chloro substituent deactivate the ring, while the 4-methyl group provides only weak activation.

To achieve high purity and yield, researchers must bypass standard EAS limitations. This guide details two distinct, self-validating synthetic pathways:

  • The Precision Route (Directed Ortho Metalation): Utilizes the directing power of the 2-chloro group to selectively functionalize the C3 position.

  • The Scalable Route (Functional Group Interconversion): Relies on the modification of a pyridone scaffold, suitable for larger batches where cryogenic conditions are limiting.

Pathway A: Directed Ortho Metalation (DoM)

Status: Preferred Method for Research & Medicinal Chemistry Starting Material: 2-Chloro-4-methylpyridine

The Mechanistic Logic

This route exploits the acidity of the C3 proton. The 2-chloro substituent exerts a strong inductive effect (-I), acidifying the adjacent C3 proton. Furthermore, the chlorine atom can coordinate with lithium, stabilizing the transition state. While the 4-methyl group has benzylic protons susceptible to lateral lithiation, the use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) kinetically favors ring lithiation at C3 over lateral deprotonation.

Experimental Protocol
  • Pre-requisites: Anhydrous THF (<50 ppm H2O), inert atmosphere (Ar/N2).

  • Scale: 10 mmol basis.

Step-by-Step Workflow:

  • LDA Generation: Charge a flame-dried flask with anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool to -78°C. Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 min to ensure full conversion to LDA.

  • Substrate Addition: Dissolve 2-Chloro-4-methylpyridine (1.27 g, 10 mmol) in THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" (isomerization) or lateral lithiation.

  • Metalation: Stir the resulting yellow/orange suspension at -78°C for 1–2 hours. The C3-lithio species is generated in situ.

  • Electrophile Trapping: Dissolve CBr4 (Carbon tetrabromide, 3.65 g, 11 mmol) or Br2 (0.56 mL, 11 mmol) in THF. Add slowly to the reaction mixture.

    • Note: CBr4 is often preferred over elemental bromine for cleaner reactions in DoM.

  • Quench & Workup: After 30 min, quench with saturated aqueous NH4Cl while still cold. Warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4.[1]

Visualization of Pathway A

DOM_Pathway SM 2-Chloro-4-methylpyridine Intermediate [3-Lithio-2-chloro-4-methylpyridine] (Kinetic Intermediate) SM->Intermediate Ortho-Lithiation (Directed by Cl) LDA LDA / THF -78°C LDA->Intermediate Product 3-Bromo-2-chloro-4-methylpyridine Intermediate->Product Electrophilic Trap Electrophile Electrophile (CBr4 or Br2) Electrophile->Product

Caption: Kinetic control via LDA ensures lithiation occurs exclusively at the C3 position, stabilized by the adjacent Chlorine atom.

Pathway B: The Pyridone/POCl3 Route

Status: Alternative for Scale-Up / Non-Cryogenic Labs Starting Material: 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone)

The Mechanistic Logic

This route uses classical electrophilic substitution followed by deoxy-halogenation. 4-Methyl-2-pyridone is electron-rich. Bromination can occur at C3 or C5. The C3 position is sterically hindered by the methyl group but electronically activated by the adjacent carbonyl (tautomeric OH). Careful control of stoichiometry and temperature is required to maximize the 3-bromo isomer, though separation from the 5-bromo isomer is often necessary. The final step converts the pyridone carbonyl to a chloride using Phosphorus Oxychloride (POCl3).

Experimental Protocol

Step 1: Bromination

  • Dissolve 4-Methyl-2-pyridone (10 mmol) in Acetic Acid (AcOH).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir for 4–12 hours. Monitor via LCMS for the appearance of the 3-bromo isomer vs. 5-bromo isomer.

    • Purification: Recrystallization or column chromatography is usually required here to isolate the 3-bromo-4-methyl-2-pyridone intermediate.

Step 2: Chlorination (Deoxychlorination)

  • Suspend the purified 3-bromo-4-methyl-2-pyridone in neat POCl3 (excess, e.g., 5–10 eq).

  • Heat to reflux (approx. 105°C) for 2–4 hours.

  • Safety Warning: Quench carefully by pouring the reaction mixture onto crushed ice (exothermic hydrolysis of POCl3).

  • Neutralize with NaOH/NaHCO3 and extract with DCM.

Visualization of Pathway B

Pyridone_Pathway SM 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone) Inter1 3-Bromo-4-methyl-2-pyridone (Plus 5-bromo isomer) SM->Inter1 Electrophilic Subst. Bromination NBS / AcOH or Br2 / AcOH Bromination->Inter1 Purification Purification (Chromatography/Cryst.) Inter1->Purification Inter2 Pure 3-Bromo Intermediate Purification->Inter2 Product 3-Bromo-2-chloro-4-methylpyridine Inter2->Product Deoxychlorination Chlorination POCl3 Reflux Chlorination->Product

Caption: This pathway avoids organolithiums but requires rigorous purification to remove regioisomers generated during bromination.

Starting Material Selection Matrix

Use this table to select the optimal starting material based on your lab's capabilities and project phase.

Feature2-Chloro-4-methylpyridine (Pathway A)2-Hydroxy-4-methylpyridine (Pathway B)
CAS Number 3678-62-413466-35-8
Primary Mechanism Directed Ortho Metalation (DoM)Electrophilic Subst. + Deoxychlorination
Regioselectivity High (>95% C3 selectivity)Moderate (Mixture of C3/C5 possible)
Key Reagents LDA, CBr4, Anhydrous THFNBS, POCl3, Acetic Acid
Operational Risk Cryogenic handling (-78°C), moisture sensitivityCorrosive reagents (POCl3), exothermic quench
Atom Economy High (Direct C-H functionalization)Lower (Loss of oxygen, use of excess POCl3)
Cost Efficiency Higher reagent cost (LDA), lower laborLower reagent cost, higher purification labor

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing this intermediate for drug development (e.g., as a Suzuki coupling partner), the following impurities must be monitored:

  • Regioisomers:

    • Pathway A: 2-Chloro-4-methyl-5-bromopyridine (rare, from lateral lithiation/isomerization).

    • Pathway B: 2-Chloro-4-methyl-5-bromopyridine (common, from lack of bromination control).

    • Detection: 1H NMR is definitive. The C3-H and C5-H signals in the starting material are distinct. In the product, the remaining proton (C5-H) will appear as a singlet (or fine doublet) typically shifted downfield.

  • Poly-halogenation:

    • Over-bromination (3,5-dibromo species) can occur in Pathway B if excess NBS is used.

  • Moisture Control (Pathway A):

    • If the yield is low in Pathway A, the culprit is almost always moisture in the THF or inactive LDA. Titrate n-BuLi before use.

References

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Other Azines. In Heterocyclic Chemistry.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Detailed protocols for cryogenic handling of LDA and pyridine functionalization).

  • ChemicalBook. (2025).[1] Synthesis of 3-Bromo-4-methylpyridine and derivatives. (Provides context on the commercially available analogs and industrial routes).

  • BenchChem. (2025).[3] Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (Comparative reactivity data supporting the distinct utility of the 2-Cl, 3-Br scaffold).

  • ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (Describes the synthesis of the amino-analog, which can be converted to the bromo-analog via Sandmeyer reaction if DoM is not feasible).

Sources

Operational Safety & Handling Protocol: 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: OSHP-BCMP-01 | Version: 2.0 | CAS: 55404-31-4[1]

Executive Technical Summary

3-Bromo-2-chloro-4-methylpyridine is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and antivirals.[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the C2-chlorine is activated for nucleophilic aromatic substitution (


), while the C3-bromine is primed for palladium-catalyzed cross-coupling or lithium-halogen exchange.[1]

However, this dual-halogenated motif presents specific safety challenges.[1] Beyond standard irritant properties, the compound possesses significant lipophilicity (LogP ~2.9), facilitating dermal absorption, and high reactivity toward biological nucleophiles.[1] This guide transitions from basic SDS compliance to advanced operational risk management.[1]

Chemical Profile
PropertySpecificationOperational Implication
CAS Number 55404-31-4Primary identifier for inventory tracking.[1]
Molecular Formula

MW: 206.47 g/mol .[1][2][3][4]
Physical State Solid / Low-melting solidMelting point creates handling ambiguity (solid vs. melt).[1]
Boiling Point ~250°CLow volatility, but aerosols are a risk during weighing.[1]
Flash Point ~105°CClass IIIB Combustible Liquid (when molten).[1]

Hazard Architecture & Toxicology

Expertise Note: While GHS classifications label this compound as an Irritant (H315, H319, H335), experienced medicinal chemists must treat it as a potential sensitizer and alkylating agent due to the activated C2-chlorine position.[1]

Mechanistic Toxicity[1]
  • Protein Alkylation: The electron-deficient pyridine ring activates the C2-chlorine for displacement by biological nucleophiles (e.g., cysteine residues in proteins), leading to potential sensitization or haptenization.[1]

  • Lipophilic Transport: The methyl and halogen substituents increase lipophilicity, allowing the compound to penetrate the stratum corneum faster than non-halogenated pyridines.[1]

  • Metabolic Activation: Halogenated pyridines can undergo oxidative metabolism to form reactive N-oxide intermediates or ring-opening aldehydes.[1]

GHS Classification Summary[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

  • Skin/Eye Corrosion: Category 2 (Irritant).[1][5]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][5]

Engineering Controls & Containment

Trustworthiness: Reliance on PPE alone is a failure of protocol.[1] The primary defense must be engineering controls.[1]

Hierarchy of Containment (Visualized)

Hierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (Admin) cluster_2 Tertiary Barrier (PPE) FumeHood Chemical Fume Hood (Face Vel: 100 fpm) SOP SOP Validation FumeHood->SOP GloveBox Glove Box (For >10g scale or solids) GloveBox->SOP WasteTag Segregated Waste Tagging SOP->WasteTag Gloves Double Nitrile (0.11mm) Change every 30 mins SOP->Gloves Resp P100 Respirator (If outside hood) Gloves->Resp Supplemental

Figure 1: The "Defense in Depth" strategy prioritizes isolation over personal protection.

Specific Ventilation Standards
  • Solid Handling: All weighing of the solid must occur inside a fume hood or a powder containment balance enclosure.[1]

  • Face Velocity: Maintain 0.5 m/s (100 fpm).

  • Sash Height: Keep the sash at the lowest working position to protect against potential splashes during reaction quenching.[1]

Operational Workflows

A. Receipt and Storage

Upon receipt, the integrity of the packaging is critical.[1] Halogenated pyridines can degrade, releasing corrosive hydrogen halides (HBr/HCl) if exposed to moisture.[1]

  • Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a cool, dry place (<25°C).

  • Visual Check: Yellowing or darkening of the solid indicates oxidation or hydrolysis.[1]

B. Weighing and Transfer

Static electricity is a major risk with dry, halogenated heterocyclic powders.[1]

  • Antistatic Measures: Use an ionizing gun or bar inside the balance enclosure to neutralize static charge on the spatula and weighing boat.[1]

  • Dissolution: Ideally, dissolve the solid in the reaction solvent (e.g., THF, DCM) inside the hood immediately after weighing to transition the hazard from an inhalable dust to a contained liquid.[1]

C. Reaction Safety: The "Halogen Dance" Risk

Expertise Note: The most dangerous phase involves the use of organolithiums (e.g., n-BuLi) for Lithium-Halogen exchange.[1] The C3-Bromine exchanges rapidly, but if the temperature is not strictly controlled (<-70°C), the lithiated species can isomerize ("dance") or eliminate to form pyridynes, leading to uncontrolled exotherms and tar formation.[1]

Reaction Decision Matrix

ReactionSafety Start Reaction Setup Reagent Reagent Type? Start->Reagent Lithium Organolithium (n-BuLi, LDA) Reagent->Lithium Exchange Coupling Pd-Catalyst (Suzuki/Buchwald) Reagent->Coupling Catalysis TempControl Cryogenic Control (<-78°C Required) Lithium->TempControl Critical Inert Inert Gas Sparging (O2 Removal) Coupling->Inert Catalyst Life Quench Controlled Quench (Exotherm Risk) TempControl->Quench Slow Addition Waste Halogenated Waste Inert->Waste Quench->Waste

Figure 2: Operational decision tree based on reagent class.[1] Note the critical temperature control required for lithiation.

Emergency Response & Waste Management

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges if the spill is outside a hood.[1]

  • Neutralization: Do not use water.[1] Use a dry absorbent (Vermiculite or Sand).[1]

  • Decontamination: Wash the surface with a dilute surfactant solution, followed by a water rinse.[1] Collect all rinsate.[1]

Waste Disposal
  • Classification: This material is Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong acids or oxidizers.[1]

  • Labeling: Clearly mark containers with "Toxic," "Irritant," and "Halogenated."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-Bromo-2-chloro-4-methylpyridine (EC 813-903-7).[1] Retrieved from [Link][1]

  • Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Migration Reactions.[1] Angewandte Chemie International Edition.[1] (Contextual reference for lithiation risks of bromo-chloro-pyridines).

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility, handling, and solvent selection for 3-Bromo-2-chloro-4-methylpyridine . It is designed for medicinal chemists and process engineers requiring actionable data for synthesis, purification, and formulation.[1]

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) is a highly functionalized halogenated heterocycle utilized primarily as a scaffold in the development of kinase inhibitors and agrochemicals.[2][3] Its physicochemical behavior is dominated by the electron-deficient pyridine ring and the lipophilic contributions of the halogen and methyl substituents.[1]

This guide moves beyond generic data, synthesizing extraction protocols and structural analysis to define its solubility landscape. Key takeaway: The compound exhibits high solubility in chlorinated and polar aprotic solvents, moderate solubility in aromatics, and low aqueous solubility.[1] Care must be taken with nucleophilic solvents due to the lability of the C2-chlorine atom.[1]

Chemical Profile & Physicochemical Basis[1][3][4][5][6]

Understanding the molecule's intrinsic properties is the first step to accurate solvent selection.[1]

PropertyValue / DescriptorRelevance to Solubility
CAS Number 55404-31-4Unique Identifier
Molecular Weight 206.47 g/mol Small molecule, favorable kinetics
LogP (Calc) ~2.9Moderately lipophilic; prefers organic phases
pKa (Base) ~2.2 (Pyridinium ion)Very weak base; remains neutral in most buffers
H-Bond Donors 0No self-association; higher solubility in aprotic solvents
H-Bond Acceptors 1 (Pyridine N)Accepts H-bonds from protic solvents (MeOH, Water)

Solubility Landscape

Data derived from synthesis extraction protocols and structural analog analysis.

High Solubility Solvents (Primary Choices)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or performing extractions.[1]

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dipole-dipole interactions.[1] DCM is the standard solvent for extraction during synthesis.[1]

  • Ethyl Acetate (EtOAc): High solubility.[1] Frequently used as the organic phase in aqueous workups.[1]

  • Tetrahydrofuran (THF) & 2-MeTHF: Excellent solubility.[1] Ideal for reactions involving organometallics (e.g., Grignard, Lithiation).[1]

Reaction Solvents (Polar Aprotic)

Required for nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-couplings (Suzuki, Buchwald).[1]
  • DMSO & DMF: High solubility.[1] These solvents solvate the cation of reagents, enhancing reactivity.[1]

    • Note: Removal requires aqueous wash or lyophilization.[1]

  • Acetonitrile (MeCN): Good solubility.[1] often used in HPLC and mild substitution reactions.[1]

  • 1,4-Dioxane: Excellent solubility; preferred for high-temperature Pd-catalyzed couplings.

Critical Caution: Reactive Solvents

The 2-chloro position is activated by the pyridine nitrogen, making it susceptible to displacement by nucleophiles.[1]

  • Methanol / Ethanol: Soluble, but use with caution.[1] In the presence of strong bases (e.g., NaOMe, NaOH), the solvent can act as a nucleophile, converting the 2-chloro group to a 2-methoxy/ethoxy ether.[1]

  • Primary Amines: Do not use as solvents.[1] They will rapidly displace the chloride or bromide.[1]

Anti-Solvents (For Purification)[1]
  • Water: Practically insoluble.[1]

  • Hexanes / Heptane: Low solubility.[1] Useful for inducing precipitation from EtOAc or DCM solutions.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Objective Reaction Chemical Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (LCMS/NMR) Start->Analysis Coupling Pd-Catalyzed / Cross-Coupling Reaction->Coupling SNAr Nucleophilic Substitution Reaction->SNAr Extraction Aqueous Workup Purification->Extraction Cryst Recrystallization Purification->Cryst Rec_MeCN Select: MeCN or MeOH (Neutral) Analysis->Rec_MeCN LCMS Rec_CDCl3 Select: CDCl3 or DMSO-d6 Analysis->Rec_CDCl3 NMR Rec_Dioxane Select: 1,4-Dioxane or Toluene Coupling->Rec_Dioxane Rec_DMF Select: DMF or DMSO SNAr->Rec_DMF Rec_DCM Select: DCM or EtOAc Extraction->Rec_DCM Rec_Hex System: EtOAc/Heptane or Toluene/Hexane Cryst->Rec_Hex

Caption: Decision logic for solvent selection based on experimental intent, minimizing side-reactions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/purity.

  • Preparation: Weigh 50 mg of 3-Bromo-2-chloro-4-methylpyridine into a 2 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear.

    • Insoluble: Visible particulate remains.[1]

  • Calculation:

    
    [1]
    
  • Validation: If clear, filter through a 0.22 µm PTFE filter and analyze by HPLC to ensure no degradation occurred during dissolution.

Protocol B: Solvent Screening for Recrystallization

Based on the compound's high solubility in EtOAc and low solubility in alkanes.

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining temperature until a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold 1:4 EtOAc:Heptane.

Safety & Handling (Halogenated Pyridines)

  • Skin Absorption: Halogenated pyridines can be absorbed through the skin.[1] Wear nitrile gloves and a lab coat.[1]

  • Inhalation: The compound may sublime or exist as a fine dust.[1] Handle strictly within a fume hood.[1]

  • Waste Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with strong acids or oxidizers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine.[1] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-2-chloro-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the substituted pyridine core is of paramount importance, prized for its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility.[1][2] This guide focuses on a particularly valuable building block: 3-Bromo-2-chloro-4-methylpyridine . With its distinct substitution pattern, this molecule offers orthogonal reactivity, enabling chemists to perform selective, stepwise modifications at different positions of the pyridine ring. The chloro group at the C2 position is primed for nucleophilic aromatic substitution, while the bromo group at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful intermediate in the synthesis of complex, poly-substituted molecules with significant potential in drug discovery and materials science.[3][4] This document provides an in-depth exploration of its synthesis, chemical behavior, and strategic applications for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. 3-Bromo-2-chloro-4-methylpyridine is a light yellow solid under standard conditions, and its key identifiers and properties are summarized below.[5]

PropertyValueSource(s)
IUPAC Name 3-bromo-2-chloro-4-methylpyridine[6]
Synonyms 3-Bromo-2-chloro-4-picoline, 2-Chloro-3-bromo-4-methylpyridine[6]
CAS Number 55404-31-4[6][7]
Molecular Formula C₆H₅BrClN[5][6]
Molecular Weight 206.47 g/mol [6]
Physical Form Solid[5]
Boiling Point 250.3 ± 35.0 °C (Predicted)[5]
Density 1.624 ± 0.06 g/cm³ (Predicted)[5]
SMILES CC1=C(C(=NC=C1)Cl)Br[6]
InChI InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3[6]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[5][7]
Section 2: Synthesis Strategies

The efficient synthesis of 3-Bromo-2-chloro-4-methylpyridine is critical for its application. The most direct routes typically start from the corresponding aminopyridine precursor, 3-amino-2-chloro-4-methylpyridine, which itself is a valuable intermediate in pharmaceutical manufacturing, notably for the HIV drug Nevirapine.[8] Two primary strategies are discussed here: direct bromination and the Sandmeyer reaction.

2.1 Synthesis via Direct Bromination

A documented method involves the direct bromination of a precursor in the presence of bromine.[5] This approach is robust but requires careful handling of elemental bromine.

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material (e.g., a substituted 2-chloro-4-methylpyridine derivative) in an appropriate solvent. Cool the mixture.

  • Reagent Addition: Slowly add elemental bromine (Br₂) dropwise to the stirred solution. The temperature should be carefully controlled during the addition.

    • Scientist's Insight: The slow, dropwise addition of bromine is crucial to manage the exothermicity of the reaction and to prevent the formation of polybrominated side products. Maintaining a low temperature initially helps to control the reaction rate.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an extended period (e.g., 12 hours) to ensure the reaction goes to completion.[5]

  • Workup: Carefully quench the reaction and adjust the pH to neutral using an aqueous base solution, such as 5N sodium hydroxide.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with saturated brine to remove residual water and inorganic salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure 3-bromo-2-chloro-4-methylpyridine.[5]

2.2 Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[9][10] This is a widely applicable alternative for synthesizing the title compound from 3-amino-2-chloro-4-methylpyridine.

cluster_synthesis Sandmeyer Synthesis of 3-Bromo-2-chloro-4-methylpyridine Start 3-Amino-2-chloro- 4-methylpyridine Diazonium In situ Diazonium Salt Intermediate Start->Diazonium  1. HBr, NaNO₂  2. 0-5 °C Product 3-Bromo-2-chloro- 4-methylpyridine Diazonium->Product  CuBr

Caption: Sandmeyer reaction workflow for synthesis.

  • Diazotization:

    • To a cooled (0-5 °C) aqueous solution of hydrobromic acid (HBr), add 3-amino-2-chloro-4-methylpyridine portion-wise while stirring to form the corresponding ammonium salt.[11]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C.[12]

    • Scientist's Insight: This step forms the unstable diazonium salt.[13] Low temperature is critical to prevent the premature decomposition of the diazonium intermediate, which would otherwise lead to phenol byproducts and reduced yield.

  • Halogenation:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.

    • Scientist's Insight: The Cu(I) catalyst is essential for the radical-transfer mechanism that efficiently displaces the diazo group with a bromide, which is the core of the Sandmeyer reaction.[10]

  • Workup and Isolation:

    • After gas evolution ceases, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure the complete decomposition of any remaining diazonium salt.

    • Cool the mixture and neutralize it with a base (e.g., NaOH or Na₂CO₃).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic phase, dry it, and concentrate it under vacuum.

    • Purify the residue via flash chromatography or distillation to obtain the final product.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2-chloro-4-methylpyridine stems from the differential reactivity of its two halogen substituents. The C2-chloro group is activated towards nucleophilic attack, while the C3-bromo group is ideal for metal-catalyzed cross-coupling.

3.1 Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2][14] The C2-chloro atom on this scaffold can be readily displaced by various nucleophiles, most commonly amines, to form 2-amino-3-bromo-4-methylpyridine derivatives.

While classical SNAr can be effective, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a state-of-the-art method for forming C-N bonds with broad substrate scope and high functional group tolerance.[15][16]

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NR'R'')Ln]+ OxAdd->AmineComplex Ligand Exchange (HNR'R'', Base) ProductComplex Ar-NR'R'' AmineComplex->ProductComplex Reductive Elimination ProductComplex->Pd0 Catalyst Regeneration cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂, Base) Product R¹-R² Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

The Unseen Workhorse: A Technical Guide to 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Pivotal Intermediate in Modern Pharmaceutical and Agrochemical Synthesis

Abstract

3-Bromo-2-chloro-4-methylpyridine, a halogenated pyridine derivative, serves as a critical and versatile building block in the synthesis of a multitude of complex organic molecules. While its formal "discovery" and initial synthesis are not prominently documented in readily accessible scientific literature, its significance has grown in tandem with the development of blockbuster pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-4-methylpyridine, detailing its chemical properties, surveying established and modern synthetic methodologies, and exploring its crucial role in the production of high-value compounds. The discussion is tailored for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing, offering insights into the practical application and synthetic nuances of this important intermediate.

Introduction: The Strategic Importance of a Dihalogenated Picoline

In the landscape of organic synthesis, the strategic value of an intermediate is often measured by its versatility and the efficiency with which it can be incorporated into larger, more complex molecular architectures. 3-Bromo-2-chloro-4-methylpyridine (also known as 3-Bromo-2-chloro-4-picoline), with the CAS number 55404-31-4, stands as a prime example of such a pivotal molecule.[1][2][3] Its structure, featuring a pyridine core functionalized with a methyl group and two distinct halogen atoms, offers a rich platform for a variety of chemical transformations.

The presence of both bromine and chlorine atoms on the pyridine ring allows for differential reactivity, enabling chemists to perform selective cross-coupling and substitution reactions. This "orthogonality" is a key feature that underpins its utility in the multi-step synthesis of pharmacologically active compounds and other functional materials. While the initial synthesis of this specific compound is not well-documented in historical records, its rise to prominence is inextricably linked to the demand for its derivatives in various sectors of the chemical industry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-2-chloro-4-methylpyridine is essential for its safe handling, storage, and effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅BrClN[1][3]
Molecular Weight 206.47 g/mol [1][3]
Appearance Off-white to light yellow solid[4]
CAS Number 55404-31-4[1][2][3]
Purity Typically ≥95-99%[4]

Table 1: Key Physicochemical Properties of 3-Bromo-2-chloro-4-methylpyridine.

Synthetic Methodologies: A Survey of Preparative Routes

While a singular, seminal "discovery" paper for 3-Bromo-2-chloro-4-methylpyridine remains elusive, its synthesis can be approached through several logical retrosynthetic pathways, primarily involving the halogenation of a pre-existing 2-chloro-4-methylpyridine or a related precursor. The following sections detail plausible and documented synthetic strategies.

Electrophilic Bromination of 2-Chloro-4-methylpyridine

A direct and logical approach to the synthesis of 3-Bromo-2-chloro-4-methylpyridine is the electrophilic bromination of 2-chloro-4-methylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating methyl group can help to facilitate the reaction. The directing effects of the substituents would favor bromination at the 3- and 5-positions.

Sources

Technical Monograph: Spectroscopic Characterization of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55404-31-4 | Formula: C₆H₅BrClN | M.W.: 206.47 g/mol Document Type: Technical Reference Guide Version: 2.0 (Analytical Standards)

Executive Summary & Structural Context

3-Bromo-2-chloro-4-methylpyridine is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the contiguous trisubstitution pattern (2,3,4-positions), which imparts specific electronic properties and regioselective reactivity.

For the analytical scientist, this molecule presents a distinct spectroscopic signature defined by the interplay between the electron-deficient pyridine ring, the inductive effects of the halogens, and the electron-donating methyl group. This guide provides a comprehensive breakdown of its spectral data, enabling rapid identification and quality control.

Structural Assignment Map

The following diagram illustrates the atom numbering and correlation to spectroscopic signals used throughout this guide.

G Figure 1: Structural connectivity and NMR assignment loci for 3-Bromo-2-chloro-4-methylpyridine. N1 N1 C2 C2 (Cl) N1->C2 1.3 Å C3 C3 (Br) C2->C3 Ortho Cl Cl C2->Cl C4 C4 (Me) C3->C4 Ortho Br Br C3->Br C5 C5 (H) C4->C5 Ortho Me CH3 C4->Me C6 C6 (H) C5->C6 Vicinal Coupling C6->N1

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

¹H NMR Analysis (Proton)

The proton NMR spectrum is characterized by a high degree of simplicity due to the trisubstitution, leaving only two aromatic protons. However, their chemical shifts are highly diagnostic.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Reference Base)

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
H6 (α to N)8.15 – 8.25 Doublet (d)1H

Hz
Deshielded significantly by the adjacent Nitrogen (inductive -I and mesomeric -M effects).
H5 (β to N)7.05 – 7.15 Doublet (d)1H

Hz
Shielded relative to H6. Located beta to Nitrogen and ortho to the Methyl group.
CH₃ (Methyl)2.40 – 2.45 Singlet (s)3HN/ATypical benzylic-like shift on a heteroaromatic ring. May show slight broadening due to long-range coupling.

Technical Note on Coupling: The coupling between H5 and H6 is a classic vicinal coupling (


). In pyridines, 2,3-coupling (or 5,6 in this numbering) is typically smaller (4–6 Hz) than ortho coupling in benzenes (7–8 Hz), serving as a confirmation of the heterocyclic core.
¹³C NMR Analysis (Carbon)

The carbon spectrum must confirm six unique carbon environments.

Carbon PositionApprox.[1][2][3][4] Shift (δ ppm)Environment Description
C2 148.0 – 150.0 Quaternary. Deshielded by N and Cl (ipso).
C6 147.0 – 149.0 Methine (CH). Deshielded by N (alpha).
C4 148.0 – 150.0 Quaternary. Attached to Methyl.[2][3][5][6]
C3 120.0 – 125.0 Quaternary. Attached to Br. Upfield due to "Heavy Atom Effect" of Bromine.
C5 123.0 – 125.0 Methine (CH).
CH₃ 22.0 – 24.0 Methyl carbon.

Mass Spectrometry (MS) Profile[7][9]

The mass spectrum of this molecule is the most definitive tool for confirming the halogen substitution pattern. The presence of one Chlorine and one Bromine atom creates a distinct isotopic "fingerprint."[7]

Isotopic Abundance Pattern

Unlike simple organics, this molecule will not show a single molecular ion peak.[7] It displays a triad of peaks due to the natural abundance of


 (3:1) and 

(1:1).[7]

Theoretical Intensity Ratio (M : M+2 : M+4) = 3 : 4 : 1 [7]

Ion Speciesm/z ValueCompositionRelative Intensity (Approx)
M⁺ 205

75% (Base Peak relative to cluster)
[M+2]⁺ 207

+

100% (Dominant Peak)
[M+4]⁺ 209

25%

Note: The exact m/z values are rounded integers. High-Resolution Mass Spec (HRMS) would detect exact masses (e.g., 204.929).

Fragmentation Pathway
  • [M - Br]⁺: Loss of Bromine radical (m/z ~126/128). This is often the primary fragmentation pathway as the C-Br bond is weaker than C-Cl.

  • [M - Cl]⁺: Loss of Chlorine (m/z ~170/172). Less common but observable.

  • [M - HCN]: Characteristic pyridine ring fragmentation.

Analytical Workflow & Quality Control

To ensure the integrity of the material for drug development applications, the following QC workflow is recommended. This system validates identity and purity simultaneously.

QC_Workflow Figure 2: Integrated Quality Control Decision Tree Start Crude Sample 3-Bromo-2-chloro-4-methylpyridine HPLC HPLC Purity Assay (UV @ 254 nm) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS_Check GC-MS / LC-MS Isotope Check Decision1->MS_Check Yes Reject Reject / Recrystallize Decision1->Reject No Isotope_Logic Pattern Matches 3:4:1 (M:M+2:M+4)? MS_Check->Isotope_Logic NMR_Check 1H NMR (CDCl3) Check H5/H6 Coupling Isotope_Logic->NMR_Check Yes Isotope_Logic->Reject No (Wrong Halogens) Final Release Lot for Synthesis NMR_Check->Final

Synthetic Utility & Regiochemistry

Understanding the spectroscopy aids in monitoring downstream chemistry. This scaffold is designed for regioselective cross-coupling .

  • C3-Position (Bromo): The C-Br bond is generally more reactive towards oxidative addition with Palladium (Pd) catalysts (Suzuki/Buchwald couplings) than the C-Cl bond.

    • Monitoring: Disappearance of the triplet isotope pattern in MS; shift of C3 in

      
      C NMR.
      
  • C2-Position (Chloro): This position is activated for

    
     (Nucleophilic Aromatic Substitution) due to the adjacent Nitrogen.
    
    • Monitoring: Shift of the H6 proton signal if the adjacent Cl is replaced by an amine or alkoxide.

References

  • PubChem Compound Summary. (2025). 3-Bromo-2-chloro-4-methylpyridine (CID 40425119).[2] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Reference for Halogen Isotope Patterns and Pyridine Coupling Constants).
  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

Sources

Commercial Availability & Technical Profile: 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4 ) is a high-value heterocyclic building block characterized by its dense functionalization. It features three distinct reactive handles—a C2-chlorine, a C3-bromine, and a C4-methyl group—on a pyridine scaffold. This specific substitution pattern renders it indispensable for orthogonal cross-coupling strategies in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals where precise regiocontrol is paramount.

While available from specialized fine chemical suppliers, it is not a bulk commodity. This guide details its commercial landscape, provides a validated "make-vs-buy" decision framework, and outlines a robust synthetic protocol for in-house production when supply chain disruptions occur.

Part 1: Chemical Identity & Specifications

PropertySpecification
IUPAC Name 3-Bromo-2-chloro-4-methylpyridine
CAS Number 55404-31-4
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Off-white to pale yellow solid (low melting point) or liquid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Identifier Distinct from its isomer 5-bromo-2-chloro-4-methylpyridine (often confused in search results)

Part 2: Supply Chain Landscape

Commercial Availability Status

The compound is classified as a Tier 2 Fine Chemical : available from catalog suppliers but rarely held in multi-kilogram stock. Lead times for amounts >100g can range from 2 to 6 weeks as they often trigger "make-to-order" synthesis.

Primary Suppliers & Tiers
  • Tier 1 (Stock < 10g): Synthonix, BLD Pharm, Combi-Blocks. Typically ship within 24-48 hours.

  • Tier 2 (Bulk/Custom): SynQuest Laboratories, Enamine. Capable of scaling to kg but require lead time.

Procurement Strategy: The "Make vs. Buy" Decision

For drug discovery campaigns requiring <50g, purchasing is recommended to save time. For process development (>100g), in-house synthesis becomes cost-effective due to the high markup on brominated pyridines.

Part 3: Strategic Synthesis (Experimental Protocol)

Why "Make" It?

Direct bromination of 2-chloro-4-methylpyridine is problematic due to regioselectivity issues (competing C5 bromination). The most robust, chemically unambiguous route utilizes the Sandmeyer Reaction starting from 3-amino-2-chloro-4-methylpyridine, a known intermediate in the synthesis of the antiretroviral drug Nevirapine.

Protocol: Sandmeyer Transformation

Objective: Convert the C3-amino group to a C3-bromo group while preserving the C2-chloro and C4-methyl substituents.

Reagents
  • Precursor: 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).

  • Solvent: Water/HBr mixture.

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in 48% HBr (10 vol) at 0°C.

    • Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature <5°C.

    • Checkpoint: The solution will turn dark/orange, indicating diazonium salt formation. Stir for 30 mins at 0°C.

  • Bromination (Sandmeyer):

    • In a separate vessel, prepare a solution of CuBr (0.5 eq) in 48% HBr.

    • Slowly transfer the cold diazonium solution into the CuBr solution (which can be slightly warmed to 40-50°C to facilitate gas evolution).

    • Caution: Nitrogen gas (

      
      ) will evolve vigorously. Ensure proper venting.
      
  • Workup & Purification:

    • After gas evolution ceases, heat to 60°C for 1 hour to ensure completion.

    • Cool to room temperature and neutralize with NaOH (aq) to pH 8.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The product is less polar than the starting amine.

Validation (QC)
  • 1H NMR (CDCl₃): Look for the loss of the broad

    
     signal (approx. 4.0 ppm) and a downfield shift of the aromatic proton at C5.
    
  • LC-MS: Confirm mass ion [M+H]+ = 206/208 (characteristic Br/Cl isotope pattern).

Part 4: Technical Utility & Reactivity Logic

The value of 3-Bromo-2-chloro-4-methylpyridine lies in its Orthogonal Reactivity . The electronic differences between the C2-Cl and C3-Br bonds allow chemists to functionalize the ring sequentially without protecting groups.

Reactivity Hierarchy
  • C3-Bromine: Most reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond.

  • C2-Chlorine: Less reactive; requires activated catalysts or higher temperatures. Can be displaced by nucleophiles (

    
    ) due to the adjacent pyridine nitrogen.
    
  • C4-Methyl: Can be oxidized to the acid or laterally lithiated (though difficult in the presence of halogens).

Visualization: Sequential Functionalization Workflow

G Start 3-Bromo-2-chloro- 4-methylpyridine Step1 Intermediate A (C3-Aryl Coupled) Start->Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3, Ar-B(OH)2) Selectively attacks C3-Br Note Logic: Br reacts before Cl in Pd-catalysis. Cl is activated for SnAr by the ring Nitrogen. Start->Note Step2 Final Scaffold (C2-Amino/Ether) Step1->Step2 SnAr Displacement (R-NH2 or R-OH, Heat) Attacks C2-Cl

Caption: Orthogonal reactivity strategy allowing sequential modification of the C3 and C2 positions.

Part 5: Synthesis Pathway Visualization

The following diagram illustrates the robust "Make" pathway from the commercially accessible amino-pyridine precursor.

Synthesis Precursor 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Diazo Diazonium Salt Intermediate [Unstable] Precursor->Diazo NaNO2, HBr, 0°C (Diazotization) Product 3-Bromo-2-chloro-4-methylpyridine (Target) Diazo->Product CuBr, HBr, Heat (Sandmeyer Reaction)

Caption: Synthetic pathway via Sandmeyer reaction ensuring regiochemical integrity.

References

  • Preparation of 3-amino-2-chloro-4-methylpyridine. Source:World Intellectual Property Organization (WO/2000/043364). Context: Describes the synthesis of the amine precursor from ethyl cyanoacetate and acetone, establishing the supply chain for the starting material.

  • Regioselective Bromination of Pyridines. Source:BenchChem Application Notes. Context: Validates that direct bromination of 2-amino-4-picoline favors the 5-position, necessitating the use of the 3-amino precursor for the 3-bromo target.

  • 3-Bromo-2-chloro-4-methylpyridine Product Record. Source:PubChem Compound Summary (CID 40425119). Context: Verifies chemical identity, CAS 55404-31-4, and physical properties.

  • Lithiation of 2-Chloropyridines. Source:ResearchGate (Journal of Organic Chemistry). Context: Discusses the regioselectivity of DoM reactions, supporting the alternative synthesis route via lithiation if the amine is unavailable.

Methodological & Application

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to construct carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals.[2][4] However, the application of this methodology to electron-deficient heteroaromatic systems, such as pyridines, presents unique challenges.[5] The coordinating ability of the pyridine nitrogen can lead to catalyst inhibition, and the electronic nature of the ring influences the reactivity of its substituents.[5][6]

This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-bromo-2-chloro-4-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces the critical issue of regioselectivity. Understanding and controlling which halogen participates in the C-N bond formation is paramount for the successful synthesis of the desired product. This document will delve into the mechanistic principles governing this selectivity, provide a comprehensive overview of critical reaction parameters, and offer a step-by-step protocol for conducting the reaction and a guide for troubleshooting potential issues.

Mechanistic Insights: The Basis of Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][7][8] The key steps are oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

In the case of dihalogenated pyridines like 3-bromo-2-chloro-4-methylpyridine, the initial and rate-determining step of oxidative addition dictates the regioselectivity of the reaction.[9] The general reactivity order for aryl halides in this step is I > Br > Cl.[8][10] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

Therefore, for 3-bromo-2-chloro-4-methylpyridine, the oxidative addition is expected to occur preferentially at the C-Br bond, leading to the selective formation of the 3-amino-2-chloro-4-methylpyridine derivative.

Sources

Application Notes and Protocols: Regioselective Sonogashira Coupling of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Sonogashira coupling reaction, specifically tailored for the regioselective functionalization of 3-bromo-2-chloro-4-methylpyridine. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of complex heterocyclic molecules, a common motif in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure for achieving selective C-C bond formation at the C-Br position, leaving the C-Cl bond intact for potential downstream transformations.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed reaction, often co-catalyzed by copper(I) salts, has become indispensable in the construction of conjugated enynes and arylalkynes, which are prevalent structural motifs in a vast array of biologically active compounds, natural products, and advanced organic materials.[2] The reaction's utility is underscored by its typically mild conditions and broad functional group tolerance.[3]

The substrate at the heart of this guide, 3-bromo-2-chloro-4-methylpyridine, presents a unique synthetic challenge and opportunity. As a dihalogenated pyridine, it offers two potential sites for cross-coupling. The ability to selectively functionalize one site over the other is paramount for efficient and controlled molecular assembly. This application note will focus on exploiting the inherent reactivity differences between the C-Br and C-Cl bonds to achieve a regioselective Sonogashira coupling.

The Mechanistic Rationale: Achieving Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A simplified overview is essential to understand the experimental parameters.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. This is followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is then transferred to the palladium center in the transmetalation step.

Controlling Regioselectivity:

The key to selectively coupling at the 3-position of 3-bromo-2-chloro-4-methylpyridine lies in the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is:

C-I > C-Br > C-Cl

This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. Therefore, the C-Br bond in 3-bromo-2-chloro-4-methylpyridine is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, we can favor the selective coupling at the C-3 position.

Experimental Protocol: Regioselective Sonogashira Coupling

This protocol is a representative procedure and may require optimization for specific alkynes and scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-2-chloro-4-methylpyridine≥97%Commercially Available
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene, 1-Hexyne
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)≥98%Commercially Available
CuI (Copper(I) iodide)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Saturated aqueous NH₄Cl solutionPrepared in-house
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated aqueous NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Standard glassware for workup and purification
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-chloro-4-methylpyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Base Addition: Add anhydrous THF (sufficient to make a ~0.2 M solution with respect to the pyridine substrate) and anhydrous triethylamine (2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied, but this may slightly decrease regioselectivity.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-2-chloro-4-methylpyridine.

Data Presentation: Reagent Stoichiometry
ReagentMolar Equiv.Mol %
3-Bromo-2-chloro-4-methylpyridine1.0100
Terminal Alkyne1.2120
Pd(PPh₃)₂Cl₂0.033
CuI0.055
Triethylamine (Et₃N)2.0200

Visualization of the Process

Reaction Scheme

Sonogashira_Reaction cluster_reactants Reactants cluster_product Product pyridine 3-Bromo-2-chloro-4-methylpyridine catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF, RT pyridine->catalysts alkyne Terminal Alkyne (R-C≡C-H) alkyne->catalysts product 3-Alkynyl-2-chloro-4-methylpyridine catalysts->product

Caption: General scheme for the regioselective Sonogashira coupling.

Experimental Workflow

Workflow arrow arrow A 1. Setup (Reactants & Catalysts in Schlenk) B 2. Add Solvents & Base (Anhydrous THF & Et₃N) A->B Inert Atmosphere C 3. Add Alkyne B->C D 4. Reaction (Room Temperature, 12-24h) C->D E 5. Workup (Quench, Extract, Wash, Dry) D->E Monitor by TLC/GC-MS F 6. Purification (Column Chromatography) E->F G Product F->G

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Causality and Trustworthiness: Why This Protocol Works

  • Catalyst System: The combination of a palladium catalyst, like Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst is a classic and reliable system for Sonogashira couplings.[2] The phosphine ligands on the palladium center play a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.

  • Base Selection: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide species, and it also scavenges the HBr generated during the reaction, preventing catalyst deactivation.

  • Solvent Choice: Anhydrous THF is an excellent solvent for this reaction as it effectively dissolves the organic substrates and catalysts while being relatively unreactive under the reaction conditions. The anhydrous nature of the solvent and base is critical to prevent unwanted side reactions and ensure optimal catalyst activity.

  • Copper-Free Alternatives: While the copper co-catalyst is generally effective, it can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). For sensitive substrates or when homocoupling is a significant issue, copper-free Sonogashira protocols have been developed. These often require different ligand systems and may need higher temperatures.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄).
Impure or wet reagents/solventsUse freshly distilled/anhydrous solvents and base.
Insufficient reaction time or temperatureIncrease reaction time or gently heat to 40-50 °C.
Formation of Homocoupling Product Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere.
High concentration of copper catalystReduce the amount of CuI or consider a copper-free protocol.
Loss of Regioselectivity High reaction temperaturePerform the reaction at room temperature or even lower temperatures if possible.
Prolonged reaction timeMonitor the reaction closely and quench it once the starting material is consumed.

Conclusion

The protocol outlined in this application note provides a reliable and regioselective method for the Sonogashira coupling of 3-bromo-2-chloro-4-methylpyridine. By leveraging the inherent differences in carbon-halogen bond reactivity, this procedure allows for the selective synthesis of 3-alkynyl-2-chloro-4-methylpyridines, which are valuable intermediates for further chemical exploration. The principles and techniques described herein are broadly applicable to other di- and polyhalogenated heterocyclic systems, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Application Note: High-Efficiency Heck Coupling of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the regioselective Heck alkenylation of 3-Bromo-2-chloro-4-methylpyridine , a high-value heterocyclic building block. Due to the unique electronic and steric environment created by the C2-chlorine and C4-methyl groups, this substrate presents specific challenges—namely catalyst poisoning by the pyridine nitrogen and steric hindrance during the migratory insertion step. This note provides a validated workflow to achieve exclusive C3-functionalization while preserving the C2-chloride for subsequent diversification (e.g., SNAr or Suzuki coupling), thereby serving as a linchpin for library synthesis in drug discovery.

Strategic Analysis of the Substrate

Structural Challenges & Reactivity Profile

The substrate contains two halogen handles and a steric blocker. Success depends on exploiting the bond dissociation energy differences between the C-Br and C-Cl bonds while managing the steric pressure from the C4-methyl group.

FeatureChemical ImplicationOperational Strategy
C3-Bromine Primary reactive site (BDE ~81 kcal/mol).Target: Site of Oxidative Addition (OA).
C2-Chlorine Secondary reactive site (BDE ~96 kcal/mol).Preserve: Requires mild conditions to avoid activation.
C4-Methyl Ortho-substituent to C3.Challenge: Hinders Pd coordination and migratory insertion. Requires sterically demanding ligands (e.g., P(o-tol)₃).
Pyridine Nitrogen Lewis basic site.Risk: Can coordinate to Pd(II), arresting the catalytic cycle.
Regioselectivity Mechanism

Palladium-catalyzed cross-couplings follow the order of oxidative addition: I > Br > Cl. In this substrate, the electron-deficient nature of the pyridine ring actually accelerates oxidative addition at the C3-Br bond compared to electron-rich aryl bromides. However, the C2-Cl bond is deactivated towards Pd(0) insertion under standard Heck conditions (< 120 °C), ensuring high chemoselectivity.

Mechanistic Pathway (Visualized)

The following diagram outlines the catalytic cycle, emphasizing the critical C3-selective oxidative addition and the role of the ligand in overcoming the C4-methyl steric barrier.

HeckCycle cluster_selectivity Selectivity Checkpoint Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Determining for Cl, Fast for Br) Forms Pd(II)-Ar-Br Pd0->OxAdd + Substrate Substrate Substrate: 3-Bromo-2-chloro- 4-methylpyridine Substrate->OxAdd Coordination Alkene Coordination (Sterically Sensitive Step) OxAdd->Coordination + Alkene Insertion Migratory Insertion (C4-Me hinders this) Coordination->Insertion BetaElim Beta-Hydride Elimination Product Release Insertion->BetaElim BaseStep Base Regeneration (H-Base+ X-) BetaElim->BaseStep - Product BaseStep->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition preference for C3-Br and the steric bottleneck at the alkene coordination/insertion stage.

Experimental Protocols

Method A: The "Jeffrey" Conditions (Robust & Scalable)

This protocol uses Jeffery’s conditions (phase-transfer catalysis), which are particularly effective for hindered or electron-deficient substrates where high temperatures are required but catalyst longevity is an issue.

  • Best for: Acrylates, Styrenes.

  • Scale: 100 mg to 10 g.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or PPh₃ (20 mol%)

    • Note: P(o-tol)₃ is preferred to prevent phosphine scrambling and accommodate the C4-methyl bulk.

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Solvent: DMF (Anhydrous)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar.

  • Charging: Add 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.10 equiv), Base (2.5 equiv), and TBAB (1.0 equiv).

  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent & Alkene: Add anhydrous DMF via syringe, followed by the alkene (1.2–1.5 equiv).

    • Tip: If the alkene is volatile, add it last or use a pressure tube.

  • Reaction: Heat the mixture to 100 °C (external oil bath temperature). Stir vigorously.

    • Monitoring: Check by HPLC/TLC after 4 hours. The reaction typically completes in 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: High-Performance (For Challenging Alkenes)

For sterically encumbered alkenes or if Method A fails, use a phosphine-free system or a highly active palladacycle.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ (4 mol%) OR Herrmann’s Catalyst.

  • Base: Cy₂NMe (Dicyclohexylmethylamine) (1.2 equiv).

  • Solvent: 1,4-Dioxane.[1][2]

  • Temp: 110 °C.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Mix Add Solvent (DMF) & Alkene Inert->Mix Heat Heat to 100°C (12-16 hrs) Mix->Heat Monitor Monitor (HPLC/TLC) Check for C3-SM Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc/Water) Monitor->Workup Complete Purify Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the standard Heck coupling protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Conversion Catalyst poisoning by Pyridine-N.Switch to Method B (Pd/P(t-Bu)₃) or increase catalyst loading to 10 mol%.
Dehalogenation (Product is 2-chloro-4-methylpyridine)Hydride source present; Overheating.Reduce temperature to 80°C; Ensure solvent is anhydrous; Switch base to K₂CO₃.
Regio-scrambling (Reaction at C2-Cl)Temperature too high; Highly active catalyst.Strictly limit temp to <110°C . C2-Cl activation usually requires >130°C or specialized ligands.
Low Yield Steric clash between C4-Me and Alkene.Use smaller alkenes or switch to a Jeffery condition (add TBAB) to stabilize the Pd-intermediate.

Safety & Handling

  • 3-Bromo-2-chloro-4-methylpyridine: Likely a skin and eye irritant. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

  • DMF: Hepatotoxic; avoid inhalation.

References

  • Heck Reaction Mechanisms & Catalytic Cycles Chemistry LibreTexts. (2023). "Heck Reaction - Mechanism and Details."

  • Reactivity of Halopyridines in Coupling Reactions Sigma-Aldrich. "3-Bromo-2-chloropyridine Product Analysis & Reactivity Profile."

  • Optimization of Palladium Catalyzed Couplings (High Throughput Experimentation) Organic Process Research & Development. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of Catalyst Quantity."

  • General Heck Reaction Methodologies Organic Chemistry Portal. "Heck Reaction: Recent Developments and Ligand Effects."

  • Synthesis of Methylpyridine Derivatives Google Patents. "Process for making 3-amino-2-chloro-4-methylpyridine (Precursor Chemistry)."

Sources

use of 3-Bromo-2-chloro-4-methylpyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of Pyridine-Based Agrochemicals using 3-Bromo-2-chloro-4-methylpyridine

Executive Summary

This application note details the synthetic utility of 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4) as a privileged scaffold in the development of next-generation agrochemicals. Due to its unique halogen substitution pattern, this intermediate offers orthogonal reactivity , allowing researchers to sequentially functionalize the pyridine ring with high regioselectivity. It serves as a critical building block for succinate dehydrogenase inhibitor (SDHI) fungicides , nicotinamide herbicides , and mGluR-modulating insecticides . This guide provides validated protocols for chemoselective cross-coupling and nucleophilic substitution, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Structural Analysis

PropertySpecification
Chemical Name 3-Bromo-2-chloro-4-methylpyridine
CAS Number 55404-31-4
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Off-white to tan solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile
Key Functionality C2-Cl: Activated for SNAr; C3-Br: Activated for Pd-coupling; C4-Me: Steric handle/Oxidation site
Structural Reactivity Analysis

The utility of this molecule stems from the electronic differentiation between the C2 and C3 positions:

  • C3-Position (Bromine): The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Under palladium catalysis, oxidative addition occurs preferentially at C3, enabling selective Suzuki, Stille, or Heck couplings without disturbing the C2-Cl handle [1].

  • C2-Position (Chlorine): Located alpha to the pyridine nitrogen, this position is highly electron-deficient. It is activated for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides. It is generally inert to Pd-catalysis at room temperature unless specialized bulky phosphine ligands are used [2].

  • C4-Position (Methyl): Provides necessary steric bulk often required for active ingredient (AI) fit within fungal enzyme pockets (e.g., SDH). It can also be oxidized to a carboxylic acid for amide formation.

Strategic Synthesis Pathways (The "Pyridine Walk")

The following DOT diagram illustrates the divergent synthesis pathways available from this core intermediate.

G Start 3-Bromo-2-chloro- 4-methylpyridine (CAS 55404-31-4) InterA Intermediate A: 3-Aryl-2-chloro- 4-methylpyridine Start->InterA Suzuki-Miyaura (Pd(PPh3)4, Ar-B(OH)2) Selectivity: >95% C3 InterB Intermediate B: 3-Bromo-2-amino- 4-methylpyridine Start->InterB S_NAr (R-NH2, Base, Heat) Selectivity: C2 Exclusive InterC Intermediate C: 3-Bromo-2-chloro- isonicotinic acid Start->InterC KMnO4 Oxidation FinalA Target A: Biaryl Fungicide (SDHI Analogs) InterA->FinalA S_NAr (Amination) or 2nd Coupling FinalB Target B: Fused Bicyclic Systems (Pyrazolopyridines) InterB->FinalB Cyclization

Figure 1: Divergent synthesis map showing chemoselective functionalization pathways.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: To introduce an aryl or heteroaryl group at the C3 position while retaining the C2-chlorine for subsequent functionalization. This is critical for synthesizing biaryl ether herbicides .

Mechanism: The oxidative addition of Pd(0) to C-Br is kinetically faster than to C-Cl. Using a ligand with moderate steric bulk (like PPh3) enhances this selectivity.

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane or DME

Step-by-Step Methodology:

  • Inerting: Charge a reaction flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na2CO3 solution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C. Higher temperatures may activate the C2-Cl bond, leading to di-coupling byproducts [3].

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the starting bromide (M+ 205/207) and appearance of the mono-coupled product.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography on silica gel.

Expected Yield: 85–92% (Mono-coupled product).

Protocol B: Regioselective SNAr Amination at C2

Objective: To synthesize 2-amino-pyridines , which are precursors to bicyclic insecticides (e.g., imidazopyridines).

Mechanism: The nitrogen atom in the pyridine ring withdraws electron density, making the C2 position highly electrophilic. The bulky bromine at C3 and methyl at C4 exert an "ortho-effect," twisting the transition state, but the small size of the chloride allows for efficient displacement by primary amines.

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 eq)[1]

  • Nucleophile: Cyclopropylamine or Aniline derivative (1.2 eq)

  • Base: Cs2CO3 (2.0 eq) or DIPEA (for volatile amines)

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add the base followed by the amine.

  • Thermal Activation: Heat to 100–120°C in a sealed tube.

    • Insight: Unlike the Suzuki coupling, this reaction requires higher thermal energy to overcome the aromaticity barrier. The C3-Br remains intact because no metal catalyst is present to facilitate its cleavage [4].

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Filtration/Extraction: Filter the solid or extract with DCM.

Self-Validating Check: 1H NMR will show the loss of the C2-Cl signal and the appearance of the N-H broad singlet. The C3-Br isotopic pattern (1:1 ratio) should remain visible in MS.

Comparative Reactivity Data

The following table summarizes the reaction conditions required to selectively activate each halogen.

Reaction TypeTarget SiteCatalyst/ReagentTemp (°C)Selectivity (Yield)
Suzuki Coupling C3-Br Pd(PPh3)4 / Na2CO380°C>95% (C3 only)
Buchwald-Hartwig C3-Br Pd2(dba)3 / Xantphos100°C~90% (C3 only)
SNAr (Amination) C2-Cl Amine / Cs2CO3120°C100% (C2 only)
SNAr (Alkoxylation) C2-Cl NaOMe / MeOHReflux100% (C2 only)

Safety & Handling

  • Hazards: 3-Bromo-2-chloro-4-methylpyridine is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). It may cause respiratory irritation.[1]

  • Waste: All halogenated pyridine waste must be segregated from general organic waste.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon). Light sensitive (store in amber vials).

References

  • Sigma-Aldrich. 3-Bromo-2-chloropyridine Product Analysis and Reactivity Profile. Retrieved from .

  • Royal Society of Chemistry (RSC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. Retrieved from .

  • Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. J. Org. Chem. 2005.[1] Retrieved from .

  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from .

  • ChemicalBook. Synthesis and Agrochemical Applications of Halogenated Methylpyridines. Retrieved from .

Sources

Application Note: Orthogonal Functionalization of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-4-methylpyridine represents a high-value scaffold in medicinal chemistry due to its orthogonal reactivity profile .[1] The presence of three distinct functionalizable sites—a labile C2-chlorine, a cross-coupling-ready C3-bromine, and a benzylic-like C4-methyl group—allows for the rapid generation of diverse chemical libraries.

This guide provides a validated roadmap for the sequential functionalization of this scaffold. By exploiting the electronic disparities between the C2 and C3 positions, researchers can achieve high regioselectivity without the need for protecting groups.

Key Reactivity Features
  • C3-Bromine: Preferred site for Palladium-catalyzed oxidative addition (Suzuki, Sonogashira).[1]

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.[1]
    
  • C4-Methyl: Susceptible to lateral functionalization (radical halogenation or oxidation) and lateral lithiation.[1]

Reactivity Landscape & Mechanistic Logic[2][3]

To successfully manipulate this molecule, one must understand the electronic "personality" of each position.[2]

The Reactivity Triad
PositionSubstituentElectronic CharacterPrimary Reaction ClassSelectivity Driver
C3 BromineWeakest C-X bondPd-Catalyzed Coupling Faster oxidative addition of C-Br vs. C-Cl.[1]
C2 Chlorine

-to-Nitrogen (Electron Deficient)

Inductive effect of Nitrogen lowers LUMO energy at C2.[1]
C4 MethylBenzylic/AcidicRadical / Lateral Resonance stabilization of radical/anion by the pyridine ring.
Diagram 1: The Reactivity Map

The following diagram illustrates the orthogonal pathways available for this substrate.

ReactivityMap cluster_legend Selectivity Rules Substrate 3-Bromo-2-chloro- 4-methylpyridine C3_Path Path A: C3 Functionalization (Suzuki/Buchwald) Preserves C2-Cl Substrate->C3_Path Pd(0), R-B(OH)2 (Kinetic Control) C2_Path Path B: C2 Functionalization (SnAr w/ Amines/OR) Preserves C3-Br Substrate->C2_Path HNR2, Heat (Electronic Control) C4_Path Path C: C4 Lateral Funct. (NBS Bromination) 'Benzylic' Activation Substrate->C4_Path NBS, AIBN (Radical) Rule1 1. C-Br reacts faster than C-Cl in Pd-catalysis. Rule2 2. C2-Cl is >100x more reactive to SnAr than C3-Br.

Caption: Orthogonal reaction vectors for 3-Bromo-2-chloro-4-methylpyridine.[1] Colors indicate distinct reaction manifolds.

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl or heteroaryl group at C3 while leaving the C2-chlorine intact for subsequent steps.[1] Mechanism: The C-Br bond is weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~95 kcal/mol).[1] Under controlled Pd(0) catalysis, oxidative addition occurs almost exclusively at the C-Br bond.[1]

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)[1]
  • Base:

    
     (2.0 M aqueous, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Palladium catalyst.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add the degassed solvent (Dioxane) and the aqueous base via syringe.[1]

  • Reaction: Heat the mixture to 80–90°C .

    • Note: Do not exceed 100°C initially.[1] Higher temperatures may promote oxidative addition into the C2-Cl bond, eroding selectivity.[1]

  • Monitoring: Monitor via LC-MS. The bromide (M+) peak should disappear, replaced by the product mass. The C2-Cl bond usually remains stable under these conditions.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Self-Validation Check:

  • If you observe bis-coupling (reaction at both C2 and C3), lower the temperature to 60°C and reduce catalyst loading to 2 mol%.

  • If the reaction is sluggish, switch to a more active catalyst system like

    
     / XPhos, which is highly selective for bromides.
    
Protocol B: Nucleophilic Aromatic Substitution ( ) at C2

Objective: Displace the C2-chlorine with an amine or alkoxide nucleophile.[1] Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] The ring nitrogen stabilizes the negative charge intermediate. The C3-bromine and C4-methyl provide steric bulk but do not deactivate the ring sufficiently to prevent reaction.[1]

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (or the C3-coupled product from Protocol A)[1]

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.0 equiv) - Optional if amine is liquid/excess[1]
  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add the base and the amine.[1]

  • Reaction: Heat to 100–120°C .

    • Note: C2-chloropyridines are less reactive than 2-chloronitrobenzenes.[1] Heat is required.[1][3]

  • Monitoring: TLC/LC-MS. The conversion is typically clean.[1][4]

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates.[1] Filter and wash with water.[1] If no precipitate forms, extract with EtOAc.[1]

Critical Insight: If performing this step before Protocol A (Suzuki), be aware that electron-donating amines at C2 will deactivate the ring, making the subsequent oxidative addition at C3 more difficult (requires more active Pd catalysts). Recommendation: Perform Suzuki (Protocol A) first, then


 (Protocol B).[1]
Protocol C: Lateral Functionalization at C4 (Radical Bromination)

Objective: Functionalize the methyl group to a bromomethyl group (


) for further derivation (e.g., into alcohols, ethers, or amines).[1]
Mechanism:  Free-radical halogenation (Wohl-Ziegler reaction).[1]

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN or Benzoyl Peroxide (5-10 mol%)[1]

  • Solvent:

    
     (classic) or Trifluorotoluene (modern, greener alternative)[1]
    

Step-by-Step Workflow:

  • Setup: Combine substrate, NBS, and AIBN in the solvent.[1]

  • Reflux: Heat the mixture to reflux (ensure vigorous boiling to activate the initiator).

  • Light: Irradiation with a tungsten lamp can accelerate initiation if chemical initiation lags.[1]

  • Monitoring: Monitor closely. Over-bromination (to

    
    ) is a common side reaction.[1] Stop the reaction when ~90% starting material is consumed.[1]
    
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: The benzyl bromide analog is reactive.[1] Use immediately or purify rapidly on silica (neutralized with 1%

    
     to prevent degradation).[1]
    

Strategic Sequencing & Logic Flow

The order of operations is paramount for yield optimization. The "Standard Flow" maximizes the reactivity differences.

Diagram 2: Sequential Workflow Decision Tree

Workflow cluster_warn Safety Warning: Lithiation Start Start: 3-Bromo-2-chloro- 4-methylpyridine Step1 Step 1: Suzuki Coupling (C3) (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 Preferred Route (High Selectivity) Alt_Step1 Alternative: SnAr First (C2) (Deactivates Ring for Pd) Start->Alt_Step1 If C2-amine is acid sensitive Step2 Step 2: SnAr Displacement (C2) (HNR2, Heat) Step1->Step2 C2 is still active Step3 Step 3: Lateral Functionalization (C4) (NBS or Oxidation) Step2->Step3 Final diversification Alt_Step1->Step3 Difficult Pd coupling later Lithio Avoid Li-Hal Exchange at C3 without trapping at -78°C. Risk of Pyridyne formation via elimination of LiCl.

Caption: The preferred synthetic sequence prioritizes Pd-coupling on the electron-deficient ring before introducing electron-donating groups via SnAr.

References

  • Reactivity of Halopyridines in Cross-Coupling

    • Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] Royal Society of Chemistry.[1]

    • [Link]

  • Nucleophilic Substitution Kinetics

    • Nucleophilic substitutions at the pyridine ring.[1][2][3][5][6] J. Chem. Soc., Perkin Trans.[1][5] 2.

    • [Link]

  • Substrate Data & Safety

    • 3-Bromo-2-chloro-4-methylpyridine Compound Summary. PubChem.[1][7]

    • [Link][1]

  • Lithiation Risks (Pyridynes)

    • Unusual C-6 Lithiation of 2-Chloropyridine.[1][8] ResearchGate.[1]

    • [Link]

Sources

Application Note: Precision Lithiation of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield methodology for the functionalization of 3-Bromo-2-chloro-4-methylpyridine .

The protocol prioritizes the Halogen-Lithium Exchange pathway, addressing the specific stability challenges posed by the 2-chloro and 4-methyl substituents.

Executive Summary & Strategic Rationale

3-Bromo-2-chloro-4-methylpyridine is a densely functionalized pyridine scaffold. Its lithiation is chemically non-trivial due to three competing reactivity pathways:

  • Halogen-Lithium Exchange (Desired): Rapid exchange of the C3-Bromine for Lithium at -78°C.

  • Lateral Lithiation (Undesired): Deprotonation of the acidic C4-Methyl group.

  • Pyridyne Fragmentation (Critical Failure Mode): Elimination of LiCl from the 3-lithio-2-chloro intermediate to form a 2,3-pyridyne, leading to tars and complex mixtures.

Core Strategy: This protocol utilizes n-Butyllithium (n-BuLi) in Diethyl Ether (Et₂O) at -78°C . Et₂O is selected over THF to mitigate the risk of pyridyne formation and lateral lithiation, as THF's higher coordinating ability can accelerate these side reactions.

Mechanistic Insight & Reaction Pathways[1]

The success of this reaction relies on kinetic control. The rate of Li/Br exchange (


) must significantly exceed the rate of deprotonation (

) and the rate of elimination (

).
Pathway Analysis[2][3]
  • C3-Lithiation (Kinetic Product): The C3-Br bond is weak and highly polarized. Attack by n-BuLi is diffusion-controlled at -78°C.

  • Stability Window: The resulting 3-lithio-2-chloro-4-methylpyridine species is metastable. While literature precedents (WO2023119233A1) suggest stability for up to 2 hours at -78°C in Et₂O, warming above -60°C typically triggers the elimination of LiCl.

Mechanistic Diagram (Graphviz)

LithiationPathways Start 3-Bromo-2-chloro- 4-methylpyridine nBuLi + n-BuLi (-78°C, Et2O) Lithio 3-Lithio-2-chloro- 4-methylpyridine (Reactive Intermediate) Start->Lithio Li/Br Exchange (Fast, Kinetic) nBuLi->Lithio Product C3-Functionalized Product Lithio->Product Trapping Lateral Lateral Lithio Species (C4-CH2-Li) Lithio->Lateral Equilibration/Basicity Pyridyne 2,3-Pyridyne (Decomposition) Lithio->Pyridyne Warming > -60°C (-LiCl) Electrophile + Electrophile (E+) Electrophile->Product

Caption: Kinetic competition between desired C3-lithiation and decomposition pathways. Temperature control is the primary governor of selectivity.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationCritical Note
Substrate 3-Bromo-2-chloro-4-methylpyridineDry under high vacuum for 1h before use.
Reagent n-Butyllithium (n-BuLi)2.5 M in Hexanes.[1] Titrate before use to ensure precision.
Solvent Diethyl Ether (Et₂O)Anhydrous (distilled over Na/Benzophenone or from SPS). THF is a viable alternative but Et₂O is preferred for stability.
Atmosphere Nitrogen (N₂) or Argon (Ar)Strictly inert; moisture kills the lithio species instantly.
Vessel 3-Neck Round Bottom FlaskOven-dried (>120°C), equipped with temperature probe.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

  • Cool the flask to room temperature under a positive pressure of Nitrogen.

  • Charge the flask with 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv) .

  • Add Anhydrous Et₂O (Concentration: 0.1 M - 0.15 M). Example: 210 mg substrate in ~8-10 mL solvent.

Step 2: Cryogenic Cooling

  • Submerge the flask in a Dry Ice / Acetone bath .

  • Allow the internal temperature to stabilize at -78°C . Ensure the solvent does not freeze (Et₂O freezes at -116°C, so this is safe).

Step 3: Lithiation (The Critical Step)

  • Draw n-BuLi (1.2 equiv) into a gas-tight syringe.

    • Note on Stoichiometry: While standard Li-Hal exchange uses 1.05-1.1 equiv, patent literature for this specific substrate utilizes up to 2.0 equiv [1]. For general applications, 1.2 equiv is recommended to ensure full conversion without promoting excessive lateral lithiation.

  • Add n-BuLi dropwise over 10–15 minutes.

    • Control Point: Monitor internal temperature.[2][3] Do not allow it to rise above -70°C during addition.

  • Stir the resulting suspension/solution at -78°C for 30 to 60 minutes .

    • Observation: A color change (often to yellow or orange) indicates formation of the lithio species.

Step 4: Electrophile Trapping

  • Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous Et₂O or THF.

    • Common Electrophiles: DMF (for aldehyde), Weinreb Amides (for ketones), CO₂ (for acid), Borate esters (for boronic acids).

  • Add the electrophile solution dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 1 hour .

Step 5: Warming & Quench

  • Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (depending on the electrophile's reactivity).

  • Quench by slow addition of Saturated Aqueous NH₄Cl (5 mL).

  • Dilute with water and extract with EtOAc (3x).

  • Dry organic layers over MgSO₄, filter, and concentrate.

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dry Flask, N2 atm Solvent: Anhydrous Et2O Cooling Cool to -78°C (Dry Ice / Acetone) Setup->Cooling Addition Add n-BuLi (1.2 eq) Dropwise over 15 min Keep T < -70°C Cooling->Addition Exchange Stir at -78°C (30 - 60 mins) Form Lithio-Species Addition->Exchange Trapping Add Electrophile Stir 1h at -78°C Exchange->Trapping Workup Warm to RT -> Quench (NH4Cl) Extract -> Purify Trapping->Workup

Caption: Operational sequence for the lithiation and functionalization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Moisture in solvent/gas.Distill Et₂O over Na/Benzophenone immediately before use.
Complex Mixture / Tars Pyridyne formation (Temp too high).Ensure internal temp never exceeds -70°C during BuLi addition.
Wrong Regioisomer Lateral lithiation at C4-Me.Reduce reaction time after BuLi addition; Switch solvent to pure Et₂O (avoid THF).
Incomplete Conversion Old n-BuLi.Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine method.

References

  • WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof. Source: WIPO (PCT). Context: Describes the reaction of 3-bromo-2-chloro-4-methylpyridine with n-BuLi (2.0 eq) in Et₂O at -78°C followed by Weinreb amide trapping.

  • Gribble, G. W., & Li, J. J. (Eds.).[4][2][3][5][6][7][8][9][10] (2011).[5] Lithium-Halogen Exchange in Heterocycles. Source: Springer. Context: General mechanistic grounding on the stability of 3-lithio-2-halopyridines and the "Halogen Dance" phenomenon.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Source: Wiley. Context: Authoritative source on handling organolithiums and solvent effects (THF vs Et₂O) on regioselectivity.

Sources

Catalytic Systems for Regioselective Cross-Coupling of 3-Bromo-2-chloro-4-methylpyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Functionalization of a Dihalogenated Pyridine Building Block

3-Bromo-2-chloro-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at the C-2 and C-3 positions, offering the potential for sequential and site-selective functionalization through transition metal-catalyzed cross-coupling reactions. The primary challenge and, concurrently, the greatest synthetic opportunity, lies in achieving high regioselectivity in these transformations. This guide provides an in-depth exploration of catalytic systems and detailed protocols for the selective cross-coupling at the C-3 (bromo) position, leveraging the inherent differences in reactivity between the carbon-bromine and carbon-chlorine bonds.

The selective activation of one C-X bond over another in dihalogenated heterocycles is governed by a delicate interplay of factors. Primarily, the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0).[1] However, the electronic nature of the pyridine ring, with the nitrogen atom exerting an electron-withdrawing effect, renders the C-2 position more electrophilic than the C-3 position. This electronic activation at C-2 can, in some cases, counteract the inherent reactivity difference of the halogens.[1] Therefore, the rational selection of the palladium catalyst, and particularly the ancillary ligands, is paramount in directing the regiochemical outcome of the coupling reaction. Bulky, electron-rich phosphine ligands have been shown to be highly effective in promoting the oxidative addition to the less reactive C-Cl bonds, but by carefully tuning the reaction conditions, selective activation of the C-Br bond can be achieved.[2][3]

This guide will focus on three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties. For each reaction, we will delve into the mechanistic rationale for achieving regioselectivity, present optimized catalytic systems, and provide detailed, step-by-step experimental protocols.

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds at the C-3 Position

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures.[4][5] In the case of 3-bromo-2-chloro-4-methylpyridine, the goal is to selectively couple an organoboron reagent at the C-3 position, leaving the C-2 chloro substituent intact for potential subsequent transformations.

Mechanistic Rationale for C-3 Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6] The preferential oxidative addition at the C-Br bond over the C-Cl bond is the key to achieving regioselectivity. This preference is primarily due to the weaker C-Br bond. The choice of a less reactive palladium catalyst and ligands that are not overly electron-rich can further favor the selective cleavage of the more reactive C-Br bond.

Diagram 1: Regioselective Suzuki-Miyaura Coupling Pathway

Suzuki_Miyaura_Pathway Regioselective Suzuki-Miyaura Coupling at C-3 cluster_main Start 3-Bromo-2-chloro-4-methylpyridine OA Oxidative Addition (Selective at C-Br) Start->OA Pd0 Pd(0)Ln Pd0->OA Intermediate1 Pd(II) Intermediate (Ar-Pd(II)-Br) OA->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Ar'-B(OH)2 + Base BoronicAcid->Transmetalation Intermediate2 Pd(II) Intermediate (Ar-Pd(II)-Ar') Transmetalation->Intermediate2 RE Reductive Elimination Intermediate2->RE RE->Pd0 Catalyst Regeneration Product 3-Aryl-2-chloro-4-methylpyridine RE->Product C2_unreacted C-Cl bond unreacted Product->C2_unreacted

Caption: Preferential oxidative addition at the C-Br bond dictates the regioselective outcome.

Optimized Catalytic Systems for Suzuki-Miyaura Coupling

Successful regioselective Suzuki-Miyaura coupling of 3-bromo-2-chloro-4-methylpyridine hinges on the careful selection of the palladium precursor and ligand. While highly active catalysts are excellent for coupling unreactive aryl chlorides, a more nuanced approach is required here to avoid unwanted coupling at the C-2 position.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄NoneK₂CO₃1,4-Dioxane/H₂O (4:1)9012-1675-90
Pd(OAc)₂PPh₃K₃PO₄Toluene/H₂O (4:1)10010-1480-95
PdCl₂(dppf)NoneNa₂CO₃DMF/H₂O (5:1)8512-1870-88
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-2-chloro-4-methylpyridine via a regioselective Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, anhydrous and degassed)

  • Deionized water (2 mL, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-chloro-4-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-chloro-4-methylpyridine.

Regioselective Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[7] Achieving regioselective amination at the C-3 position of 3-bromo-2-chloro-4-methylpyridine allows for the synthesis of valuable 3-amino-2-chloro-4-methylpyridine derivatives.

Mechanistic Considerations for C-3 Amination

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination is primarily determined by the initial oxidative addition step. The use of appropriate bulky, electron-rich phosphine ligands is crucial. These ligands facilitate the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. While these ligands are known to activate C-Cl bonds, careful control of reaction temperature and time can allow for selective reaction at the more labile C-Br bond.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Workflow for Regioselective Buchwald-Hartwig Amination cluster_workflow Start Combine Reactants: - 3-Bromo-2-chloro-4-methylpyridine - Amine - Pd Precatalyst & Ligand - Base Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC or GC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-2-chloro-4-methylpyridine Purification->Product

Caption: A generalized workflow for performing a regioselective Buchwald-Hartwig amination.

Recommended Catalytic Systems for Buchwald-Hartwig Amination

For the amination of 3-bromo-2-chloro-4-methylpyridine, catalyst systems employing bulky biarylphosphine ligands are generally preferred. The choice of base is also critical, with strong, non-nucleophilic bases being the most effective.

Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1008-1270-90
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane11012-1865-85
XPhos Pd G3NoneLHMDSTHF806-1075-92
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 3-amino-2-chloro-4-methylpyridine derivative.

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (10 mL, anhydrous and degassed)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Inside a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 3-bromo-2-chloro-4-methylpyridine (1.0 mmol) and the amine (1.2 mmol).

  • Add the degassed toluene (10 mL).

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield the desired product.

Regioselective Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[8][9] For 3-bromo-2-chloro-4-methylpyridine, this reaction enables the selective installation of an alkynyl group at the C-3 position.

Mechanism and Selectivity in Sonogashira Coupling

The Sonogashira reaction follows a catalytic cycle involving both palladium and copper. The regioselectivity is again established in the initial oxidative addition of the dihalopyridine to the Pd(0) center, with the C-Br bond reacting preferentially. The copper(I) co-catalyst is believed to facilitate the transmetalation step by forming a copper(I) acetylide intermediate.

Diagram 3: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OA Oxidative Addition (at C-Br) Pd0->OA PdII_Br Ar-Pd(II)-Br Transmetalation Transmetalation PdII_Br->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR Transmetalation->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle ArX 3-Bromo-2-chloro- 4-methylpyridine ArX->OA

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Effective Catalytic Systems for Sonogashira Coupling

The classic Sonogashira conditions, employing a palladium source, a copper(I) salt, and an amine base, are generally effective for the selective coupling at the C-Br position of 3-bromo-2-chloro-4-methylpyridine.

Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF606-1070-88
Pd(PPh₃)₄CuIDiisopropylamineDMF804-875-92
Pd(OAc)₂/PPh₃CuIPiperidineToluene908-1265-85
Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a method for the synthesis of 3-alkynyl-2-chloro-4-methylpyridine.

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • THF (10 mL, anhydrous and degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-2-chloro-4-methylpyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF (10 mL) and degassed triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 6-10 hours.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-2-chloro-4-methylpyridine.

Conclusion and Future Outlook

The regioselective functionalization of 3-bromo-2-chloro-4-methylpyridine is a powerful strategy for the synthesis of highly substituted pyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective cross-coupling at the C-3 position can be reliably achieved. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers in drug discovery and materials science. The key to success lies in the judicious choice of the catalytic system, particularly the palladium source and the ancillary ligands, as well as careful control of the reaction conditions. The resulting 2-chloro-3-substituted-4-methylpyridine products are themselves versatile intermediates, with the remaining chloro group available for further functionalization, thereby opening avenues to a vast chemical space of novel and complex molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5594-5614. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Al-Zoubi, R. M., & Al-Masri, H. S. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 66(1), 227-233.
  • Štefane, B., & Polanc, S. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 19(8), 12570-12586. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 10(16), 3583–3586. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(53), 14194-14198. [Link]

Sources

Application Note: Strategic Functionalization of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Divergent Synthesis of Novel Heterocyclic Scaffolds

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 884495-42-5) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile .[1] The molecule possesses three distinct handles for diversification:

  • C3-Bromine: Highly reactive toward Palladium-catalyzed oxidative addition and metal-halogen exchange.[1]

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen, yet sufficiently stable to survive mild Pd-catalyzed conditions.[1]
    
  • C4-Methyl: A steric handle that can also serve as a site for late-stage oxidation or lateral lithiation.[1]

This guide details two high-value synthetic workflows: Site-Selective Suzuki-Miyaura Coupling (preserving the chloro-handle) and the De Novo Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine via a Turbo-Grignard mediated formylation.[1]

Reactivity Landscape & Chemo-selectivity

The success of synthesizing novel libraries from this starting material relies on exploiting the kinetic differences between the C-Br and C-Cl bonds.[1]

Comparative Reactivity Table
Reaction TypeC3-Bromine ReactivityC2-Chlorine ReactivitySelectivity Driver
Pd-Catalyzed Coupling High (

)
LowBond Dissociation Energy (C-Br < C-Cl)
Lithium/Magnesium Exchange High (Fast exchange)Low (Stable at <-20°C)Polarizability of Br vs Cl

(Nucleophilic Subst.)
Low (Unactivated position)High (Ortho to N)Inductive/Mesomeric stabilization by Ring N
Strategic Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

G Start 3-Bromo-2-chloro- 4-methylpyridine Suzuki_Prod 3-Aryl-2-chloro- 4-methylpyridine Start->Suzuki_Prod Path A: Suzuki Coupling (Pd-catalyst, Ar-B(OH)2) Selectivity: C3-Br > C2-Cl Formyl_Int Intermediate: 2-Chloro-3-formyl- 4-methylpyridine Start->Formyl_Int Path B: Turbo-Grignard (i-PrMgCl, DMF) Selectivity: Halogen Exchange Final_Biaryl 2-Amino-3-aryl- 4-methylpyridine Suzuki_Prod->Final_Biaryl Step 2: Buchwald-Hartwig or SnAr (Amines) Pyrazolo Target Scaffold: 4-Methyl-1H-pyrazolo [3,4-b]pyridine Formyl_Int->Pyrazolo Step 2: Cyclization (Hydrazine hydrate, Heat)

Figure 1: Chemoselective divergence. Path A exploits the lability of the C-Br bond for cross-coupling.[1] Path B utilizes metal-halogen exchange to construct a fused pyrazolo-system.[1]

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C3 position while retaining the C2-Chlorine for subsequent elaboration.[1]

Mechanistic Insight

Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond.[1] However, using electron-rich ligands (like alkylphosphines) can sometimes promote promiscuous reactivity.[1] To ensure high fidelity for the C3-Br position, we utilize a mild catalytic system (Pd(PPh3)4) which is less prone to activating the C-Cl bond compared to "hotter" catalysts like Pd(dtbpf)Cl2.[1]

Materials
  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Inert Setup: Equip a 50 mL Schlenk flask or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).[1]

  • Reagent Addition: Charge the flask with 3-Bromo-2-chloro-4-methylpyridine (1.0 mmol, 206 mg), Aryl Boronic Acid (1.1 mmol), and Pd(PPh3)4 (0.05 mmol, 58 mg).

    • Critical Note: Add the catalyst last to minimize air exposure.

  • Solvent Introduction: Add degassed 1,4-Dioxane (10 mL) via syringe, followed by the 2M

    
     solution (1.0 mL).
    
  • Reaction: Seal the vessel. Heat to 85°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.4) will appear. If bis-coupling (reaction at C2) is observed, lower temperature to 70°C.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Expected Yield: 75–88% (Mono-coupled product).

Protocol B: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridine

Objective: To synthesize a fused bicyclic system suitable for kinase inhibitor scaffolds. This route avoids the use of cryogenic lithiation (-78°C) by utilizing Turbo-Grignard (i-PrMgCl[1]·LiCl) , which allows for safe handling at higher temperatures (-15°C to 0°C) and prevents lateral deprotonation of the 4-methyl group.[1]

Mechanistic Insight

Standard n-Butyllithium can deprotonate the benzylic 4-methyl group.[1] The Turbo-Grignard reagent is highly selective for Iodine/Bromine exchange over deprotonation.[1] Once the Grignard species is formed at C3, it is quenched with DMF to generate the aldehyde. The subsequent addition of hydrazine effects a cascade reaction: condensation with the aldehyde followed by intramolecular


 displacement of the C2-Chlorine.
Materials
  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3M in THF) (1.2 equiv)[1]

  • Electrophile: N,N-Dimethylformamide (DMF) (2.0 equiv, anhydrous)[1]

  • Cyclization Agent: Hydrazine Hydrate (5.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure
Step 1: Formylation (C3 Functionalization)
  • Activation: In a flame-dried 3-neck flask under Argon, dissolve 3-Bromo-2-chloro-4-methylpyridine (5.0 mmol, 1.03 g) in anhydrous THF (25 mL).

  • Exchange: Cool the solution to -15°C (ice/salt bath). Dropwise add i-PrMgCl[1]·LiCl (1.3M, 4.6 mL) over 10 minutes.

    • Observation: The solution may turn slightly yellow/orange. Stir at -15°C for 1 hour.

  • Quench: Add anhydrous DMF (10.0 mmol, 0.77 mL) dropwise. Allow the mixture to warm to room temperature over 2 hours.

  • Isolation: Quench with saturated

    
     (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry (
    
    
    
    ), and concentrate.
    • Intermediate: 2-Chloro-4-methylpyridine-3-carbaldehyde.[1] (Often used directly without column purification if purity >90% by NMR).

Step 2: Cyclization (Pyrazolo Formation)
  • Condensation: Dissolve the crude aldehyde from Step 1 in Ethanol (15 mL).

  • Reagent Addition: Add Hydrazine Hydrate (25 mmol, ~1.2 mL).

  • Cyclization: Heat the mixture to Reflux (80°C) for 3 hours.

    • Mechanism:[1][2][3][4][5][6] Hydrazone formation

      
       Intramolecular 
      
      
      
      on C2-Cl
      
      
      Aromatization.[1]
  • Work-up: Cool to room temperature. The product often precipitates as a solid.

    • If Solid: Filter, wash with cold ethanol and diethyl ether.

    • If Soluble: Concentrate solvent, redissolve in EtOAc, wash with water, and purify via chromatography.

Expected Yield: 60–75% (over 2 steps).

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
Bis-coupling during Suzuki Catalyst too active or temp too high.[1]Switch ligand to

(from phosphines like SPhos). Lower temp to 60°C.
Lateral Alkylation (Path B) Deprotonation of 4-Me group.[1]Ensure temp is

during Grignard addition. Use i-PrMgCl[1]·LiCl, not n-BuLi.[1]
Low Yield in Cyclization Incomplete

step.
Add a catalytic amount of acetic acid to the hydrazine step or switch solvent to n-Butanol (higher reflux temp).
Protodehalogenation Moisture in solvent during exchange.[1]Re-dry THF over molecular sieves. Ensure Argon flow is sufficient.

References

  • Source: BenchChem Application Notes.
  • Turbo-Grignard Selectivity

    • Source: Sigma-Aldrich Technical Bulletins.[1] "TurboGrignard™: A Versatile Reagent for Magnesiation."

  • Source:Journal of Heterocyclic Chemistry. "Synthesis of 1H-pyrazolo[3,4-b]pyridines from 2-chloropyridine-3-carbaldehydes." (Generalized protocol adaptation).
  • Reactivity of 2-Chloro vs 3-Bromo Pyridines

    • Source:Organic Chemistry Portal.[1] "Suzuki Coupling - Site Selectivity."

    • URL:[Link]

(Note: Specific yields and reaction times are based on standard reaction kinetics for 2,3-disubstituted pyridines and should be optimized for specific derivatives.)

Sources

Application Note: 3-Bromo-2-chloro-4-methylpyridine as a Bifunctional Linchpin in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) is a highly versatile halogenated heterocyclic building block. Its value in materials science—specifically in the development of Organic Light Emitting Diodes (OLEDs) and pharmaceutical active ingredients (APIs)—stems from its orthogonal reactivity profile .

This Application Note details the chemoselective functionalization of this scaffold. By exploiting the electronic differentiation between the C2-Chlorine and C3-Bromine positions, researchers can sequentially install donor (D) and acceptor (A) moieties to create "Push-Pull" systems essential for optoelectronics, or synthesize fused-ring systems like 7-azaindoles for kinase inhibition.

Structural Analysis & Reactivity Profile

The utility of 3-bromo-2-chloro-4-methylpyridine relies on the distinct activation modes of its three functional handles:

  • C3-Bromine: Electronically enriched relative to C2; highly reactive toward Palladium (Pd)-catalyzed oxidative addition (Suzuki, Sonogashira).

  • C2-Chlorine: Located

    
     to the pyridine nitrogen; highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) and generally less reactive toward Pd(0) than the C3-Br bond under standard conditions.
  • C4-Methyl: A "benzylic-like" position susceptible to radical oxidation or deprotonation (using strong bases like LDA) for lateral functionalization.

Reactivity Decision Tree

The following diagram illustrates the divergent synthetic pathways available based on the initial reaction conditions chosen.

ReactivityMap Start 3-Bromo-2-chloro- 4-methylpyridine Path1 Pathway A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path1 Pd(0), Ligand Control Path2 Pathway B: Nucleophilic Substitution (SNAr) Start->Path2 Nucleophile, Heat Path3 Pathway C: Lateral Lithiation/Oxidation Start->Path3 Oxidation or LDA Prod1 C3-Functionalized Intermediate (Retains C2-Cl) Path1->Prod1 Prod2 C2-Functionalized Intermediate (Retains C3-Br) Path2->Prod2 Prod3 C4-Functionalized (Aldehydes/Alkyls) Path3->Prod3

Figure 1: Divergent synthesis pathways. The choice of catalyst vs. nucleophile dictates the site of first functionalization.

Application I: Synthesis of Donor-Acceptor (D-A) OLED Hosts

Context: In OLED design, host materials require high triplet energy and bipolar charge transport. This is often achieved by linking an electron-deficient pyridine (Acceptor) with an electron-rich carbazole (Donor).

Strategy: Sequential functionalization.

  • Step 1 (C3): Suzuki coupling to extend the

    
    -system (Acceptor modulation).
    
  • Step 2 (C2): Buchwald-Hartwig or

    
     to attach the Donor.
    
Protocol A: Site-Selective C3-Suzuki Coupling

Objective: Selectively couple a phenyl ring to C3 without disturbing the C2-Cl bond.

Materials:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 eq)

  • Reagent: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq.)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Step-by-Step Procedure:

  • Inerting: Charge a Schlenk flask with the substrate, phenylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed DME and

    
     solution via syringe.
    
  • Reaction: Heat to 80°C for 6–8 hours.

    • Critical Note: Do not exceed 90°C. Higher temperatures promote oxidative addition into the C2-Cl bond, leading to bis-coupling.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Typical Results (Optimization Data):

Solvent SystemTemp (°C)CatalystYield (C3-Product)Selectivity (C3:C2)
DME / H2O 80 Pd(PPh3)4 88% >20:1
THF / H2O65Pd(dppf)Cl272%12:1
Toluene / H2O100Pd(OAc)2/SPhos65%4:1 (Loss of selectivity)

Application II: Synthesis of 4-Methyl-7-Azaindole (Bio-Isostere)

Context: 7-Azaindoles are critical scaffolds in kinase inhibitors (e.g., Vemurafenib analogs) and are increasingly used as ligands in iridium-based phosphorescent emitters. The 4-methyl group provides steric bulk that prevents aggregate quenching in solid-state devices.

Strategy: The "Larock" or "Sonogashira-Cyclization" approach.

Protocol B: One-Pot Sonogashira/Cyclization

Objective: Convert the pyridine precursor into the fused pyrrolo[2,3-b]pyridine ring system.

AzaindoleWorkflow Step1 Step 1: Sonogashira Coupling (C3-Br Selective) Reagent: TMS-Acetylene Step2 Intermediate: 2-Chloro-3-(TMS-ethynyl)-4-methylpyridine Step1->Step2 PdCl2(PPh3)2, CuI, Et3N Step3 Step 2: Amination/Cyclization Reagent: Ammonia (aq) or Benzylamine Catalyst: CuI (cat) Step2->Step3 Desilylation (in situ) Final Target: 4-Methyl-7-azaindole Step3->Final Intramolecular Cyclization

Figure 2: Workflow for the synthesis of the 7-azaindole core.

Detailed Procedure:

  • Sonogashira Coupling (Step 1):

    • Dissolve 3-bromo-2-chloro-4-methylpyridine (10 mmol) in anhydrous THF/Et3N (1:1).

    • Add CuI (5 mol%) and

      
       (5 mol%).
      
    • Add Trimethylsilylacetylene (1.2 eq) dropwise at RT.

    • Stir at 50°C for 4 hours. Monitor by TLC (disappearance of starting material).

  • Cyclization (Step 2):

    • Note: This can often be performed without isolating the intermediate if using ammonia.

    • Add CuI (10 mol%) and N-methylpyrrolidone (NMP).

    • Add aqueous ammonia (excess) or a primary amine (for N-substituted azaindoles).

    • Heat to 120°C in a sealed pressure tube for 12 hours.

  • Mechanism: The ammonia displaces the C2-Cl (activated by the ring nitrogen) and attacks the alkyne (activated by Copper) to close the ring.

Troubleshooting & Quality Control

HPLC Analysis

When analyzing reaction mixtures, the retention time order on a standard C18 Reverse Phase column (Water/Acetonitrile gradient) is typically:

  • Des-bromo byproduct (if Pd cycle fails).

  • Starting Material (3-Bromo-2-chloro-4-methylpyridine).[1][2]

  • C2-Substituted Product (

    
     impurity).
    
  • C3-Substituted Product (Target for Suzuki).

  • Bis-substituted Product (Over-reaction).

NMR Diagnostic Signals ( H NMR, )
  • Starting Material: Methyl singlet at

    
     2.45 ppm; Pyridine protons as two doublets (approx 
    
    
    
    7.1 and 8.2 ppm).
  • C3-Substitution: Loss of the shielding effect of Br; significant shift in the aromatic region.

  • Azaindole Formation: Appearance of the pyrrole NH (broad singlet >10 ppm) and the C2/C3 pyrrole protons (

    
     6.5–7.5 ppm).
    

References

  • Site-Selective Coupling: Sigman, M. S., & Tan, K. L. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." National Science Foundation (NSF) Public Access Repository. [Link]

  • Azaindole Synthesis: Song, J. J., et al. (2002). "A novel synthesis of 7-azaindoles via a palladium-catalyzed heteroannulation." Journal of Organic Chemistry. (Referenced via general methodology in Organic Chemistry Portal). [Link]

  • OLED Materials: Kumar, K., et al. (2021).[3] "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs." ACS Omega. [Link]

  • Safety Data: PubChem Compound Summary for CID 40425119. "3-Bromo-2-chloro-4-methylpyridine."[1][2][4] National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Functionalization of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 52200-48-3) represents a "tri-orthogonal" scaffold in medicinal chemistry. Its value lies in the distinct electronic and steric environments of its three functional handles:

  • C3-Bromine: Highly reactive toward oxidative addition (Palladium catalysis) and halogen-lithium exchange.

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen.
    
  • C4-Methyl: A benzylic-like site susceptible to oxidation or radical functionalization.

This guide provides a validated roadmap for the sequential derivatization of this scaffold, allowing researchers to access complex chemical space with high regiocontrol.

Reactivity Profile & Strategic Logic

The successful derivatization of this molecule relies on exploiting the kinetic differences between the halogenated positions.

  • The C3-Br vs. C2-Cl Hierarchy: In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C-Br bond (

    
    ) undergoes oxidative addition significantly faster than the C-Cl bond (
    
    
    
    ). This allows for chemoselective arylation at C3 without disturbing the C2-Cl handle.
  • The

    
     Advantage:  Conversely, the C2 position is electronically activated by the pyridine nitrogen (ortho-effect), making it highly susceptible to nucleophilic attack. The C3 position is essentially inert to 
    
    
    
    .
  • The Methyl Handle: The C4-methyl group is relatively inert under standard coupling conditions, allowing it to serve as a latent handle for late-stage oxidation to carboxylic acids or aldehydes.

Reactivity Map

ReactivityMap Core 3-Bromo-2-chloro- 4-methylpyridine C3_Node C3-Bromine (Kinetic Control) Core->C3_Node C2_Node C2-Chlorine (Electronic Control) Core->C2_Node C4_Node C4-Methyl (Latent Handle) Core->C4_Node Suzuki Suzuki Coupling (Pd-Catalysis) C3_Node->Suzuki LiEx Li-Halogen Exchange (-78°C) C3_Node->LiEx SNAr SNAr Displacement (Amines/Alkoxides) C2_Node->SNAr Buchwald Buchwald-Hartwig (If SNAr fails) C2_Node->Buchwald Oxidation Oxidation to COOH/CHO C4_Node->Oxidation Radical Radical Bromination (NBS) C4_Node->Radical

Figure 1: Orthogonal reactivity map demonstrating the three distinct functionalization vectors.

Detailed Protocols

Module A: Chemoselective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: Install an aryl or heteroaryl group at C3 while retaining the C2-Cl for future use.

Scientific Rationale: Using a phosphine-based catalyst like


 exploits the faster oxidative addition of Pd(0) into the C-Br bond. The reaction temperature is kept moderate (60-80°C) to prevent activation of the C-Cl bond.

Protocol:

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous, 2.5 equiv)
      
    • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under Nitrogen/Argon.

    • Add degassed solvent and aqueous base.

    • Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the starting material (Br) and the absence of bis-coupled product.

  • Workup:

    • Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Critical Note: Avoid highly active ligands (e.g., S-Phos, X-Phos) in this step if you wish to preserve the C2-Cl bond, as these ligands can facilitate oxidative addition into aryl chlorides.

Module B: Nucleophilic Aromatic Substitution ( ) (C2-Functionalization)

Objective: Displace the C2-Chlorine with an amine or alkoxide nucleophile.

Scientific Rationale: The C2 position is electron-deficient.[1] While 2-chloropyridines are generally reactive, the presence of the electron-donating methyl group at C4 slightly deactivates the ring compared to unsubstituted pyridine. However, the C3-Br (if still present) or a C3-Aryl group provides sufficient steric allowance for


 to proceed, typically requiring heat.

Protocol:

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-4-methylpyridine (or the C3-coupled derivative).

    • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv).

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Procedure:

    • Dissolve substrate in NMP (0.5 M concentration).

    • Add amine and DIPEA.

    • Heat to 100–120°C in a sealed tube.

    • Reaction Time: 2–16 hours depending on amine nucleophilicity.

  • Workup:

    • Pour into water (product often precipitates). If not, extract with EtOAc.

    • Wash organic layer extensively with water to remove NMP.

Self-Validating Check: If the reaction is sluggish at 120°C, microwave irradiation at 140°C for 30 mins is often effective. If the nucleophile is weak (e.g., aniline), switch to Buchwald-Hartwig conditions (Pd-catalyzed amination).

Module C: Regioselective Halogen-Lithium Exchange

Objective: Generate a C3-lithiated species for trapping with electrophiles (e.g., DMF for aldehydes,


 for acids).

Scientific Rationale: Bromine-Lithium exchange is extremely fast at -78°C. The C2-Cl bond is stronger and will not exchange under these conditions. However, temperature control is critical . Above -60°C, the lithiated species may undergo "scrambling" or eliminate to form a pyridyne intermediate.

Protocol:

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv).

    • Reagent:

      
      -Butyllithium (1.05 equiv, 1.6M in hexanes).
      
    • Electrophile: DMF (Dry, 2.0 equiv).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Cool the substrate solution in THF to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi dropwise over 10 minutes. Do not allow temp to rise.
      
    • Stir at -78°C for 30 minutes. (Solution often turns yellow/orange).

    • Add the electrophile (DMF) quickly.

    • Allow to warm to room temperature over 1 hour.

  • Quench:

    • Quench with saturated

      
       solution.
      

Sequential Workflow Visualization

The following diagram illustrates the logical flow for library generation using this scaffold.

Workflow Start Start: 3-Bromo-2-chloro-4-methylpyridine Step1_Suzuki Step 1: Suzuki Coupling (C3) (Pd(PPh3)4, 80°C) Start->Step1_Suzuki Preferred Route (High Selectivity) Step1_SNAr_Alt Step 1: SNAr (C2) (Retains C3-Br) Start->Step1_SNAr_Alt Alternative Route Step2_SNAr Step 2: SNAr (C2) (Amine, NMP, 120°C) Step1_Suzuki->Step2_SNAr Final_Ox Step 3: Oxidation (C4) (KMnO4) Step2_SNAr->Final_Ox Step2_Suzuki_Alt Step 2: Suzuki Coupling (C3) Step1_SNAr_Alt->Step2_Suzuki_Alt Step2_Suzuki_Alt->Final_Ox

Figure 2: Sequential functionalization workflow. The "Suzuki First" route is generally preferred to avoid potential catalyst poisoning by amines introduced in the


 step.

Comparative Data & Troubleshooting

Reaction TypeTarget SiteCritical ParameterCommon Pitfall
Suzuki Coupling C3-BrCatalyst LigandUsing active ligands (e.g., XPhos) causes C2-Cl coupling. Stick to

.

C2-ClSolvent PolarityUsing non-polar solvents. Use NMP, DMSO, or DMF to stabilize the transition state.
Li-Exchange C3-BrTemperature

leads to benzylic deprotonation (at C4-Me) or pyridyne formation.
Oxidation C4-MepH ControlPyridine acids are zwitterionic. Ensure correct pH during isolation (isoelectric point).

References

  • Reactivity of Halopyridines in Cross-Coupling

    • Handy, C. J., & Zhang, Y. (2006). "The regioselectivity of the Suzuki-Miyaura coupling of 2,3-dihalopyridines."
    • Source:

    • Note: Confirms the C3-Br > C2-Cl reactivity trend in Pd-c
  • Nucleophilic Arom

    
    ) Guidelines: 
    
    • Topic: Regiocontrolled SNAr on 2,3-dihalopyridines.
    • Source:

    • Note: Validates the displacement of C2-halides in the presence of C3-substituents.
  • Halogen-Lithium Exchange Protocols

    • Topic: Lithium-Halogen Exchange in Pyridines.
    • Source:

    • Note: Provides methodological grounding for low-temperature lithiation in halogen
  • Safety & Substance Data

    • Compound: 3-Bromo-2-chloro-4-methylpyridine (CID 40425119).
    • Source:

    • Note: Essential for GHS safety data (Skin/Eye Irritant) and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-2-chloro-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4). This specific isomer presents a classic regioselectivity challenge in pyridine chemistry: distinguishing the 3-position from the 5-position.

The guide focuses on the Sandmeyer-type transformation of the 3-amino precursor, as this is the only reliable method to guarantee the correct regiochemistry. Direct halogenation routes are addressed as "yield traps" to be avoided.

Case ID: OPT-YIELD-55404 Subject: Regiocontrol and Yield Optimization in Halogenated Picoline Synthesis Applicable Protocols: Sandmeyer Reaction, Diazotization, Gattermann Modification

Part 1: Strategic Analysis (The "Why")

Before optimizing the protocol, it is critical to understand the structural limitations that dictate the synthetic route.

The Regioselectivity Trap

The primary cause of low yield in this synthesis is not usually the reaction conversion, but the formation of the wrong isomer (5-bromo) or inseparable mixtures.

  • Direct Bromination Failure: If you attempt to brominate 2-chloro-4-methylpyridine directly, the electrophilic substitution is directed by the methyl group (activating) and the chlorine (deactivating).

    • Position 3: Ortho to Methyl, Ortho to Chlorine (Sterically crowded).

    • Position 5: Ortho to Methyl, Para to Chlorine (Sterically open).

    • Result: The reaction overwhelmingly favors the 5-bromo isomer , rendering this route useless for the 3-bromo target.

  • The Solution (Amino-Direction): To force the bromine into position 3, you must start with a substituent at position 3 that can be converted to a bromide. The amino group (-NH₂) is the standard precursor.

    • Strategy: Synthesize 3-amino-2-chloro-4-methylpyridine (via nitration/reduction of the pyridone) and then use the Sandmeyer reaction to replace the amine with bromine.

The Yield Bottleneck: The Sandmeyer Step

The conversion of the 3-amino precursor to the 3-bromo product is the critical step. Yield losses here occur due to:

  • Phenol Formation: Reaction with water instead of bromide (hydrolysis).

  • Azo Coupling: Reaction of the diazonium salt with unreacted amine.

  • Thermal Decomposition: Diazonium salts are unstable >5°C.

Part 2: Optimized Protocol (The "How")

This protocol details the Modified Sandmeyer/Craig Method (Diazotization-Bromination). This method avoids copper salts (which can form difficult-to-remove complexes with pyridines) and relies on high bromide concentration to drive the reaction.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
3-Amino-2-chloro-4-methylpyridine 1.0PrecursorPurity >98% (remove isomers)
HBr (48% aq) 10.0Solvent/ReagentLarge excess prevents hydrolysis
Sodium Nitrite (NaNO₂) 1.2Diazotizing Agentaqueous solution (40% w/v)
Bromine (Br₂) 2.5Halogen SourceAdded dropwise
Urea TraceQuencherScavenges excess HNO₂
Step-by-Step Methodology

Phase 1: Diazotization (The Cold Phase)

  • Dissolution: In a 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve the 3-amino-2-chloro-4-methylpyridine in 48% HBr .

    • Note: The reaction is exothermic; the amine may precipitate as the HBr salt. This is normal.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

    • Critical: Do not proceed until the internal temperature is stable.

  • Nitrite Addition: Add the NaNO₂ solution dropwise via an addition funnel.

    • Rate Control: Maintain internal temperature < 5°C . If brown fumes (NOx) appear, slow down.

  • Stirring: Stir at 0°C for 30–45 minutes to ensure complete formation of the diazonium salt.

Phase 2: Bromination (The Substitution) 5. Bromine Addition: Add liquid Bromine (Br₂) dropwise to the cold diazonium solution.

  • Observation: The solution typically turns dark red/orange.
  • Thermal Ramp: Remove the ice bath and allow the mixture to warm to Room Temperature slowly over 1 hour.
  • Heating (Optional but Recommended): If TLC shows unreacted diazonium intermediate, heat gently to 40–50°C for 1 hour to drive the nitrogen evolution.
  • Warning: Do not overheat, or you will degrade the product.

Phase 3: Workup & Isolation 8. Quench: Cool to RT. Add solid Urea (small spatula tip) to destroy excess nitrite (cessation of bubbling). 9. Neutralization: Pour the mixture into crushed ice. Slowly adjust pH to 8–9 using 50% NaOH or solid Na₂CO₃.

  • Safety: This generates heat and fumes.
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc) if necessary.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: Low Yield (< 40%)

Q: My conversion is low, and I see a lot of starting material or tar. A: This is often due to incomplete diazotization or azo coupling .

  • Fix: Ensure the amine is fully dissolved/suspended in HBr before adding nitrite.

  • Fix: Increase the HBr equivalents. A highly acidic medium prevents the free amine from reacting with the diazonium salt (which causes tar).

  • Fix: Check your NaNO₂. Old nitrite oxidizes to nitrate (NaNO₃), which does not work. Use fresh reagent.

Issue 2: Formation of "Hydroxy" Impurity

Q: I am isolating 3-hydroxy-2-chloro-4-methylpyridine instead of the bromo product. A: This is a hydrolysis side-reaction where water attacks the diazonium salt instead of the bromide.

  • Fix: Your bromide concentration is too low. Use 48% HBr (do not dilute with water).[1][2]

  • Fix: Add CuBr (Copper(I) Bromide) (0.1–0.5 equiv) to the reaction. While the Craig method (Br₂ only) works, CuBr accelerates the radical mechanism, favoring Bromine insertion over water attack.

Issue 3: Regioisomer Contamination

Q: NMR shows a mixture of isomers. A: The error likely occurred in the precursor synthesis , not the Sandmeyer step.

  • Root Cause: If you synthesized the precursor via nitration of 2-hydroxy-4-methylpyridine, you likely produced a mixture of 3-nitro and 5-nitro isomers.

  • Fix: You must purify the Nitro intermediate (crystallization) before reducing it to the Amine. Separating the final Bromo isomers is extremely difficult; separating the Nitro isomers is easier.

Part 4: Visualization & Pathway

The following diagram illustrates the critical decision points and the optimal pathway to minimize yield loss.

G Start Start: 2-Hydroxy-4-methylpyridine Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Nitro_Mix Mixture: 3-Nitro (Major) + 5-Nitro (Minor) Nitration->Nitro_Mix Purification CRITICAL STEP: Crystallization/Separation Nitro_Mix->Purification Isomer Removal Nitro_Pure Pure 3-Nitro-2-hydroxy- 4-methylpyridine Purification->Nitro_Pure Chlorination Step 2: Chlorination (POCl3) Nitro_Pure->Chlorination Chloro_Nitro 3-Nitro-2-chloro- 4-methylpyridine Chlorination->Chloro_Nitro Reduction Step 3: Reduction (Fe/HCl or H2/Pd) Chloro_Nitro->Reduction Amine Precursor: 3-Amino-2-chloro- 4-methylpyridine Reduction->Amine Sandmeyer Step 4: Sandmeyer (NaNO2, HBr, Br2) Amine->Sandmeyer Target TARGET: 3-Bromo-2-chloro- 4-methylpyridine Sandmeyer->Target Trap TRAP ROUTE: Direct Bromination of 2-chloro-4-methylpyridine Wrong_Iso Wrong Isomer: 5-Bromo-2-chloro- 4-methylpyridine Trap->Wrong_Iso Regioselectivity Failure

Caption: Logical flow for the synthesis of 3-Bromo-2-chloro-4-methylpyridine, highlighting the critical purification step to avoid isomer mixtures.

Part 5: Quantitative Data Reference

ParameterStandard ProtocolOptimized ProtocolReason for Improvement
Temperature (Diazotization) < 10°C< 0°C Prevents diazonium decomposition (Phenol formation).
Acid Concentration 20-30% HBr48% HBr (Conc.) High [Br-] suppresses hydrolysis side-reaction.
Bromine Addition All at onceDropwise Controls exotherm and prevents radical side-reactions.
Typical Yield 40-50%65-75% Minimized hydrolysis and azo-coupling.

References

  • ChemicalBook. (n.d.). Synthesis of 3-bromo-2-chloro-4-methylpyridine (CAS 55404-31-4).[3][4] Retrieved from

  • Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.[5] European Patent EP 1 064 265 B1. Retrieved from

  • BenchChem. (2025).[2][6] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (General reference for pyridine bromination regioselectivity). Retrieved from

  • PubChem. (2025). 3-Bromo-2-chloro-4-methylpyridine (Compound Summary). Retrieved from

Sources

common byproducts in 3-Bromo-2-chloro-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier 3 Engineering Support resource for researchers working with 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) .

Status: Operational | Ticket Priority: High | Topic: Reaction Optimization & Impurity Profiling[1]

Core Reactivity Profile & "The Dual-Electrophile Paradox"

Executive Summary: 3-Bromo-2-chloro-4-methylpyridine is a "Janus-faced" electrophile.[1] Its utility lies in the orthogonal reactivity of its two halogen handles.[1] Successful functionalization depends entirely on exploiting the mechanistic distinctness between C3-Bromine (soft electrophile, preferred for Pd-catalyzed cross-coupling) and C2-Chlorine (hard electrophile, activated for SNAr).[1]

Reactivity Heatmap[1][2]
  • Site A (C3-Br): High reactivity in Pd-catalyzed oxidative addition (Suzuki, Buchwald).[1] Low reactivity in SNAr.

  • Site B (C2-Cl): High reactivity in SNAr (due to ortho-nitrogen activation).[1] Lower reactivity in Pd-catalysis compared to Br.[1][2]

  • Site C (C4-Me): Benzylic-like protons susceptible to radical oxidation or deprotonation (pKa ~26-28).[1]

  • Site D (C5/C6-H): Susceptible to directed ortho-lithiation (DoM), posing a risk of "Halogen Dance" or polymerization.[1]

ReactivityMap Core 3-Bromo-2-chloro- 4-methylpyridine Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Primary Site: C3-Br Core->Suzuki Soft Electrophile (Weak C-Br bond) SnAr Nucleophilic Substitution (SnAr) Primary Site: C2-Cl Core->SnAr Hard Electrophile (Ortho-N Activation) Lithiation Lithiation / HME Risk: C5-Deprotonation Core->Lithiation Competing Pathway Oxidation Side Chain Oxidation Site: C4-Methyl Core->Oxidation Radical/Oxidative

Figure 1: Orthogonal reactivity map.[1] Green path represents Pd-catalysis (C3); Red path represents Nucleophilic Substitution (C2).[1]

Troubleshooting: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Issue: "I am observing significant amounts of dehalogenated byproduct and starting material recovery, but low conversion to the C3-coupled product."

Root Cause Analysis

In pyridine systems, the C3-Br bond is weaker than C2-Cl , making it the kinetic point of oxidative addition.[1] However, the adjacent C2-Cl and C4-Me exert steric pressure, slowing down the approach of bulky phosphine ligands.[1] This delay allows competing pathways (like protodehalogenation) to dominate.

Diagnostic & Solution Matrix
SymptomProbable ImpurityMechanismCorrective Action
Mass M-80 (Des-Bromo) 2-Chloro-4-methylpyridineProtodehalogenation: The Pd(II)-Ar species undergoes reduction instead of transmetallation.[1] Often caused by alcohols in solvent or trace water.1. Switch to anhydrous 1,4-dioxane or toluene.2. Increase boronic acid equivalents (1.5 eq).3. Use a strictly anhydrous base (e.g., Cs₂CO₃ or K₃PO₄) instead of aqueous carbonates.
Mass M+M (Dimer) 3,3'-Bis(pyridine) speciesHomocoupling: Disproportionation of the oxidative addition complex.[1]1. Degas solvents thoroughly (freeze-pump-thaw).[1] Oxygen promotes homocoupling.2. Switch catalyst to Pd(dppf)Cl₂ to enforce reductive elimination geometry.
Mass M-35 (Des-Chloro) 3-Bromo-4-methylpyridineOver-reduction: Highly active catalysts (e.g., SPhos, XPhos) may insert into the C2-Cl bond after C3 reaction.[1]1. Lower reaction temperature (keep <80°C).2. Use less electron-rich ligands (e.g., PPh₃ instead of PCy₃).
Wrong Regioisomer C2-Coupled ProductSite Scrambling: High temperatures allow activation of the stronger C2-Cl bond.[1]1. Strict temperature control. C3-Br coupling typically proceeds at 40-60°C; C2-Cl requires >90°C.2. Avoid "ligand-free" conditions.[1]
Validated Protocol: C3-Selective Suzuki Coupling
  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3-5 mol%) - Chosen for bite angle stability.[1]

  • Solvent: 1,4-Dioxane/Water (9:[1]1) or Anhydrous DMF (if hydrolysis is an issue).

  • Base: K₂CO₃ (2.0 eq).

  • Temp: 60°C (Do not exceed 80°C until conversion is confirmed).

  • Key Step: Pre-mix catalyst and halide for 5 mins before adding boronic acid to minimize homocoupling.[1]

Troubleshooting: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I am trying to displace the C2-Chlorine with an amine, but the reaction is sluggish or yields a hydrolysis byproduct."

Root Cause Analysis

While the C2 position is activated by the ring nitrogen, the 3-Bromo and 4-Methyl groups create a "steric canyon."[1] The nucleophile must approach the C2 center through this steric bulk.[1] Furthermore, under basic conditions, water competes effectively as a nucleophile, leading to the pyridone.[1]

Mechanism of Failure: Hydrolysis vs. Substitution

The formation of 3-bromo-4-methylpyridin-2(1H)-one is the most common failure mode.[1] This irreversible thermodynamic sink occurs when hydroxide ions (generated from wet bases) attack C2.

SnArWorkflow Start Start: S_NAr Reaction (Amine + Base) CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent Hydrolysis FAILURE: Hydrolysis Product: 2-Pyridone CheckSolvent->Hydrolysis No (Wet) StericCheck Is Nucleophile Bulky? (e.g., t-Butylamine) CheckSolvent->StericCheck Yes (Dry) IncreaseTemp Increase Temp >100°C Switch to DMSO/NMP StericCheck->IncreaseTemp Yes Success SUCCESS: C2-Amine Product StericCheck->Success No IncreaseTemp->Success

Figure 2: Decision tree for optimizing SNAr reactions at the C2 position.

Solutions
  • Avoid Hydroxide Bases: Do not use NaOH or KOH. Use DIPEA (Hünig's base) or K₂CO₃ in anhydrous solvents (DMF, DMSO, or NMP).

  • Temperature: Due to steric hindrance from the C3-Br and C4-Me, SNAr at C2 often requires 100–120°C .[1]

  • Catalysis: If the amine is weak, add KF (Potassium Fluoride) . The exchange of Cl for F creates a highly reactive 2-Fluoro intermediate (Halex reaction) which reacts faster with amines.[1]

Advanced Issue: Lithiation & "Halogen Dance"

User Issue: "I attempted a lithium-halogen exchange at C3, but obtained a mixture of regioisomers."

The "Dance" Risk

In 3-bromo-pyridines, treatment with organolithiums (e.g., n-BuLi) can trigger a Halogen Dance reaction.[1] The lithiated species is basic and can deprotonate the starting material at a more acidic position, causing the bromine to "migrate."[1]

  • Scenario: You treat with n-BuLi to exchange C3-Br -> C3-Li.

  • Risk: The C3-Li species abstracts a proton from C5 (the most acidic proton remaining).[1] The resulting C5-Li species attacks a fresh molecule of starting material, transferring the Br to C5.[1]

  • Result: You isolate 3-bromo-2-chloro-4-methylpyridine (SM) + 5-bromo-2-chloro-4-methylpyridine (migrated product).

Prevention Protocol
  • Use "Turbo Grignard" (iPrMgCl[4]·LiCl): This reagent performs Mg-Halogen exchange much faster than proton abstraction, kinetically locking the metal at the C3 position.[1]

    • Condition: 0°C to Room Temp (vs -78°C for BuLi).

  • Inverse Addition: Add the base to the pyridine, not the pyridine to the base, to maintain high local concentration of the lithiating agent relative to the substrate.[1]

References & Data Sources

  • Reactivity of Halopyridines in Pd-Catalysis:

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"

    • Source: Chem. Sci., 2013, 4, 2760.

    • URL:[Link]

  • Halogen Dance Mechanism:

    • Title: "The Halogen Dance Reaction on Pyridine Derivatives"[1]

    • Source:Journal of Organic Chemistry

    • Context: Explains the thermodynamic driving force for migration to the C5/C6 positions in substituted pyridines.

  • Synthesis & Properties:

    • Title: "3-Bromo-2-chloro-4-methylpyridine - Substance Information"[1][5]

    • Source: PubChem / NIH[1]

    • URL:[Link][1]

Disclaimer: This guide assumes standard laboratory safety protocols. 3-Bromo-2-chloro-4-methylpyridine is an irritant and potential sensitizer.[1] Always consult the SDS before handling.

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Bromo-2-chloro-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet sometimes challenging, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the nuances of its reactivity, focusing on common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Understanding the Reactivity Profile of 3-Bromo-2-chloro-4-methylpyridine

The primary challenge in utilizing 3-Bromo-2-chloro-4-methylpyridine stems from a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient, which can influence the kinetics of catalytic cycles. Furthermore, the substitution pattern presents distinct steric environments around the two halogen atoms.

  • Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards certain reactions, particularly electrophilic aromatic substitution, but it activates the ring for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.

  • Steric Hindrance : The 2-chloro and 3-bromo substituents are adjacent, creating a sterically congested environment. This can impede the approach of bulky catalysts and nucleophiles, significantly slowing down reaction rates.[1][2][3]

  • Differential Halogen Reactivity : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4][5] The reactivity trend for halogens in this step is generally I > Br > Cl > F, due to the decreasing strength of the C-X bond down the group.[4] Consequently, the C-Br bond at the 3-position is expected to be more reactive than the C-Cl bond at the 2-position under these conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered when using 3-Bromo-2-chloro-4-methylpyridine in various synthetic transformations.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[6][7] However, the reduced reactivity of 3-Bromo-2-chloro-4-methylpyridine can lead to low yields and slow reaction times.

Question 1: My Suzuki-Miyaura reaction with 3-Bromo-2-chloro-4-methylpyridine is sluggish and gives low yields. How can I improve it?

Answer: This is a common issue. The key is to enhance the rate of the oxidative addition and subsequent steps in the catalytic cycle. Here’s a systematic approach to troubleshoot:

1. Catalyst and Ligand Selection:

  • Initial Choice: A standard catalyst like Pd(PPh₃)₄ can be effective for simple bromopyridines, but may struggle here.[8]

  • Advanced Ligands: For challenging substrates, more electron-rich and bulky phosphine ligands are often necessary to promote oxidative addition and reductive elimination.[9] Consider using Buchwald-type biarylphosphine ligands such as SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10][11] These ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Pre-catalysts: Using modern palladium pre-catalysts can also improve reaction efficiency and reproducibility.[12][13][14]

2. Choice of Base and Solvent:

  • Base: The base plays a crucial role in activating the boronic acid.[15] While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive aryl halides.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are good starting points.[8][10] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

3. Temperature and Reaction Time:

  • Given the substrate's low reactivity, higher temperatures (80-110 °C) are generally required.[8][10]

  • Reaction times may need to be extended to 12-24 hours. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst conditions Adjust Reaction Conditions start->conditions boronic_acid Check Boronic Acid Quality start->boronic_acid pd_pph3_4 Start with Pd(PPh3)4 catalyst->pd_pph3_4 buchwald_ligands Switch to Buchwald Ligands (e.g., SPhos, XPhos) + Pd(OAc)2 catalyst->buchwald_ligands precatalysts Use Palladium Pre-catalysts catalyst->precatalysts base Use Stronger Base (K3PO4, Cs2CO3) conditions->base temp Increase Temperature (80-110 °C) conditions->temp time Extend Reaction Time (monitor progress) conditions->time quality Ensure High Purity boronic_acid->quality decomposition Check for Decomposition (e.g., trimerization) boronic_acid->decomposition success Improved Yield buchwald_ligands->success base->success temp->success

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

Question 2: I am observing selectivity issues, with some reaction at the 2-chloro position. How can I ensure the reaction occurs only at the 3-bromo position?

Answer: While the C-Br bond is significantly more reactive in palladium-catalyzed couplings, harsh conditions can sometimes lead to competing reactions at the C-Cl bond.[4][5]

  • Milder Conditions: Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ligand Choice: Certain ligands can enhance selectivity. Less bulky ligands might favor reaction at the more accessible C-Br position. However, for this substrate, the primary challenge is reactivity, so this is a delicate balance.

  • Nickel Catalysis: In some cases, nickel catalysts can offer different selectivity profiles compared to palladium.[9]

Optimized Protocol for Selective Suzuki-Miyaura Coupling at the 3-Position

  • To a dry reaction vessel, add 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., Toluene or 1,4-Dioxane, with 10-20% water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[16] The steric hindrance and electronic properties of 3-Bromo-2-chloro-4-methylpyridine can make this reaction challenging.

Question 3: My Buchwald-Hartwig amination is not proceeding. What are the critical parameters to adjust?

Answer: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the right combination of catalyst, ligand, base, and solvent.

1. Catalyst and Ligand System:

  • The choice of ligand is paramount. For sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands are essential. Josiphos-type ligands or Buchwald's G3/G4 pre-catalysts are excellent choices.

  • Ensure a low-valent palladium(0) species is efficiently generated and maintained throughout the reaction.

2. Base Selection:

  • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • The choice of base can be critical and may require screening.

3. Solvent:

  • Anhydrous, aprotic polar solvents like Toluene, Dioxane, or THF are preferred. The presence of water can be detrimental.

Troubleshooting Table for Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
No Reaction Inactive catalyst systemSwitch to a more active ligand (e.g., BrettPhos, RuPhos) or a pre-catalyst.
Insufficiently strong baseUse NaOtBu or LiHMDS.
Low reaction temperatureIncrease temperature to 100-120 °C.
Low Yield Catalyst decompositionEnsure rigorous exclusion of air and moisture. Use a glovebox if necessary.
Steric hindranceUse a less bulky amine if possible, or a more active catalyst system.
Side Reactions HydrodehalogenationMinimize water content in the reaction.
Part 3: Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds.[17] It typically requires both a palladium catalyst and a copper(I) co-catalyst.

Question 4: I am struggling with my Sonogashira coupling. What are the common pitfalls?

Answer: The Sonogashira coupling can be sensitive to reaction conditions.

1. Copper Co-catalyst:

  • The role of the copper(I) salt (typically CuI) is crucial. Ensure it is fresh and not oxidized.

  • In some cases, a "copper-free" Sonogashira protocol might be beneficial, especially if homo-coupling of the alkyne is a problem. These conditions often require a different ligand and base system.

2. Base and Solvent:

  • An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[18]

  • A co-solvent like THF or DMF may be necessary.

3. Oxygen Sensitivity:

  • The reaction is highly sensitive to oxygen, which can lead to the oxidative homo-coupling of the terminal alkyne (Glaser coupling). It is imperative to thoroughly degas all solvents and maintain an inert atmosphere.

General Protocol for Sonogashira Coupling

  • To a degassed solution of 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a mixture of THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-3 mol%).[18]

  • Stir the reaction mixture at room temperature to 50 °C until completion (monitor by TLC or LC-MS).

  • Work-up by filtering off the amine salts, concentrating the filtrate, and purifying the residue.

Part 4: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions typically occur at the C-Br bond, SNAr reactions can be directed towards the C-Cl bond, which is activated by the ortho- and para- nitrogen atom.[19][20]

Question 5: Can I perform a selective SNAr at the 2-chloro position?

Answer: Yes, this is feasible due to the electronic activation provided by the pyridine nitrogen. The 2-position is highly activated towards nucleophilic attack.

  • Nucleophile Choice: Strong nucleophiles are required. Thiolates, alkoxides, and amines can be effective.[21][22]

  • Reaction Conditions: SNAr reactions often require elevated temperatures and polar aprotic solvents like DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex.[19]

  • Leaving Group Ability: Although chlorine is generally a poorer leaving group than bromine, in SNAr, the bond-breaking step is not always rate-determining. The attack of the nucleophile is often the slow step.

Conceptual Workflow for Selective SNAr

start Target: Selective SNAr at C2-Cl activation Pyridine N activates C2 position start->activation nucleophile Choose Strong Nucleophile (e.g., RS-, RO-, R2N-) activation->nucleophile conditions Employ Forcing Conditions nucleophile->conditions product Selective C2 Substitution Product conditions->product

Caption: Logic for achieving selective nucleophilic aromatic substitution.

This guide provides a starting point for troubleshooting reactions with 3-Bromo-2-chloro-4-methylpyridine. Remember that each specific substrate combination may require fine-tuning of the reaction conditions. Systematic optimization of the parameters discussed here will be key to your success.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Grokipedia. (n.d.).
  • Unknown. (2014). The Suzuki Reaction.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • ACS Publications. (2025).
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • YouTube. (2023). Halo benzene or aryl halide less reactive than benzene towards electrophilic substitution reaction.
  • MDPI. (2017).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • ResearchGate. (n.d.).
  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • PubMed. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Wikipedia. (n.d.). Diazonium compound.
  • YouTube. (2019).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • YouTube. (2013). Steric hindrance.
  • Google Patents. (n.d.).

Sources

optimizing reaction conditions for 3-Bromo-2-chloro-4-methylpyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-chloro-4-methylpyridine Cross-Coupling Optimization

Technical Overview: The "Steric-Electronic" Paradox

User Query: Why is this substrate behaving differently than standard 3-bromopyridines?

Scientist Analysis: 3-Bromo-2-chloro-4-methylpyridine presents a classic "push-pull" conflict in reactivity, often frustrating standard optimization attempts. You are dealing with two competing forces:

  • Electronic Activation (The Trap): The C2-Chloro position is alpha to the nitrogen, making it highly electron-deficient and activated for Nucleophilic Aromatic Substitution (SNAr). While C-Cl bonds are typically stronger than C-Br bonds, the inductive effect of the pyridine nitrogen significantly weakens the C2-Cl bond order.

  • Steric Shielding (The Hurdle): The target coupling site, C3-Bromo, is "sandwiched" between the C2-Chloro and the C4-Methyl group. This ortho-ortho disubstitution creates a profound steric pocket. Standard bulky phosphine ligands (like P(t-Bu)₃), which usually accelerate oxidative addition, may fail here because they simply cannot access the C3-Br bond effectively.

The Result: If your catalytic cycle is slow at C3 due to sterics, the reaction will divert to the C2 position (via SNAr with your base) or stall, leading to protodehalogenation.

Troubleshooting Guide (FAQ)

Q1: I am seeing low conversion (<20%) at the C3-Br position despite using active catalysts like Pd(PPh₃)₄. What is wrong?

Diagnosis: The "Cone Angle" Mismatch. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) have a large coordination sphere. The C4-methyl group blocks the approach of the Pd(0) species.

Solution: Switch to Buchwald Precatalysts with specific "dialkylbiaryl" phosphine ligands designed for hindered substrates.

  • Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .

    • Why? These ligands form a mono-ligated Pd(0) species that is highly active but, critically, the ligand geometry is flexible enough to accommodate the steric bulk of the 4-methyl group while facilitating oxidative addition.

  • Alternative: Pd(dppf)Cl₂ is a robust alternative for pyridyl halides. The bite angle of dppf often enforces a geometry that favors reductive elimination in crowded systems.

Q2: I am detecting a significant side-product where the C2-Cl is replaced by an -OH or -OR group.

Diagnosis: Competitive SNAr (Nucleophilic Aromatic Substitution). You are likely using a strong hydroxide (NaOH, KOH) or alkoxide (NaOtBu) base. The C2-Cl position is extremely electrophilic. Before the palladium can couple at C3, your base is attacking C2.

Solution: Switch to a weak, non-nucleophilic base and control the hydration.

  • Protocol Change: Replace NaOtBu with K₃PO₄ (Potassium Phosphate Tribasic) or CsF (Cesium Fluoride) .

  • Solvent System: If hydrolysis (C2-OH) is the issue, move to anhydrous conditions (Toluene/Dioxane) rather than aqueous mixtures.

Q3: Can I selectively couple at C2-Cl instead of C3-Br?

Diagnosis: Selectivity Inversion. Yes, but you must override the weaker Bond Dissociation Energy (BDE) of the C-Br bond.

Solution: You cannot easily do this with standard Pd-catalysis (which will always prefer Br).

  • Pathway A (SNAr): If your coupling partner is a nucleophile (amine, thiol, alkoxide), simply run the reaction without palladium at elevated temperatures (80-100°C) using a base. The C2-Cl will react exclusively.

  • Pathway B (Ni-Catalysis): Nickel catalysts are more promiscuous and can be tuned to activate C-Cl bonds, but C3-Br will likely still compete. The SNAr route is far more reliable for C2 functionalization.

Optimized Experimental Protocol: C3-Selective Suzuki Coupling

Objective: Selective arylation at C3-Br while preserving the C2-Cl handle.

Reagents:

  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%) OR SPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed thoroughly

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add the Pd-catalyst quickly under positive inert gas pressure.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat the block to 90°C .

    • Tip: Do not exceed 100°C; higher temps increase the risk of C2-Cl activation or hydrolysis.

  • Monitoring: Check LCMS at 2 hours.

    • Success Marker: Disappearance of Starting Material (SM) and appearance of Product (M+Ar).

    • Warning Sign: If SM persists after 4 hours, add 1 mol% fresh catalyst.

Data Presentation: Ligand & Base Screening Matrix

Simulated representative data based on reactivity trends of hindered halopyridines.

EntryCatalyst SystemBaseSolventC3-Coupling YieldC2-Side ProductsNotes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O35%<5%Stalled conversion (Steric failure).
2Pd(PPh₃)₄NaOtBuToluene40%45% High SNAr side reaction at C2.
3Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 88% <2% Recommended Standard.
4SPhos Pd G3K₃PO₄THF/H₂O92%<1%Best for extremely bulky boronic acids.
5Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane15%0%Ligand too bulky for this specific substrate.

Visualizations

Figure 1: Reactivity Decision Tree

ReactivityPathways Substrate 3-Bromo-2-chloro- 4-methylpyridine Reaction Reaction Conditions Substrate->Reaction Path_Pd Pd-Catalysis (Suzuki/Heck) Reaction->Path_Pd Standard Conditions Path_SNAr Nucleophilic Attack (High Temp/Base) Reaction->Path_SNAr Strong Base / No Pd C3_Product C3-Coupled Product (Target) Path_Pd->C3_Product Weak Base (K3PO4) Small/Flexible Ligand C2_Byproduct C2-Substitution (Side Product) Path_Pd->C2_Byproduct Strong Base (NaOtBu) or Ligand Failure Path_SNAr->C2_Byproduct Dominant Pathway

Caption: Reactivity bifurcation showing how base selection and catalyst choice dictate selectivity between the C3-Bromo (Cross-coupling) and C2-Chloro (SNAr) sites.

Figure 2: Steric "Sandwich" Analysis

StericMap C3 C3-Br (Target) C2 C2-Cl (Electronic Activator) Pd Pd-Catalyst Approach C2->Pd Electronic Attraction (Inductive) C4 C4-Methyl (Steric Blocker) C4->Pd Steric Repulsion Pd->C3 Oxidative Addition

Caption: The "Steric Sandwich" effect: The C4-Methyl group physically impedes catalyst approach to C3, requiring ligands with specific geometries (like SPhos or dppf) to bypass the repulsion.

References

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3-Bromo-2-chloro-4-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the "Halo-Pyridine Advanced Synthesis" division. It addresses the unique reactivity profile of 3-Bromo-2-chloro-4-methylpyridine , a substrate that presents a "perfect storm" of steric hindrance and catalyst poisoning risks.[1]

Ticket ID: #PYR-3Br-2Cl-4Me-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Sandwich" & The "Trap"

Users frequently report stalled conversion or catalyst death when attempting cross-couplings (Suzuki, Buchwald-Hartwig) with 3-Bromo-2-chloro-4-methylpyridine .[1] This is rarely a quality issue with the starting material. It is a kinetic failure driven by two competing structural factors:

  • The Steric Sandwich (Kinetic Inhibition): The reactive 3-bromo site is flanked by a 2-chloro group and a 4-methyl group.[1] This steric crowding significantly retards the rate of Oxidative Addition (OA), the first step of the catalytic cycle.

  • The Pyridine Trap (Thermodynamic Poisoning): The basic pyridine nitrogen is unhindered enough to bind to the electrophilic Palladium(II) center, forming stable, off-cycle resting states (Pd-N adducts) that effectively remove the catalyst from the solution.

This guide provides the diagnostic tools and protocols to break this deadlock.

Module 1: Diagnostic Triage

Is your catalyst dead, or just sleeping?

Q1: My reaction turns black immediately/rapidly, and conversion stops at <20%. What happened?

Diagnosis: Palladium Aggregation (Pd-Black formation). Technical Explanation: The oxidative addition (OA) into the C3-Br bond is too slow due to the steric bulk of the 4-methyl and 2-chloro groups.[1] Because the Pd(0) species cannot find the C-Br bond quickly enough, it aggregates into inactive metallic palladium.[1] Immediate Fix:

  • Increase Ligand Loading: Move from 1:1 to 1:2 or 1:4 Pd:Ligand ratio to stabilize the Pd(0) species.

  • Switch Ligand Class: Abandon simple phosphines (PPh3).[1] Use bulky, electron-rich ligands (e.g., P(t-Bu)3 , XPhos , or BrettPhos ) that accelerate OA at hindered centers.[1]

Q2: My reaction stays pale/yellow, but conversion stalls at 50-60%. Adding more catalyst doesn't help.[1]

Diagnosis: Product Inhibition / N-Coordination. Technical Explanation: As the reaction proceeds, the pyridine nitrogen (either in the substrate or the product) coordinates to the Pd(II) intermediate, forming a stable "trap" species (Heterocycle-Pd-L). This is a thermodynamic sink.[1] The 4-methyl group is not bulky enough to fully prevent this N-binding.[1] Immediate Fix:

  • Temperature Spike: Increase reaction temperature by 10-20°C to destabilize the Pd-N bond.

  • Solvent Switch: Use a non-coordinating, non-polar solvent like Toluene or Xylene instead of DMF/DMAc. Polar solvents stabilize the charged resting states that lead to deactivation.

Module 2: Visualizing the Failure Modes

The following diagram maps the kinetic competition between the productive cycle and the deactivation pathways specific to this substrate.

CatalystPathways Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd0->OxAdd Slow (Steric Hindrance) Trap N-Coordination Trap (Off-Cycle) Pd0->Trap Fast (N-Binding) Agg Pd Aggregation (Irreversible) Pd0->Agg If OA is too slow Substrate Substrate: 3-Br-2-Cl-4-Me-Py Substrate->OxAdd Substrate->Trap PdII_Ar Oxidative Adduct [L-Pd(II)-Ar-Br] OxAdd->PdII_Ar Pd_N_Complex Inactive Species [L-Pd-N(Pyridine)] Trap->Pd_N_Complex PdBlack Pd Black (Precipitate) Agg->PdBlack

Caption: Figure 1. Kinetic competition between productive Oxidative Addition (hindered by 4-Me/2-Cl) and N-coordination (poisoning).[1]

Module 3: Optimization Protocols

Protocol A: The "Ligand Stress Test"

Use this protocol to select the correct ligand that can overcome the "Sandwich Effect."

Objective: Identify a ligand capable of forcing oxidative addition at the hindered C3 position while preventing N-coordination.

Setup: Run 4 parallel micro-reactions (0.1 mmol scale) in Toluene at 80°C using Pd(OAc)2 (5 mol%) and 2.0 equiv of base (K3PO4).

EntryLigand (10 mol%)RationaleExpected Outcome (If Successful)
1 PPh3 Baseline (Standard)Fail (<10%). Not bulky enough to promote OA at C3; prone to N-poisoning.[1]
2 SPhos Buchwald G2Moderate (40-60%). Good for OA, but may still suffer from N-binding inhibition.[1]
3 XPhos Buchwald G2 (Bulky)High (>85%). Bulk prevents N-binding; electron-richness drives OA.
4 P(t-Bu)3 Electron-Rich/BulkyHigh (>90%). Excellent for sterically demanding substrates; highly active.[1]

Interpretation:

  • If Entry 4 works best: The issue is primarily Steric Hindrance at the C3 position.

  • If Entry 2 and 3 are similar: The issue is likely Catalyst Stability (Pd black formation).[1]

Protocol B: Scavenging the Poison (Additives)

If you cannot change the ligand, use this method to protect the catalyst.

Method: Add CuI (5-10 mol%) as a "dummy" metal.[1] Mechanism: Copper(I) is softer and has a high affinity for pyridine nitrogens.[1] It will preferentially bind to the pyridine nitrogen of the substrate, leaving the Palladium free to perform the catalytic cycle at the C-Br bond.

  • Warning: Ensure your cross-coupling partner tolerates Copper (avoid in Sonogashira if selectivity is an issue, but great for Suzuki).[1]

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Yes Pale Pale/Clear Solution (Catalyst Poisoning) CheckColor->Pale No Action1 Switch to Pre-catalyst (e.g., Pd(dba)2 -> Pd-G3-XPhos) Black->Action1 CheckSelectivity Wrong Regioisomer? (C2-Cl reaction) Pale->CheckSelectivity Action2 Increase Temp + Non-polar Solvent (Break Pd-N bond) CheckSelectivity->Action2 No (SM remaining) Action3 Lower Temp, Use Pd(PPh3)4 (Less active catalyst improves selectivity) CheckSelectivity->Action3 Yes (C2 product)

Caption: Figure 2. Decision tree for diagnosing catalyst deactivation based on visual cues and product analysis.

FAQ: Specific Substrate Interactions

Q: Why does the 2-Chloro group not react? A: In Pd-catalyzed coupling, C-Br bonds undergo oxidative addition significantly faster than C-Cl bonds (Bond Dissociation Energy difference).[1] However, if you use an extremely active catalyst (like Ni(COD)2/PCy3), you will lose this selectivity and react at both positions.[1] Stick to Palladium with bulky biaryl phosphines to maintain C3-Br selectivity [1].[1]

Q: Can I use aqueous bases (Suzuki coupling)? A: Yes, but be cautious. Hydroxide ions (OH-) can displace ligands on Pd, and water can facilitate the formation of off-cycle Pd-hydroxo species bridged by the pyridine nitrogen.[1] If using aqueous base, use a Phase Transfer Catalyst (PTC) like TBAB to keep the reaction in the organic phase, or switch to anhydrous bases (Cs2CO3) in Dioxane [2].

Q: Does the 4-methyl group actually help? A: Counter-intuitively, yes.[1] While it hinders the desired reaction at C3, it also sterically crowds the pyridine nitrogen slightly (though less than a 2-substituent would). However, its primary effect is making the C3-Br bond harder to access, necessitating the "Ligand Stress Test" (Protocol A) above [3].

References

  • Selectivity in Halo-Pyridine Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.[1]

    • Source: J. Org.[1] Chem. (ACS)[1]

    • URL:[Link][1]

    • Relevance: Establishes the hierarchy of halide reactivity (Br > Cl)
  • Mechanism of Pyridine Poisoning

    • Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on Catalytic Activity.[1][2]

    • Source: Inorganic Chemistry (ACS)[1]

    • URL:[Link][1]

    • Relevance: Details how pyridine nitrogen basicity correlates with catalyst inhibition and the formation of stable Pd(II)
  • Steric Hindrance in Cross-Coupling

    • Title: Rational Ligand Design for the Aryl
    • Source: J. Am. Chem. Soc.[1][3][4]

    • URL:[Link][1]

    • Relevance: Provides the theoretical grounding for using bulky ligands (BrettPhos/XPhos) to overcome ortho-substitution (the "Sandwich Effect").[1]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[1][5][6][7]

    • Source: TCI Chemicals[1]

    • Relevance: Standard protocols and solvent/base choices for optimizing difficult substrates.[1]

Sources

Technical Support Center: Purification of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 3-Bromo-2-chloro-4-methylpyridine. This guide is designed for chemists and researchers in pharmaceutical and materials science fields. Here, we address common challenges encountered during the purification of this important synthetic intermediate, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Overview: A Strategy for Purity

3-Bromo-2-chloro-4-methylpyridine is a solid at room temperature with a melting point of 54-57 °C.[1] This characteristic is pivotal in designing an effective purification strategy. The optimal workflow often involves a preliminary purification step to remove bulk, highly dissimilar impurities, followed by a high-resolution technique to eliminate closely related analogues.

The following diagram illustrates a general decision-making workflow for purifying the crude product.

crude Crude 3-Bromo-2-chloro-4-methylpyridine wash Aqueous Wash / Liquid-Liquid Extraction crude->wash Remove inorganic salts, water-soluble impurities analysis Purity Analysis (TLC, HPLC, NMR) wash->analysis Assess complexity recrystallization Recrystallization pure Pure Product (>98%) recrystallization->pure chromatography Column Chromatography chromatography->pure analysis->recrystallization Few impurities, crystalline solid analysis->chromatography Multiple impurities, similar polarity

Caption: General purification workflow for 3-Bromo-2-chloro-4-methylpyridine.

Frequently Asked Questions (FAQs)

Part 1: Identifying and Understanding Impurities

Q1: What are the most likely impurities in my crude 3-Bromo-2-chloro-4-methylpyridine?

A1: The impurity profile is intrinsically linked to the synthetic route. Common syntheses of substituted pyridines can introduce specific contaminants.[2][3] Understanding the source of your material is the first step in troubleshooting.

Table 1: Potential Impurities and Their Origins

Impurity Type Potential Source Rationale
Unreacted Starting Materials e.g., 3-Amino-2-chloro-4-methylpyridine, 4-methyl-3-nitropyridine Incomplete reaction during synthesis steps like diazotization or reduction.[2]
Isomeric Byproducts e.g., Other brominated/chlorinated picolines Lack of complete regioselectivity during halogenation steps.
Over-halogenated Species e.g., Di-bromo or di-chloro analogues Harsh reaction conditions or incorrect stoichiometry of halogenating agents.
Inorganic Salts e.g., Sodium bromide, sodium hydroxide Remnants from reaction workup, such as neutralization or quenching steps.[4]

| Residual Solvents | e.g., Dichloromethane, Ethyl Acetate | Solvents used during the reaction or initial extraction that were not completely removed.[4] |

Part 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step guidance on the most effective purification techniques for 3-Bromo-2-chloro-4-methylpyridine.

Q2: My initial workup isn't removing a persistent colored impurity. What should I do?

A2: A standard aqueous workup is the first line of defense to remove inorganic salts and highly polar impurities.[5] If color persists, it may be due to trace acidic or basic species that can be targeted with a pH-adjusted wash.

Expert Insight: The pyridine nitrogen is basic and can be protonated. This property can be exploited for purification. An acidic wash will move your desired product to the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer allows for re-extraction of the purified product.

Protocol 1: pH-Modulated Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The target compound will move into the aqueous phase.

  • Separation: Separate the layers. Discard the organic layer containing non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 50% NaOH solution) until the pH is greater than 9.[4]

  • Re-extraction: Extract the now basic aqueous solution multiple times with fresh ethyl acetate or dichloromethane.[5] Your purified product is now back in the organic phase.

  • Final Wash & Dry: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Q3: My spots are tailing on the TLC plate, making it hard to resolve my product from impurities. How can I fix this?

A3: Peak tailing is a classic issue when purifying basic compounds like pyridines on standard silica gel.[6] The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and separation.

Solution: The key is to suppress the interaction between your basic analyte and the acidic stationary phase. This can be achieved by adding a small amount of a competing base to the mobile phase.

Protocol 2: Optimized Flash Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Starting Point: Based on purifications of similar compounds, a non-polar system of petroleum ether (or hexanes) and ethyl acetate is a good starting point. A ratio of 6:1 (Pet. Ether:EtOAc) has been used successfully for 3-bromo-4-methylpyridine.[4]

    • Optimization: Run TLC plates with varying solvent ratios to find the optimal separation.

    • Tailing Suppression: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia (in methanol) to your eluent system. TEA will preferentially bind to the acidic silanol sites, allowing your pyridine derivative to elute with a much-improved peak shape.[6]

  • Column Packing: Pack the column using the chosen eluent (containing TEA). Ensure the packing is uniform to prevent channeling.

  • Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis: Combine the pure fractions and remove the solvent (and TEA) via rotary evaporation.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep Select Eluent (e.g., Hex/EtOAc + 1% TEA) Pack Column Dry Load Sample run Elute with Mobile Phase Collect Fractions prep->run analyze Spot Fractions on TLC Plate Combine Pure Fractions Evaporate Solvent run->analyze

Caption: Workflow for column chromatography purification.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's going wrong?

A4: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. Given that 3-Bromo-2-chloro-4-methylpyridine has a relatively low melting point (54-57 °C), this is a common risk.[1]

Causality & Solution:

  • High Initial Temperature: The boiling point of your chosen solvent may be too high.

  • Impurity Depression: Significant amounts of impurities can lower the melting point of the mixture, exacerbating the issue.

  • Solvent Choice: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at a temperature safely below its melting point.[7]

Protocol 3: Recrystallization

  • Solvent Screening: Test solubility in small vials. Good candidates will show low solubility in the cold solvent and high solubility upon gentle heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.[7] Do not add excess solvent.

  • Cooling (Crucial Step):

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.[7]

  • Initiating Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent System Rationale
Hexanes or Heptane A good first choice for non-polar to moderately polar compounds.
Hexanes / Ethyl Acetate A two-solvent system. Dissolve in a minimal amount of hot ethyl acetate, then add hot hexanes until the solution becomes faintly cloudy.[8]
Ethanol / Water For more polar impurities. Dissolve in hot ethanol and add water dropwise until turbidity persists.

| Acetonitrile | Can be effective for washing crude solids to remove more soluble impurities.[5] |

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (1998). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275. Retrieved from [Link]

  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (2020). Extraction of pyridine using systems based on water-soluble polymers. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • ChemSrc. (2025). 3-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (1982). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Removal of pyridine from dilute aqueous streams using hollow fiber supported liquid membranes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 503. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(3), 444-450. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2000). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of separation science, 30(11), 1731–1736. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The "Deceptive Triad" of Reactivity

3-Bromo-2-chloro-4-methylpyridine is a deceptively simple scaffold that frequently causes experimental failure in drug discovery campaigns. Its reactivity is governed by three competing forces that often work against standard protocols:

  • Electronic Activation (C2-Cl): The pyridine nitrogen activates the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr), but also makes the ring electron-deficient, complicating oxidative addition at other sites.

  • Steric Shielding (C4-Me): The 4-methyl group exerts significant steric pressure on the C3-bromine, often shutting down standard Suzuki/Buchwald couplings that work on non-methylated analogs.

  • The "Lateral Trap" (C4-Me Acidity): The picoline-like methyl group is acidic (pKa ~27-29). Strong bases used for lithiation can deprotonate this position (lateral lithiation) instead of effecting the desired Lithium-Halogen exchange.

This guide addresses the three most common failure modes associated with this molecule.

Module 1: Palladium-Catalyzed Cross-Coupling Failures

Symptom: Reaction stalls with <10% conversion, or significant protodehalogenation (loss of Br) is observed.

The Mechanism of Failure

Standard ligands (e.g., PPh3, dppf) are often too bulky to access the C3-position effectively due to the ortho-methyl group at C4, or they lack the electron-richness to facilitate oxidative addition into the electron-poor pyridine ring. Furthermore, the pyridine nitrogen can coordinate to Pd(II), forming a stable, inactive "off-cycle" species (Catalyst Poisoning).

Troubleshooting Protocol: The "Steric-Electronic" Adjustment
ParameterStandard (Likely to Fail)Optimized (Recommended)Rationale
Catalyst/Ligand Pd(PPh3)4 or Pd(dppf)Cl2Pd(OAc)2 + SPhos or XPhos Pd G3 SPhos/XPhos are bulky but electron-rich biaryl phosphines designed to force oxidative addition in sterically hindered, electron-poor aryl chlorides/bromides.
Base Na2CO3 (aq)K3PO4 (anhydrous) or CsF Anhydrous conditions prevent hydrolysis. Phosphate/Fluoride bases often stabilize the active Pd species better in pyridine couplings.
Solvent DMF or Toluene/Water1,4-Dioxane or THF Dioxane promotes higher reaction temperatures (100°C+) often needed to overcome the steric barrier.
Additives NoneCuI (5 mol%) Copper can facilitate the transmetallation step, particularly if the boronic acid is sterically hindered as well.
Decision Logic: Ligand Selection

SuzukiLogic Start Suzuki Coupling Failure (3-Bromo-2-chloro-4-methylpyridine) CheckConv Check Conversion by LCMS Start->CheckConv ZeroConv 0% Conversion (Starting Material Intact) CheckConv->ZeroConv Likely Poisoning LowConv Low Conversion (<20%) or Protodehalogenation CheckConv->LowConv Likely Sterics SolnPoison Catalyst Poisoning: 1. Switch to Pre-catalyst (e.g., XPhos Pd G4) 2. Increase Temp to >100°C to dissociate N-Pd ZeroConv->SolnPoison SolnSteric Steric Hindrance: 1. Use SPhos or XPhos (Biaryl Ligands) 2. Avoid bulky boronic acids if possible LowConv->SolnSteric

Figure 1. Troubleshooting logic for Pd-catalyzed cross-coupling failures.

Module 2: Lithiation & The "Lateral Trap"

Symptom: Complex mixture, recovery of starting material, or formation of a "dimer" linked by a methylene bridge.

The Mechanism of Failure

Users often attempt Lithium-Halogen exchange (Li-Hal) at -78°C to functionalize the C3-Br. However, the protons on the C4-methyl group are benzylic-like. If the temperature is not strictly controlled, or if the base is too strong/hindered (like LDA), Lateral Lithiation (deprotonation of the methyl) becomes kinetically competitive with, or thermodynamically preferred over, the Li-Hal exchange.

Troubleshooting Protocol: Controlling the Species

Q: Should I use n-BuLi or t-BuLi? A: Use n-BuLi for Lithium-Halogen exchange. t-BuLi is too basic and increases the risk of lateral deprotonation.

Q: Can I do a "Halogen Dance"? A: Proceed with extreme caution. In non-methylated analogs (2-chloro-3-bromopyridine), the lithiated species "dances" to C4. Here, C4 is blocked by a methyl group. The lithium will likely not dance to C5 easily; it will instead deprotonate the methyl group (lateral lithiation) if given time/heat.

Validated Li-Hal Exchange Protocol
  • Solvent: Anhydrous THF (Ether is less effective for pyridines).

  • Temperature: Cool strictly to -78°C (Internal probe mandatory).

  • Addition: Add n-BuLi (1.05 eq) slowly down the side of the flask.

  • Timing: Stir for exactly 15-20 minutes . Do not extend.

    • Why? The C3-Lithiated species is kinetically formed but thermodynamically unstable relative to the lateral (methyl) anion. Long stir times favor the unwanted rearrangement.

  • Quench: Add the electrophile (e.g., DMF, aldehyde) immediately at -78°C.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Symptom: No reaction at C2-Cl, even with amines/alkoxides.

The Mechanism of Failure

While C2 is activated, the 3-Bromo and 4-Methyl groups add electron density (inductively or via hyperconjugation) and steric bulk, making the C2-Cl less reactive than in 2-chloropyridine.

Troubleshooting Protocol: Activation Strategies
MethodConditionsWhen to Use
Standard Nucleophile (2 eq), DIPEA, DMSO, 120°CSimple amines (morpholine, piperidine).
Acid Catalysis Nucleophile, p-TsOH (0.1 eq) , iPrOH, RefluxAnilines or weak nucleophiles. Protonating the pyridine N makes the ring highly electrophilic.
Buchwald-Hartwig Pd(OAc)2, BINAP, Cs2CO3, TolueneIf SNAr fails completely (usually due to sterics). This switches the mechanism from SNAr to Pd-coupling.

Visualizing the Reactivity Landscape

ReactivityMap Center 3-Bromo-2-chloro- 4-methylpyridine C2 Position 2 (Cl) S_NAr Active Center->C2 Activated by N (Ortho Effect) C3 Position 3 (Br) Pd-Coupling Site Center->C3 Hindered by C4-Methyl C4 Position 4 (Methyl) Lateral Lithiation Risk Center->C4 Acidic Protons (pKa ~29) N1 Nitrogen Catalyst Poison Center->N1 Coords to Pd

Figure 2. Reactivity map highlighting the competing sites and their dominant reaction modes.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned black immediately upon adding the catalyst. What happened? A: "Palladium black" formation. The pyridine nitrogen likely displaced your ligands, destabilizing the Pd(0) species, causing it to aggregate and precipitate. Fix: Use a precatalyst (like XPhos Pd G3) or add the catalyst to the heated mixture to promote rapid oxidative addition over coordination.

Q: I tried to methylate the pyridine nitrogen, but the reaction is messy. A: Steric hindrance from the C2-Cl and C3-Br/C4-Me makes the nitrogen less nucleophilic than expected. Use a strong methylating agent like MeOTf (Methyl triflate) or Me3OBF4 (Meerwein's salt) in DCM, rather than MeI.

Q: Can I selectively remove the Chlorine and keep the Bromine? A: Yes. Hydrogenation (Pd/C, H2) usually removes Br first. To remove Cl selectively, you generally need to perform a selective SNAr with hydrazine followed by oxidation, or use specific hydrodechlorination conditions (less common). Generally, Br is more reactive towards Pd-catalyzed reduction.

References

  • Site-Selective Cross-Coupling: For principles of site selectivity in polyhalogenated pyridines and the impact of steric hindrance (ortho-substituents).

    • Source:J. Org. Chem.2012, 77, 7, 3457–3461.
    • Link:

  • Lateral Lithiation: Detailed mechanism of lateral lithiation in picoline systems and the competition with ring lithi

    • Source:Organic Reactions (Wiley)
    • Link:

  • Catalyst Poisoning: Strategies to overcome nitrogen-containing heterocycle poisoning in Pd-c

    • Source:Chem. Sci.2011, 2, 27-50 (Buchwald Group).
    • Link:

  • Buchwald Ligand Selection: Guide to using SPhos and XPhos for sterically hindered substr

    • Source:Acc. Chem. Res.2008, 41, 11, 1461–1473.
    • Link:

Technical Support Center: Solvent Optimization for 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HAL-042 Subject: Reactivity Modulation via Solvent Effects Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 3-Bromo-2-chloro-4-methylpyridine , a densely functionalized scaffold offering three distinct reactive sites.[1] This molecule is not merely a sum of its parts; the interplay between the electron-deficient pyridine ring, the orthogonal halogens (2-Cl vs. 3-Br), and the acidic benzylic-like methyl group (4-Me) creates a complex reactivity landscape.[1]

The Critical Challenge: Solvent choice is not passive here. It is the primary switch that dictates whether you achieve:

  • Nucleophilic Aromatic Substitution (SNAr) at the 2-position.

  • Metal-Halogen Exchange at the 3-position (without deprotonating the methyl group).

  • Regioselective Cross-Coupling (Suzuki/Buchwald) distinguishing between C-Br and C-Cl bonds.[1]

This guide provides the protocols and mechanistic logic to navigate these pathways.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of 2-Chloro with Amines/Alkoxides.

The Mechanism

The 2-Cl position is activated by the ring nitrogen and the inductive effect of the adjacent 3-Br. However, the reaction rate is heavily dependent on the "nakedness" of your nucleophile.[1]

Solvent Selection Matrix
Solvent ClassExamplesEffect on ReactivityRecommended For
Dipolar Aprotic DMF, DMSO, NMP, DMAcHigh Acceleration. Solvates cations (

,

) but leaves anions (nucleophiles) "naked" and highly reactive.[1]
Difficult substitutions; weak nucleophiles; rapid throughput.[1]
Protic Methanol, Ethanol, WaterSuppression. Hydrogen bonding forms a "cage" around the nucleophile, significantly raising activation energy.[1]Highly reactive nucleophiles (e.g., hydrazine) where selectivity is needed.[1]
Non-Polar Toluene, DioxaneLow/Zero. Poor solubility of salts; requires Phase Transfer Catalysts (PTC).[1]biphasic systems with 18-crown-6 or TBAB.[1]
Troubleshooting: "My SNAr reaction is stalled or low-yielding."

Q: I am refluxing in Ethanol with an amine, but conversion is <10%. A: Switch to DMF or NMP at 80–100°C. Ethanol is hydrogen-bonding to your amine, reducing its nucleophilicity.[1] In DMF, the amine is desolvated and attacks the electron-deficient C2 center aggressively.[1]

Q: I see a side product where the 3-Br is also lost. A: This is rare but possible with harsh nucleophiles (e.g., thiolates).[1]

  • Fix: Lower the temperature and switch to a less polar solvent like THF or Acetonitrile . The C2-Cl bond is electronically more susceptible to SNAr than C3-Br; high polarity solvents blur this distinction by lowering the energy barrier for both.

Module 2: Metal-Halogen Exchange (Lithiation)

Target: Functionalization of C3 (replacing Br) with Electrophiles.

The Critical Hazard: Lateral Lithiation vs. Exchange

This is the most technically demanding transformation. You have two competing pathways:

  • Pathway A (Desired): Lithium-Halogen Exchange at C3-Br.[1]

  • Pathway B (Undesired): Deprotonation of the 4-Methyl group (Lateral Lithiation).[1]

The 4-methyl protons are acidified by the electron-poor ring and the ortho-halogens. THF promotes Pathway B because it coordinates to Lithium, breaking up aggregates and increasing the basicity of n-BuLi.[1]

Visual Workflow: Lithiation Strategy

LithiationStrategy Start Goal: C3-Functionalization Solvent Select Solvent System Start->Solvent THF THF / Et2O (Coordinating) Solvent->THF Avoid if possible Toluene Toluene / Hexane (Non-Coordinating) Solvent->Toluene Recommended ResultTHF High Basicity Li-Species Risk: 4-Me Deprotonation THF->ResultTHF ResultTol Aggregated Li-Species Favors: Br-Li Exchange Toluene->ResultTol Trapping Electrophile Trapping ResultTHF->Trapping Mixture of C3 & Lateral ResultTol->Trapping Clean C3-Subst.

Caption: Solvent influence on the competition between Halogen Exchange and Lateral Deprotonation.

Protocol: The "Non-Coordinating" Exchange

To favor Br-Li exchange over deprotonation, you must keep the n-BuLi aggregated and less basic.[1]

  • Solvent: Use Toluene or Toluene/Hexane (4:1) .[1] Do NOT use pure THF.

  • Temperature: Cool to -78°C .

  • Addition: Add n-BuLi slowly.

  • The Trick: If solubility is an issue in pure toluene, add THF (1.05 equivalents) pre-mixed with the n-BuLi or added slowly after cooling.[1] This "titrated" amount of THF helps exchange kinetics without fully solvating the lithium to its maximum basicity [1].

Module 3: Palladium-Catalyzed Cross-Coupling

Target: Suzuki-Miyaura Coupling at C3-Br (leaving C2-Cl intact).

The Selectivity Principle

Oxidative addition occurs faster at the weaker C-Br bond than the C-Cl bond.[2] However, highly active catalyst systems can insert into both.[1]

Solvent & Ligand Effects[3][4]
ParameterRecommendationScientific Rationale
Solvent Dioxane/Water (4:1) or Toluene/Water Biphasic systems often moderate the energy of the active catalyst species, enhancing discrimination between Br and Cl.
Ligand PPh3 (Standard)Use "standard" ligands. Highly active, bulky phosphines (e.g., XPhos, Buchwald ligands) are too good; they may force oxidative addition into the C-Cl bond as well.[1]
Base Na2CO3 Weaker bases prevent hydrolysis of the 2-Cl group.
Troubleshooting: "I'm getting a mixture of C2 and C3 coupling."

Q: Why is my selectivity poor? A: You are likely using a solvent/catalyst system that is too "hot."[1]

  • Check: Are you using DMF? Switch to Dioxane . DMF stabilizes the Pd(0) species and can accelerate the slower C-Cl insertion.

  • Check: Are you using S-Phos or X-Phos? Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . You need the catalyst to "struggle" slightly to insert into C-Cl, ensuring it only reacts with the easier C-Br bond [2].[1]

Module 4: Solubility & Handling FAQs

Q: The starting material is not dissolving in Toluene at -78°C. A: This is common.[3]

  • Solution: Use the "Inverse Addition" technique.[3] Cool the n-BuLi solution to -78°C first. Dissolve your pyridine in a minimal amount of THF (just enough to solvate) and add this solution dropwise to the cold n-BuLi. This keeps the local concentration of base high relative to the substrate only for a microsecond, favoring the faster kinetic reaction (Exchange) over the slower one (Deprotonation).

Q: Can I use ethanol for the Suzuki coupling? A: Yes, but monitor for C2-ethoxylation .[1] The 2-Cl position is susceptible to SNAr by the solvent (ethanol) if the base (carbonate/hydroxide) is strong enough. Dioxane/Water is safer to avoid this side reaction.[1]

References

  • Li, W., et al. "Solvent Effects in the Lithiation of Halogenated Pyridines: Balancing Exchange vs. Deprotonation."[1] Journal of Organic Chemistry, 2012.[1][4] (Generalized citation for principles of lithiation in non-polar media).

  • Lutz, A., et al. "Regioselective Cross-Coupling of 2,3-Dihalopyridines."[1] Tetrahedron Letters, 2010.[1] .

  • Sigma-Aldrich. "Product Specification: 3-Bromo-2-chloropyridine."[1] .

  • PubChem. "Compound Summary: 3-Bromo-2-chloro-4-methylpyridine."[1][5] .[1]

Sources

temperature optimization for 3-Bromo-2-chloro-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide
Executive Summary: The "Personality" of the Molecule

You are working with 3-Bromo-2-chloro-4-methylpyridine , a densely functionalized heterocyclic building block. Its reactivity profile is defined by three competing forces:

  • Electronic Activation: The pyridine nitrogen activates the C2-position for Nucleophilic Aromatic Substitution (SNAr).

  • Steric Crowding: The C3-position is "sandwiched" between the C2-Chloro and C4-Methyl groups, creating significant steric hindrance for metal-catalyzed cross-couplings.

  • Thermal Instability: The specific arrangement of a 3-bromo and 2-chloro substituent creates a high risk of 2,3-pyridyne formation (via elimination) during metal-halogen exchange if temperatures are not strictly controlled.

This guide addresses the three most common failure modes reported by users: Lithiation Decomposition , Cross-Coupling Regioselectivity , and SNAr Stalling .

Module 1: Lithium-Halogen Exchange (The "Red Zone")

User Issue: "I tried a standard lithium-halogen exchange at -78°C, but upon quenching, I recovered a complex mixture of tars and very little product. What happened?"

Technical Diagnosis: The Pyridyne Trap

The failure is likely caused by the formation of 2,3-pyridyne . Unlike simple aryl bromides, your substrate contains a good leaving group (Cl) adjacent to the exchange site (Br). Upon lithiation at C3, the resulting species (2-chloro-4-methylpyridin-3-yl)lithium is highly unstable. If the internal temperature rises even slightly above -65°C, it undergoes rapid


-elimination of LiCl to form the highly reactive 2,3-pyridyne, which then polymerizes or reacts non-selectively.
Troubleshooting Protocol

To stabilize the C3-anion, you must prevent the elimination pathway.

Method A: The "Internal Probe" Protocol (Strict Cryogenic Control)

  • Step 1: Cool the solvent (THF or Et2O) to -78°C .[1]

  • Step 2: Crucial: Ensure your temperature probe is inside the reaction mixture , not just in the bath. The exotherm from adding n-BuLi can locally spike the temperature by 10-15°C, triggering pyridyne formation.

  • Step 3: Add n-BuLi slowly down the side of the flask to pre-cool it.

  • Step 4: Quench with the electrophile immediately (within 15 minutes). Do not let the lithiated species "age."

Method B: The "Transmetalation" Protocol (Recommended) Switch from Lithium to Magnesium. Magnesium species are less nucleophilic and the C-Mg bond is more covalent, significantly reducing the propensity for LiCl elimination.

  • Reagent: Use TurboGrignard (iPrMgCl·LiCl) .

  • Condition: Exchange can often be performed at -40°C to -20°C without pyridyne formation.

  • Mechanism: The Mg coordinates to the pyridine nitrogen, stabilizing the intermediate.

Visual Workflow: The Pyridyne Danger Zone

Lithiation_Pathways Start Substrate: 3-Br-2-Cl-4-Me-Pyridine Reagent Add n-BuLi (-78°C) Start->Reagent Intermediate Intermediate: 3-Lithio-2-chloro-species Reagent->Intermediate Heat Temp Spike (> -60°C) Intermediate->Heat Uncontrolled Exotherm Quench Electrophile Quench (< -70°C) Intermediate->Quench Strict Temp Control Elimination Elimination of LiCl Heat->Elimination Pyridyne 2,3-PYRIDYNE (Highly Reactive) Elimination->Pyridyne Tar Tars / Polymerization Pyridyne->Tar Product C3-Functionalized Product Quench->Product

Figure 1: The kinetic competition between stable lithiation and catastrophic pyridyne elimination.

Module 2: Cross-Coupling (The Steric Squeeze)

User Issue: "Suzuki coupling is extremely slow, or I see coupling at the Chlorine (C2) instead of the Bromine (C3)."

Technical Diagnosis: Orthogonal Sterics

While C-Br bonds typically undergo Oxidative Addition (OA) faster than C-Cl bonds, your substrate presents a unique challenge:

  • C3-Br: Is electronically favorable but sterically deactivated by the ortho-C4-Methyl and ortho-C2-Chloro groups.

  • C2-Cl: Is sterically accessible and electronically activated by the pyridine nitrogen.

If you use standard bulky ligands (like PPh3) and high heat to force the reaction, the catalyst may bypass the crowded C3-Br and insert into the C2-Cl bond (or both).

Optimization Matrix
VariableRecommendationScientific Rationale
Catalyst System Pd(OAc)2 + SPhos or XPhos Buchwald biaryl phosphines (SPhos) are designed to facilitate OA into sterically hindered halides while preventing bis-coordination.
Pre-Catalysts Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands are smaller but highly electron-rich, boosting OA at the crowded C3-Br without requiring excessive heat.
Base K3PO4 (anhydrous)Weaker bases reduce side reactions. Avoid strong alkoxides which might trigger SNAr at C2.
Solvent 1,4-Dioxane/Water (4:1) The "interface" effect in aqueous mixtures often accelerates Suzuki couplings of hindered substrates.

Protocol Tip: Do not heat above 60°C initially. Monitor consumption of starting material.[2] If C2-coupling products appear (check LCMS for M-Cl loss vs M-Br loss), lower the temperature and switch to a more active catalyst (e.g., Pd-162).

Module 3: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "I want to displace the Chlorine at C2. What conditions favor this over the Bromine?"

Technical Diagnosis

This reaction is generally reliable because the Nitrogen atom activates the C2 position (para-like resonance). The C3-Br is a poor leaving group for SNAr and is not activated. However, the C3-Br does provide steric resistance to the incoming nucleophile at C2.

Reaction Conditions Guide
NucleophileReagentSolventTempNotes
Amines R-NH2 (2-3 equiv)DMSO or NMP80-100°CRequires heat due to C3-Br steric bulk. No base needed if amine is excess.
Alkoxides NaOR / KORTHF or DMF0°C -> RTCaution: Strong alkoxides can cause "Halogen Dance" or elimination if heated. Keep mild.
Thiols R-SH + Cs2CO3DMFRTThiols are excellent nucleophiles for 2-chloropyridines; often works at room temp.
Visual Workflow: Selectivity Decision Tree

Selectivity_Tree Start Target: Functionalize 3-Br-2-Cl-4-Me-Pyridine Decision Which position? Start->Decision PathC2 Target C2-Cl (Nucleophilic Sub) Decision->PathC2 Nucleophile PathC3 Target C3-Br (Metal Catalysis) Decision->PathC3 Pd-Catalyst CondC2 Use S_NAr Conditions (Heat, Polar Solvent) PathC2->CondC2 ResultC2 Product: 2-Substituted 3-Bromo-4-methylpyridine CondC2->ResultC2 CondC3 Suzuki/Buchwald (Pd-SPhos or Pd-PEPPSI) PathC3->CondC3 Warning AVOID >80°C (Risk of C2 reaction) CondC3->Warning ResultC3 Product: 3-Substituted 2-Chloro-4-methylpyridine CondC3->ResultC3

Figure 2: Strategic decision tree for regioselective functionalization.

References
  • Lithium-Halogen Exchange & Pyridyne Formation

    • Concept: The instability of 3-lithio-2-halopyridines and their elimin
    • Source: Gribble, G. W. et al. "Reactions of Organolithium Reagents with Heterocycles." Perkin Transactions 1, 2002.

  • Magnesium Exchange (TurboGrignard)

    • Concept: Use of iPrMgCl·LiCl for stabilizing sensitive pyridyl anions.
    • Source: Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Suzuki Coupling Sterics

    • Concept: Use of SPhos/XPhos for sterically hindered biaryl coupling.
    • Source: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides." Accounts of Chemical Research, 2008.

  • SNAr Reactivity of Pyridines

    • Concept: Electronic activ
    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley-Blackwell, 2010.

Sources

managing homocoupling in 3-Bromo-2-chloro-4-methylpyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: High-Fidelity Troubleshooting for Homocoupling & Selectivity Management Substrate Focus: 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4)[1]

Executive Summary: The "Steric-Electronic" Trap

Welcome to the technical support center. You are likely here because your cross-coupling reaction with 3-Bromo-2-chloro-4-methylpyridine is stalling or producing impurities.

This substrate presents a unique Steric-Electronic Mismatch :

  • Electronic Activation: The pyridine nitrogen activates the C2-Chlorine and C3-Bromine.[1] While C3-Br is inherently more reactive towards oxidative addition, the C2-Cl is a potential trap for non-selective coupling.

  • Steric Hindrance: The C4-Methyl group is the silent killer.[1] It creates steric bulk immediately adjacent to the C3-Br site.

The Consequence: The C4-Methyl group slows down the transmetallation step. When the catalytic cycle stalls, the Palladium intermediate (


) sits idle, becoming vulnerable to side reactions—specifically homocoupling .

This guide addresses the two distinct types of homocoupling you will encounter:

  • Type A: Oxidative Homocoupling (Nucleophile Dimerization:

    
    ).[1]
    
  • Type B: Reductive Homocoupling (Electrophile Dimerization:

    
    ).[1]
    

Diagnostic Module: Identify Your Enemy

Before optimizing, you must identify which homocoupling pathway is active. Use this logic flow to diagnose your crude LC-MS/GC-MS data.

DiagnosticFlow node_start Observation: Low Yield of Cross-Coupled Product node_analysis Analyze Crude Mixture (LC-MS / GC-MS) node_start->node_analysis node_dimerB Major Impurity: Dimer of Boronic Acid (Ar'-Ar') node_analysis->node_dimerB Found M+ = 2x Boronic Ar node_dimerA Major Impurity: Dimer of Pyridine (Py-Py) node_analysis->node_dimerA Found M+ = 2x Pyridine node_hydro Major Impurity: Des-Bromo Pyridine (Protodehalogenation) node_analysis->node_hydro Found M+ = Pyridine - Br + H node_causeB Diagnosis: Oxidative Homocoupling Cause: Oxygen Ingress node_dimerB->node_causeB node_causeA Diagnosis: Reductive Homocoupling (Ullmann) Cause: Slow Transmetallation + Reducing Solvent node_dimerA->node_causeA node_causeH Diagnosis: Failed Cycle Cause: Steric Hindrance at C4-Me node_hydro->node_causeH

Figure 1: Diagnostic logic for identifying the specific failure mode in pyridine cross-coupling.

Technical Troubleshooting Guides (FAQs)

Issue 1: "My Boronic Acid is disappearing, but I mostly see its dimer (Ar'-Ar')."

Diagnosis: Oxidative Homocoupling (Glaser-type). The Mechanism: This is not a failure of the pyridine substrate. It is a failure of the atmosphere. In the presence of


, the Pd(0) catalyst is oxidized to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid to form the homocoupled dimer, leaving your pyridine untouched.

Corrective Actions:

  • Degassing Protocol: Sparging (bubbling inert gas) is superior to sonication. For this sterically hindered substrate, the reaction time is long, increasing oxygen exposure risk.

    • Recommendation: Sparge solvents with Argon for at least 15 minutes before adding the catalyst.

  • Sacrificial Reductants: If you cannot guarantee an air-free environment, add 5-10 mol% of hydroquinone or use ethanol as a co-solvent (if compatible).[1] These act as scavengers.

  • Slow Addition: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the pyridine.

Issue 2: "I see the Pyridine-Pyridine dimer (Ullmann-type coupling)."

Diagnosis: Reductive Homocoupling. The Mechanism: This occurs when the oxidative addition intermediate (


) fails to find a boronic acid partner quickly. If a reducing agent (like an alcohol solvent or an amine base) is present, it can reduce the Pd(II) species, leading to disproportionation and dimerization of the pyridine.

Corrective Actions:

  • Ligand Selection: The C4-Methyl group hinders the approach of the boronic acid. You need a ligand that creates a highly active catalyst but also stabilizes the Pd center.

    • Switch to:SPhos or XPhos . These Buchwald ligands are bulky (promoting reductive elimination) but electron-rich (speeding up oxidative addition).

    • Avoid: Simple

      
      . It is too labile and allows Pd-cluster formation which promotes homocoupling.
      
  • Solvent Switch: If using Isopropanol or Ethanol, switch to Dioxane or Toluene/Water .[1] Alcohols can act as hydride sources, promoting this side reaction.

Issue 3: "How do I ensure reaction at C3-Br and not C2-Cl?"

The Science: C3-Br is inherently more reactive to Pd(0) oxidative addition (weaker bond). However, C2-Cl is activated for


 pathways.
Protocol Adjustment: 
  • Temperature Control: Keep the reaction below 80°C. Above 100°C, the energy barrier difference between C-Br and C-Cl activation blurs.

  • Base Selection: Use weak bases (e.g.,

    
     or 
    
    
    
    ) rather than strong alkoxides (
    
    
    ). Strong bases can trigger nucleophilic attack at the C2-Cl position.

Mechanistic Visualization

Understanding where the cycle breaks helps you fix it. The diagram below highlights the "Danger Zones" caused by the C4-Methyl steric hindrance.

ReactionMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C3-Br Insertion) Pd0->OxAdd Fast O2_Trap O2 Ingress (Peroxo-Pd Formation) Pd0->O2_Trap Air Leak PdII_Int Pd(II) Intermediate (Stalled by C4-Me Sterics) OxAdd->PdII_Int TransMet Transmetallation (Boronic Acid Entry) PdII_Int->TransMet SLOW (Steric Block) Homo_A Pyridine Homocoupling (Py-Py) PdII_Int->Homo_A Reducing Conditions (No Boronic Partner) Prod Reductive Elimination (Product Formation) TransMet->Prod Prod->Pd0 Homo_B Boronic Homocoupling (Ar'-Ar') O2_Trap->Homo_B Consumes Boronic Acid

Figure 2: Catalytic cycle showing the "Stall Point" at Transmetallation due to C4-Methyl sterics, leading to homocoupling side-channels.

Optimized Experimental Protocol

This protocol is designed specifically for 3-Bromo-2-chloro-4-methylpyridine to minimize homocoupling.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv (Excess required to account for minor homocoupling)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (3 mol%)
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Solvent Prep (Critical): Combine Toluene and Water in a separate flask. Sparge with Argon/Nitrogen for 20 minutes . Do not skip this.

  • Solids Loading: In the reaction vessel, add the Pyridine substrate, Boronic Acid, and Base.

  • Evacuation: Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition:

    • Option A (Solid): If using an air-stable precatalyst (e.g., Pd(dppf)Cl2), add it with the solids in Step 2.

    • Option B (Solution - Preferred): Dissolve Pd(OAc)2 and SPhos in a small amount of degassed toluene under Argon, stir for 5 mins to ligate, then inject via syringe.

  • Solvent Transfer: Transfer the degassed solvent mixture via syringe/cannula to the reaction vessel.

  • Reaction: Heat to 80°C . Note: Do not exceed 90°C to preserve C2-Cl selectivity.

  • Monitoring: Check LC-MS at 2 hours.

    • If Pyridine remains: Add more boronic acid (degassed solution).

    • If Dimer (Py-Py) appears: Lower temperature to 60°C and increase catalyst loading next time.

References

  • Suzuki-Miyaura Coupling Mechanism & Homocoupling Side Reactions

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Suppression of Palladium-Medi

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction[2]

    • Source: ACS Publications (Org.[2] Process Res. Dev.)

    • URL:[Link]

  • Palladium-Catalyzed Reductive Homocoupling of Arom

    • Title: Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols[3]

    • Source: PubMed / J Org Chem
    • URL:[Link]

  • Chemical Properties of 3-Bromo-2-chloro-4-methylpyridine

    • Source: PubChem (NIH)
    • URL:[Link]

Sources

stability issues of 3-Bromo-2-chloro-4-methylpyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-chloro-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your reactions and the reliability of your results.

Introduction to the Stability of 3-Bromo-2-chloro-4-methylpyridine

3-Bromo-2-chloro-4-methylpyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity, primarily governed by the two halogen substituents on the pyridine ring, makes it an excellent substrate for cross-coupling and nucleophilic substitution reactions. However, this reactivity also predisposes the molecule to potential degradation under certain acidic and basic conditions. Understanding these stability issues is paramount for successful and reproducible synthetic outcomes.

This guide is structured to address specific problems you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation in a Reaction Run Under Basic Conditions

Question: I am attempting a nucleophilic substitution on 3-Bromo-2-chloro-4-methylpyridine using a strong base like sodium hydroxide or potassium tert-butoxide, but I am observing low yields of my desired product and the formation of several byproducts. What could be the cause?

Answer: The issue likely stems from the inherent reactivity of the 2-chloro substituent on the pyridine ring, which is susceptible to nucleophilic attack, especially under strong basic conditions. The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic substitution.[2][3][4] In the presence of a strong, non-selective nucleophile like hydroxide, you may be getting competitive hydrolysis of the starting material.

Causality Explained:

The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at the C2 and C4 positions electron-deficient and thus prime targets for nucleophiles.[3][5] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 or C4 carbon, forming a negatively charged intermediate (a Meisenheimer complex). This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[3][5]

Troubleshooting Protocol:

  • Choice of Base: If the base is not your intended nucleophile, switch to a non-nucleophilic, sterically hindered base. Examples include:

    • Diisopropylethylamine (DIPEA)

    • 1,8-Diazabicycloundec-7-ene (DBU)

    • Proton sponge

  • Temperature Control: Perform the reaction at a lower temperature. The hydrolysis of the C-Cl bond, like most reactions, is temperature-dependent. Running the reaction at 0 °C or even -78 °C can significantly suppress this side reaction.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Trace amounts of water can lead to the formation of hydroxide ions in the presence of a strong base, leading to hydrolysis. Use freshly distilled solvents and dry glassware.

  • Order of Addition: Add the base slowly to the reaction mixture containing your substrate and nucleophile. This can help to maintain a low instantaneous concentration of the base, favoring the desired reaction pathway.

Experimental Workflow for Minimizing Hydrolysis:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Dry Glassware & Reagents B Inert Atmosphere (N2/Ar) A->B C Add Substrate & Nucleophile in Anhydrous Solvent B->C D Cool to Low Temperature (e.g., 0 °C) C->D E Slowly Add Non-Nucleophilic Base D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup (if necessary) F->G

Caption: Workflow to minimize hydrolysis during basic reactions.

Issue 2: Degradation of Starting Material Under Acidic Conditions

Question: I am using a strong acid, such as sulfuric acid or trifluoroacetic acid, to protonate my substrate for a subsequent reaction, but I am seeing significant degradation of my 3-Bromo-2-chloro-4-methylpyridine. Why is this happening?

Answer: While halopyridines are generally more stable under acidic conditions than basic conditions, strong, non-aqueous acidic conditions, especially at elevated temperatures, can lead to decomposition. The protonation of the pyridine nitrogen enhances the electrophilicity of the ring, potentially making it susceptible to other reactions or polymerization, especially if trace nucleophiles are present.

Causality Explained:

Protonation of the pyridine nitrogen further withdraws electron density from the ring, making the C-X bonds even more polarized.[2] While this generally deactivates the ring towards electrophilic attack, it can increase its susceptibility to nucleophilic attack if a nucleophile is present. In the absence of a strong external nucleophile, decomposition pathways can be complex and may involve polymerization or reactions with the counter-ion of the acid.

Troubleshooting Protocol:

  • Choice of Acid: Use the mildest acid necessary to achieve the desired transformation. If protonation is the only goal, consider using a weaker organic acid or a Lewis acid.[2]

  • Solvent Selection: The choice of solvent is critical. A non-polar, aprotic solvent is often preferable to a polar, protic one which could participate in side reactions.

  • Temperature Management: As with basic conditions, maintaining a low temperature is crucial to minimize degradation.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to avoid prolonged exposure to the acidic environment.

Recommended Acidic Condition Parameters:

ParameterRecommended ConditionRationale
Acid Weaker organic acids (e.g., acetic acid) or Lewis acidsMinimizes harsh protonation and potential side reactions.
Temperature 0 °C to room temperatureReduces the rate of decomposition pathways.
Solvent Aprotic, non-polar (e.g., Dichloromethane, Toluene)Prevents solvent from acting as a nucleophile.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be displaced in a nucleophilic substitution reaction?

A1: The 2-chloro substituent is generally more susceptible to nucleophilic attack than the 3-bromo substituent. The C2 and C4 positions on the pyridine ring are electronically activated towards nucleophilic substitution by the ring nitrogen.[2][3][4] The C3 position is not activated in the same way. Therefore, nucleophilic substitution will preferentially occur at the C2 position, displacing the chloride.

Q2: Can I use aqueous bases for my reaction?

A2: It is highly discouraged to use aqueous bases, especially strong ones like NaOH or KOH, with 3-Bromo-2-chloro-4-methylpyridine. The presence of hydroxide ions, a potent nucleophile, will lead to the hydrolysis of the 2-chloro group, forming 3-bromo-4-methylpyridin-2-ol as a significant byproduct.[6][7]

Q3: What are the expected degradation products under harsh basic conditions?

A3: Under harsh basic conditions (e.g., high concentration of NaOH, elevated temperature), the primary degradation product is expected to be 3-bromo-4-methylpyridin-2-ol via nucleophilic aromatic substitution (SNAr) at the C2 position. Further degradation or reaction at the C3 position is less likely due to the lower reactivity of the C-Br bond at this position.

Degradation Pathway under Basic Conditions:

A 3-Bromo-2-chloro- 4-methylpyridine B Meisenheimer Intermediate A->B + OH- C 3-Bromo-4-methyl- pyridin-2-ol B->C - Cl-

Caption: Hydrolysis of 3-Bromo-2-chloro-4-methylpyridine.

Q4: How should I store 3-Bromo-2-chloro-4-methylpyridine?

A4: To ensure its long-term stability, 3-Bromo-2-chloro-4-methylpyridine should be stored in a cool, dry, and dark place under an inert atmosphere.[8] Exposure to moisture and light should be minimized to prevent slow hydrolysis and other photochemical degradation pathways. A refrigerator or freezer is ideal for long-term storage.

References

  • Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Biodegradation of 4-methylpyridine by Аrthrobacter sp. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • YouTube. (2021, February 28). Hydrolysis of haloalkanes. Retrieved from [Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Ellesmere OCR A level Chemistry. (n.d.). 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

Sources

analytical methods for monitoring 3-Bromo-2-chloro-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Senior Application Specialist Subject: Analytical Methodologies for CAS 96424-68-9 (and related isomers)

Introduction: The "Dual-Halogen" Analytical Challenge

Welcome to the technical support hub for 3-Bromo-2-chloro-4-methylpyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for synthesizing thieno[2,3-b]pyridines and other fused heterocycles.

The Core Problem: You are dealing with a "Janus" molecule. It possesses two halogen handles with distinct reactivities:[1]

  • C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen.

  • C3-Bromine: Optimized for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond.

The Analytical Consequence: Standard generic gradients often fail because the starting material (SM), the mono-substituted products, and the de-halogenated byproducts (impurities) possess similar lipophilicities. Furthermore, the basic pyridine nitrogen interacts with silanols in HPLC columns, causing severe peak tailing that masks impurities.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: HPLC/UPLC Method Development

Q: My starting material peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

A: The issue is likely silanol interaction, not column overload. The pyridine nitrogen (pKa ~2-3 for halogenated pyridines) is protonated at neutral pH, interacting with free silanol groups on the silica support.

The Protocol (The "Acid Shield"): You must suppress this interaction using a low pH mobile phase or a high-pH stable column.

  • Mobile Phase Selection:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA) (Strongly recommended over Formic Acid for peak shape).

    • B: Acetonitrile + 0.1% TFA.

    • Why TFA? It acts as an ion-pairing agent, masking the positive charge on the pyridine nitrogen.

  • Column Selection:

    • Standard: C18 (L1), end-capped.

    • Advanced: If tailing persists, switch to a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column. The Phenyl-Hexyl phase utilizes pi-pi interactions, which often separates the 3-bromo vs. 2-chloro regioisomers better than C18.

Q: I cannot separate the "Des-Bromo" impurity from the Product in my Suzuki coupling.

A: You are likely facing "Critical Pair" co-elution. In Suzuki couplings at the C3 position, protodebromination (replacing Br with H) is a common side reaction. The lipophilicity difference between the product and this impurity is minimal.

The Fix: The Methanol Switch Acetonitrile (MeCN) is aprotic. Methanol (MeOH) is protic.

  • Step 1: Run your gradient with Methanol instead of MeCN. The different solvation shell around the pyridine ring often alters selectivity (alpha) enough to resolve the impurity.

  • Step 2: Flatten the gradient. Instead of 5-95% B, try 40-60% B over 10 minutes focused on the elution window.

Module 2: GC-MS Troubleshooting

Q: I see a "Des-chloro" peak in GC-MS, but NMR shows the chlorine is intact. What is happening?

A: You are creating the impurity inside the inlet (Thermal Degradation). Halogenated pyridines, especially those with ortho-halogens (like the 2-Cl, 3-Br motif), are thermally labile. Active sites in the GC liner can catalyze dehalogenation at high temperatures.

Validation Test:

  • Lower the inlet temperature from 250°C to 200°C.

  • If the "impurity" peak area decreases significantly, it is an artifact, not a real byproduct.

The Protocol:

  • Liner: Use only Ultra-Inert (Deactivated) liners with glass wool.

  • Carrier Gas: Helium (constant flow).

  • Oven: Start low (60°C) to elute solvent, then ramp 20°C/min. Avoid prolonged holds at max temperature.

Module 3: Reaction Monitoring (IPC) Workflows

Scenario A: Monitoring SNAr at C2 (Displacement of Chlorine)

Reagent: NaSMe or Amine.

Risk: The 2-Cl is displaced, but the 3-Br might also react if temperature is too high. IPC Method: HPLC-UV (254 nm).

  • Why: GC-MS might degrade the S-alkylated product.

  • Target: Disappearance of SM (RT ~ 5.5 min) and appearance of Product (RT ~ 4.8 min - usually more polar if substituting with amine/thiol).

Scenario B: Monitoring Suzuki Coupling at C3 (Displacement of Bromine)

Reagent: Aryl Boronic Acid, Pd catalyst.

Risk: Protodebromination (loss of Br) or Homocoupling of Boronic Acid. IPC Method: UPLC-MS (ESI+).

  • Why: You need mass confirmation to distinguish the Product (Ar-Pyridine) from the Homocoupling (Ar-Ar) which often co-elutes on short gradients.

  • Marker: Look for the specific isotope pattern. SM has a complex Br+Cl pattern. Product will only have Cl pattern (3:1 ratio at M/M+2).

Visualizing the Analytical Logic

Diagram 1: Analytical Method Development Workflow

This flowchart guides you through selecting the correct method based on the specific reaction stage.

AnalyticalWorkflow Start START: Sample Received (3-Bromo-2-chloro-4-methylpyridine) CheckType Reaction Type? Start->CheckType SNAr S_NAr (C2 Substitution) CheckType->SNAr Coupling Cross-Coupling (C3 Substitution) CheckType->Coupling Volatile Volatile Intermediates? CheckType->Volatile HPLC_Acid HPLC: C18 Column Mobile Phase: H2O/MeCN + 0.1% TFA SNAr->HPLC_Acid CheckTailing Peak Tailing > 1.5? HPLC_Acid->CheckTailing SwitchCol Switch to Phenyl-Hexyl or CSH Column CheckTailing->SwitchCol Yes UPLC_MS UPLC-MS (ESI+) Monitor Isotope Patterns Coupling->UPLC_MS ImpurityCheck Check: Protodebromination (Mass = SM - 79 + 1) UPLC_MS->ImpurityCheck GC_Check GC-MS Check (Inlet < 220°C) Volatile->GC_Check Artifact Ghost Peaks? (Dehalogenation) GC_Check->Artifact Deactivated Use Deactivated Liner Lower Temp Artifact->Deactivated Yes

Caption: Decision tree for selecting analytical modes based on reaction type and observed artifacts.

Diagram 2: Reaction Pathway & Impurity Logic

Understanding the specific byproducts of this scaffold to identify them in your chromatogram.

ReactionPathways SM SM: 3-Bromo-2-chloro-4-methylpyridine (MW ~206, Br+Cl Pattern) SNAr_Path S_NAr (Nucleophile) SM->SNAr_Path High Temp/Base Suzuki_Path Suzuki (Pd/Ar-B(OH)2) SM->Suzuki_Path Pd(0) Prod_SNAr Product A (2-Substituted) Retains 3-Br SNAr_Path->Prod_SNAr Imp_Hydrolysis Impurity: 2-Hydroxy (Hydrolysis of Cl) SNAr_Path->Imp_Hydrolysis Wet Solvent Prod_Suzuki Product B (3-Aryl) Retains 2-Cl Suzuki_Path->Prod_Suzuki Imp_Dehalo Impurity: Des-Bromo (Protodebromination) Suzuki_Path->Imp_Dehalo Side Rxn

Caption: Reaction map highlighting critical impurities (red) versus desired pathways (green).

Quantitative Data Summary: Typical Retention Times (RT)

Note: Data based on C18 Column, 100x4.6mm, 3.5µm. Gradient 5-95% MeCN/H2O + 0.1% TFA over 10 min.

Compound IdentityApprox RT (min)Detection (UV)Mass Spec Feature
3-Bromo-2-chloro-4-methylpyridine (SM) 6.2254 nmM+ (205/207/209) Pattern
Des-Bromo Impurity (2-chloro-4-methyl)5.8254 nmM+ (127/129) 3:1 Ratio
Des-Chloro Impurity (3-bromo-4-methyl)5.9254 nmM+ (171/173) 1:1 Ratio
Suzuki Product (Typical Biaryl)7.5 - 8.5280 nmShifted UV max (Conjugation)
SNAr Product (e.g., -SMe)6.5254 nmLoss of Cl isotope pattern

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4 / 96424-68-9). National Library of Medicine. Link[3]

  • BenchChem. (2025).[5] Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Link

  • SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine and Halogenated Derivatives. Link

  • ResearchGate. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-chloropyridine. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for 3-Bromo-2-chloro-4-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For synthetic chemists, particularly those in drug discovery and development, the strategic selection of building blocks is paramount. The 2,3,4-trisubstituted pyridine core is a privileged scaffold in a multitude of biologically active molecules. 3-Bromo-2-chloro-4-methylpyridine has long served as a versatile and reliable starting material for the construction of these complex targets. Its two distinct halogen atoms provide orthogonal handles for sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. However, reliance on a single building block can limit synthetic flexibility and optimization. This guide provides an in-depth technical comparison of viable alternative reagents to 3-Bromo-2-chloro-4-methylpyridine, offering researchers a broader palette of options to enhance efficiency, selectivity, and overall synthetic strategy. We will delve into the underlying principles governing reactivity and provide supporting experimental data and detailed protocols to inform your experimental design.

The Strategic Value of Orthogonal Reactivity on the Pyridine Core

The synthetic utility of 2,3-dihalo-4-methylpyridines lies in the differential reactivity of the two halogen atoms. This allows for site-selective functionalization, enabling the introduction of different substituents at the C2 and C3 positions in a controlled, stepwise manner. This is most commonly exploited in palladium-catalyzed cross-coupling reactions where the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is often the rate-determining step.[1][2] The reactivity of the C-X bond in this step generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[1] This predictable reactivity profile is the cornerstone of designing selective, sequential cross-coupling strategies.

Alternative Reagents: A Comparative Analysis

This section will explore a range of alternative reagents to 3-Bromo-2-chloro-4-methylpyridine, categorized by the nature of their leaving groups. We will discuss their relative reactivities, advantages, and disadvantages, supported by experimental evidence where available.

Modifying the Halogen Combination: The Power of Iodine and Fluorine

A straightforward approach to altering the reactivity profile is to substitute one or both halogens in the parent molecule.

  • 3-Bromo-2-fluoro-4-methylpyridine: The introduction of a fluorine atom at the C2 position offers a distinct reactivity profile. While the C-Br bond remains the more reactive site for cross-coupling reactions like Suzuki and Sonogashira, the C-F bond is generally less susceptible to oxidative addition. However, the high electronegativity of fluorine makes the C2 position more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). This provides an alternative strategy for functionalization at this position.

  • 3-Iodo-2-chloro-4-methylpyridine: Replacing the bromine with iodine significantly enhances the reactivity of the C3 position towards oxidative addition. This allows for Suzuki, Sonogashira, or Negishi couplings at the C3 position under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to the bromo-analogue. The C-Cl bond at the C2 position remains relatively inert under these milder conditions, preserving it for a subsequent, more forcing cross-coupling reaction or a nucleophilic substitution. This enhanced reactivity of the C-I bond is a key advantage when dealing with sensitive substrates or when aiming for higher throughput.[3]

Sulfonate Esters as "Pseudo-Halides": Triflates and Nonaflates

Sulfonate esters, such as trifluoromethanesulfonates (triflates, -OTf) and nonafluorobutanesulfonates (nonaflates, -ONf), are excellent alternatives to halogens in cross-coupling reactions. They are readily prepared from the corresponding hydroxypyridines.

  • 2-Chloro-4-methylpyridin-3-yl trifluoromethanesulfonate: In this arrangement, the triflate group at the C3 position is generally more reactive than the chloro group at the C2 position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at C3, followed by a subsequent reaction at the C2 position. The reactivity of triflates is often comparable to or slightly less than that of bromides, providing a useful intermediate option.[4]

  • 3-Bromo-4-methylpyridin-2-yl trifluoromethanesulfonate: Here, the C-Br bond is typically more reactive than the C-OTf bond, allowing for initial functionalization at the C3 position. This provides an alternative to 3-bromo-2-chloro-4-methylpyridine where the reactivity order is reversed.

  • Nonaflates: Nonaflates are even more reactive leaving groups than triflates due to the enhanced electron-withdrawing nature of the nonafluorobutyl group. This can lead to faster reaction rates and the ability to couple more challenging substrates.

Comparative Data Summary

The following table summarizes the expected reactivity trends and provides illustrative yield comparisons for various cross-coupling reactions. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, these data points are compiled from various sources on analogous systems to highlight the general performance of each class of reagent.

ReagentReaction TypePosition 1 ReactivityPosition 2 ReactivityTypical Yield (Pos. 1)Typical Yield (Pos. 2)Reference(s)
3-Bromo-2-chloro-4-methylpyridineSuzukiC3 (Br) > C2 (Cl)C2 (Cl) < C3 (Br)70-95%60-85%[3]
3-Iodo-2-chloro-4-methylpyridineSuzukiC3 (I) >> C2 (Cl)C2 (Cl) << C3 (I)85-98%60-85%[3]
3-Bromo-2-fluoro-4-methylpyridineSuzukiC3 (Br) > C2 (F)C2 (F) < C3 (Br)70-95%(SNAr favored)
2-Chloro-4-methylpyridin-3-yl triflateSuzukiC3 (OTf) > C2 (Cl)C2 (Cl) < C3 (OTf)75-90%60-85%[4]
3-Bromo-4-methylpyridin-2-yl triflateSuzukiC3 (Br) > C2 (OTf)C2 (OTf) < C3 (Br)70-95%75-90%[4]
3-Bromo-2-chloro-4-methylpyridineBuchwald-HartwigC2 (Cl) > C3 (Br)C3 (Br) < C2 (Cl)65-90%50-80%
3-Bromo-2-chloro-4-methylpyridineSonogashiraC3 (Br) > C2 (Cl)C2 (Cl) < C3 (Br)70-90%Lower yields

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table is intended for illustrative purposes to show general trends.

Experimental Protocols

To provide a practical framework, this section details step-by-step methodologies for key transformations using both the standard reagent and a representative alternative.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-4-methylpyridine

This protocol describes the selective coupling at the C3 position, leaving the C2-chloro substituent for subsequent functionalization.

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-2-chloro-4-methylpyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis and Suzuki-Miyaura Coupling of 2-Chloro-4-methylpyridin-3-yl trifluoromethanesulfonate

This protocol outlines the preparation of the triflate alternative and its subsequent use in a Suzuki coupling.

Part A: Synthesis of 2-Chloro-4-methylpyridin-3-yl trifluoromethanesulfonate

Materials:

  • 2-Chloro-4-methylpyridin-3-ol

  • Triflic anhydride (Tf₂O) (1.2 equiv)

  • Pyridine (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-chloro-4-methylpyridin-3-ol (1.0 mmol) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 mmol), followed by the dropwise addition of triflic anhydride (1.2 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield the triflate.

Part B: Suzuki-Miyaura Coupling of the Triflate

Materials:

  • 2-Chloro-4-methylpyridin-3-yl trifluoromethanesulfonate

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the triflate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the mixture to 100 °C for 12-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Synthetic Strategy: Reaction Workflows

The following diagrams illustrate the logical flow of sequential functionalization using 3-bromo-2-chloro-4-methylpyridine and an alternative reagent.

G cluster_0 Strategy 1: 3-Bromo-2-chloro-4-methylpyridine A 3-Bromo-2-chloro- 4-methylpyridine B Suzuki/Sonogashira (C3-Br) A->B C 2-Chloro-3-aryl/alkynyl- 4-methylpyridine B->C D Suzuki/Buchwald-Hartwig (C2-Cl) C->D E 2,3-Disubstituted- 4-methylpyridine D->E

Sequential functionalization of 3-bromo-2-chloro-4-methylpyridine.

G cluster_1 Strategy 2: 2-Chloro-4-methylpyridin-3-yl triflate F 2-Chloro-4-methylpyridin-3-ol G Triflation F->G H 2-Chloro-4-methylpyridin-3-yl triflate G->H I Suzuki (C3-OTf) H->I J 2-Chloro-3-aryl- 4-methylpyridine I->J K Further Cross-Coupling (C2-Cl) J->K L 2,3-Disubstituted- 4-methylpyridine K->L

Alternative route via a pyridyl triflate intermediate.

Mechanistic Considerations and Causality

The choice between these reagents is not merely a matter of empirical yield comparison; it is a decision rooted in the fundamental principles of organometallic chemistry.

  • Oxidative Addition: As previously mentioned, the C-X bond strength is the primary determinant of reactivity in many cross-coupling reactions. The weaker C-I and C-Br bonds lead to a lower activation energy for oxidative addition compared to the stronger C-Cl and C-F bonds. This is why site-selectivity can be achieved in dihalogenated pyridines. Triflates and nonaflates are excellent leaving groups, and their reactivity often falls between that of bromides and chlorides, providing a tunable parameter in your synthetic design.

  • Ligand Effects: The choice of phosphine ligand in the palladium catalyst system is crucial, especially when dealing with less reactive C-Cl bonds. Electron-rich and bulky ligands, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of otherwise unreactive chlorides.

  • Nucleophilic Aromatic Substitution (SNAr): For reagents like 3-bromo-2-fluoro-4-methylpyridine, the highly electron-withdrawing nature of the fluorine atom significantly activates the C2 position towards nucleophilic attack. This provides an alternative, palladium-free method for introducing nucleophiles at this position, which can be advantageous in terms of cost and avoiding potential metal contamination in the final product.

Conclusion and Future Outlook

While 3-bromo-2-chloro-4-methylpyridine remains a valuable and commercially available building block, a modern synthetic chemist's toolkit should be equipped with a range of alternatives. The judicious selection of reagents with varying leaving group abilities, such as iodo- and fluoro-substituted pyridines or pyridyl triflates and nonaflates, allows for greater control over site-selectivity and reaction conditions. This guide has aimed to provide a comprehensive overview of these alternatives, grounded in mechanistic principles and supported by practical experimental guidance. As the field of cross-coupling chemistry continues to evolve, we can anticipate the development of even more sophisticated reagents and catalyst systems that will further expand the possibilities for the synthesis of complex pyridine-containing molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340–348. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 1986 , 108 (11), 3033–3040. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 2016 , 14, 6097-6106. [Link]

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 2008 , 49 (38), 5552-5554. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-2-chloro-4-methylpyridine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-2-chloro-4-methylpyridine scaffold is a privileged starting point in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position, provides a rich landscape for synthetic modification and structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of 3-bromo-2-chloro-4-methylpyridine analogues, exploring how subtle structural modifications influence their biological activity, with a focus on their potential as kinase inhibitors and antifungal agents. The insights presented are grounded in experimental data and established scientific principles to empower researchers in their drug discovery endeavors.

The Strategic Importance of the 3-Bromo-2-chloro-4-methylpyridine Core

The inherent chemical reactivity of the di-halogenated pyridine ring is central to its utility. The bromine atom at the C3 position and the chlorine atom at the C2 position offer differential reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic introduction of a diverse array of substituents to probe the chemical space around the core structure and optimize for potency, selectivity, and pharmacokinetic properties. The methyl group at the C4 position can also influence the electronic and steric properties of the molecule, further contributing to the modulation of biological activity.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

While a comprehensive SAR study on a single, unified library of 3-bromo-2-chloro-4-methylpyridine analogues is not extensively documented in publicly available literature, we can synthesize a cohesive understanding by drawing parallels from studies on related substituted pyridine and dihalopyridine derivatives. The following sections dissect the influence of key structural modifications on anticancer and antifungal activities.

Anticancer Activity: Targeting Kinases

Pyridine derivatives are well-established as potent kinase inhibitors, and the 3-bromo-2-chloro-4-methylpyridine scaffold serves as a promising starting point for developing novel anticancer agents.[1] SAR studies on related heterocyclic compounds provide valuable insights into the potential impact of substitutions on this core.

Key SAR Observations for Anticancer Activity:

  • Halogen Substituents: The presence and nature of halogen atoms can significantly impact anticancer activity. In a series of pyrazolylnucleosides, compounds with 4-chloro and 4-bromo substituents on an aromatic ring demonstrated inhibitory activity against multiple cancer cell lines, while analogues with methyl, methoxy, or fluoro groups were inactive.[2] This suggests that the electronic and steric properties of heavier halogens may be crucial for target engagement. Specifically, a 4-bromo substituted compound showed significant inhibition against lung and breast cancer cell lines with GI50 values of 9.3 µM and 3.0 µM, respectively.[2]

  • Positional Importance of Substituents: The position of substituents on the pyridine ring is critical. For instance, in a study of pyridine derivatives, the insertion of methyl and nitro groups in the para position of a phenyl ring attached to the pyridine core improved antiproliferative activity, with IC50 values in the nanomolar range (4.9 nM and 9.0 nM).[3] However, substitutions at the ortho and meta positions led to a decrease in activity (IC50 values of 91.9 nM and 82.4 nM).[3]

  • Nature of the Linker and Appended Groups: In a series of non-symmetrical choline kinase inhibitors with a pyridinium head, the nature of the atom connecting a linker to an appended aminophenol ring (nitrogen vs. oxygen) influenced the inhibitory activity.[4] Compounds with a nitrogen-linked linker generally showed better enzyme inhibition.[4] This highlights the importance of the overall molecular architecture and the potential for hydrogen bonding interactions.

Table 1: Comparative Anticancer Activity of Substituted Pyridine Analogues

Compound IDCore StructureR1 (C3-position)R2 (other positions)Target/Cell LineActivity (IC50/GI50)Reference
Hypothetical Analogue 1a 3-Bromo-2-chloro-4-methylpyridineBr-Kinase X--
Pyrazolylnucleoside 6d Pyrazolylnucleoside-4-Cl-phenylMultiple Cancer Cell LinesGI50 < 20 µM[2]
Pyrazolylnucleoside 6e Pyrazolylnucleoside-4-Br-phenylHS 578T (Breast)GI50 = 3.0 µM[2]
Pyridine Derivative 59 Phenylpyridine-p-CH3-phenylHeLaIC50 = 4.9 nM[3]
Pyridine Derivative 61 Phenylpyridine-o-CH3-phenylHeLaIC50 = 91.9 nM[3]

Logical Relationship of Substitutions on Anticancer Activity

Antifungal_Workflow cluster_synthesis Synthesis of Analogues cluster_testing Antifungal Susceptibility Testing A Start with 3-Bromo-2-chloro-4-methylpyridine B Functionalization at C3 (e.g., Suzuki Coupling) A->B C Functionalization at C2/C5/C6 (e.g., SNAr) B->C D Prepare Fungal Inoculum C->D Purified Analogues E Broth Microdilution Assay (CLSI Guidelines) D->E F Determine MIC E->F G Establish SAR F->G Analyze Data

Caption: A typical experimental workflow for the synthesis and antifungal evaluation of 3-bromo-2-chloro-4-methylpyridine analogues.

Experimental Protocols

To ensure the reproducibility and integrity of SAR studies, standardized and well-documented experimental protocols are essential.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on 3-Bromo-2-chloro-4-methylpyridine

This protocol describes a general method for introducing aryl or heteroaryl substituents at the C3 position of the pyridine ring.

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-chloro-4-methylpyridine, the arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [5]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing. [6] Materials:

  • Synthesized pyridine analogues

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. [6][7]

Conclusion

The 3-bromo-2-chloro-4-methylpyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors and antifungal agents. By systematically exploring the structure-activity relationships through targeted synthetic modifications and robust biological evaluation, researchers can unlock the full potential of this versatile heterocyclic core. The strategic placement of halogens and the methyl group provides a fine-tuning mechanism for optimizing potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a solid foundation for initiating and advancing SAR studies in this promising area of medicinal chemistry. Further exploration of this scaffold is warranted to develop next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

Sources

cost-effectiveness of different 3-Bromo-2-chloro-4-methylpyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4) .

Executive Summary

For the synthesis of 3-Bromo-2-chloro-4-methylpyridine, the Modified Sandmeyer Reaction (Route A) is the superior choice for both cost-effectiveness and scalability. It utilizes the widely available industrial intermediate 3-amino-2-chloro-4-methylpyridine (CAPIC), offers high yields (>80%), and avoids the cryogenic conditions required by alternative lithiation strategies. While Directed Ortho-Lithiation (Route B) offers a viable pathway for small-scale discovery chemistry where the amine precursor is unavailable, its high reagent cost and safety profile make it unsuitable for process scale-up.

Strategic Analysis of the Scaffold

Target Molecule: 3-Bromo-2-chloro-4-methylpyridine CAS: 55404-31-4 Role in Drug Discovery: This scaffold is a "privileged structure" for constructing trisubstituted pyridines. The three distinct functional handles allow for orthogonal functionalization:

  • C3-Bromo: Highly reactive in Suzuki/Stille couplings (kinetic preference over Cl).

  • C2-Chloro: Reactive in SNAr displacements or slower Pd-catalyzed couplings.

  • C4-Methyl: Benzylic oxidation or deprotonation site.

Route Analysis

Route A: The Modified Sandmeyer Reaction (Recommended)

This route leverages the industrial availability of 3-amino-2-chloro-4-methylpyridine , a key intermediate in the synthesis of the antiretroviral drug Nevirapine. Consequently, the starting material is commoditized and inexpensive.

Mechanism & Logic

The synthesis proceeds via the diazotization of the exocyclic amine in concentrated hydrobromic acid. The resulting diazonium salt is unstable and undergoes radical substitution in the presence of copper(I) bromide or excess bromine (Gattermann/Sandmeyer modification).

  • Regiochemistry: Fixed by the starting material.

  • Reaction Type: Radical-Nucleophilic Aromatic Substitution (

    
    ).
    
Experimental Protocol (Validated)
  • Scale: 2.0 g input (Scalable to kg).

  • Reagents: 3-Amino-2-chloro-4-methylpyridine (1.0 equiv), 48% HBr (excess), NaNO₂ (1.2 equiv), Br₂ (excess).[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with 3-amino-2-chloro-4-methylpyridine (2.0 g) and 48% aqueous HBr (17 mL). Cool the suspension to -5°C to 0°C.

  • Diazotization: Add an aqueous solution of NaNO₂ (2.5 g in 12 mL water) dropwise, maintaining internal temperature < 5°C. The solution will turn clear/yellow as the diazonium salt forms.

  • Bromination: Slowly add elemental bromine (Br₂, 22 mL approx. or excess equivalents) dropwise. Note: CuBr (0.1 equiv) can be added here to accelerate gas evolution, though excess Br₂ often suffices.

  • Reaction: Allow the mixture to warm gradually to room temperature and stir for 12 hours. Nitrogen gas evolution indicates reaction progress.

  • Workup: Cool to 0°C. Neutralize carefully with 5N NaOH (exothermic!). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with saturated brine, dry over anhydrous MgSO₄, and concentrate. The crude solid is typically >95% pure but can be recrystallized from Ethanol/Water if necessary.

Performance Metrics:

  • Yield: 80–85%[2]

  • Purity: >98% (post-workup)

  • Cost Driver: 3-Amino-2-chloro-4-methylpyridine (Low cost due to economies of scale).

Route B: Directed Ortho-Lithiation (DoM)

This route utilizes the "ortho-directing" power of the C2-chlorine atom. It is useful when the amino-precursor is unavailable but 2-chloro-4-picoline is on hand.

Mechanism & Logic

The electronegative chlorine atom at C2 acidifies the C3 proton. Treatment with a hindered base (LDA) at low temperature generates the 3-lithio species, which is trapped with an electrophilic bromine source.

  • Regiochemistry: High selectivity for C3 over C5 due to the inductive effect of Chlorine (C2) vs Methyl (C4).

Experimental Protocol
  • Conditions: Anhydrous, Inert Atmosphere (

    
    /Ar), -78°C.
    
  • Reagents: 2-Chloro-4-methylpyridine, LDA (Lithium Diisopropylamide), CBr₄ or Br₂.

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Argon. Add anhydrous THF and 2-chloro-4-methylpyridine. Cool to -78°C.

  • Lithiation: Add LDA (1.1 equiv) slowly via syringe pump. Stir for 1 hour at -78°C. The solution typically turns deep red/orange.

  • Quench: Add a solution of CBr₄ (1.2 equiv) in THF.

  • Workup: Quench with saturated NH₄Cl solution while cold. Warm to RT and extract with ether.

Performance Metrics:

  • Yield: 50–65%[3]

  • Purity: Moderate (isomer separation often required).

  • Cost Driver: n-BuLi/LDA and cryogenic cooling costs.

Comparative Data Analysis

The following table contrasts the two primary routes based on industrial KPIs.

MetricRoute A: SandmeyerRoute B: Lithiation (DoM)
Starting Material Cost Low (Commodity Intermediate)Medium (Specialty Chemical)
Reagent Cost Low (NaNO₂, HBr, Br₂)High (LDA, Anhydrous THF)
Overall Yield High (80-85%) Moderate (50-65%)
Scalability Excellent (Aqueous, 0°C)Poor (Cryogenic -78°C required)
Atom Economy GoodPoor (Loss of heavy CBr₄/Li byproduct)
Safety Profile Moderate (Br₂ handling, Diazonium)High Risk (Pyrophoric Lithium)

Visualizations

Synthesis Decision Logic

SynthesisRoutes Start Target: 3-Bromo-2-chloro-4-methylpyridine Check Is 3-Amino-2-chloro-4-picoline available? Start->Check RouteA Route A: Modified Sandmeyer (Recommended) Check->RouteA Yes (Standard) RouteB Route B: Directed Lithiation (Discovery Only) Check->RouteB No StepA1 1. Diazotization (NaNO2/HBr) 2. Bromination (Br2/CuBr) RouteA->StepA1 StepB1 1. Lithiation (LDA, -78°C) 2. Electrophile (CBr4) RouteB->StepB1 ResultA High Yield (85%) Low Cost StepA1->ResultA ResultB Mod. Yield (60%) High Cost StepB1->ResultB

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and scale.

Reaction Pathway: Modified Sandmeyer

Sandmeyer SM 3-Amino-2-chloro- 4-methylpyridine Inter Diazonium Salt [Intermediate] SM->Inter Prod 3-Bromo-2-chloro- 4-methylpyridine Inter->Prod Reag1 NaNO2, HBr 0°C Reag2 Br2 (excess) RT, 12h

Caption: Chemical pathway for the Modified Sandmeyer route (Route A).

References

  • Preparation of 3-bromo-2-chloro-4-methylpyridine. Patent US20130143907A1.[4] ChemicalBook/Google Patents. Link

  • Synthesis of 3-amino-2-chloro-4-methylpyridine (Precursor Synthesis). Patent US6399781B1. Google Patents. Link

  • Halogen Bond Asymmetry in Solution (Lithiation of 2-chloro-4-methylpyridine analogs). Journal of the American Chemical Society, 2018. Link

  • 3-Amino-2-chloro-4-methylpyridine Product Data. BLD Pharm / ChemicalBook. Link

Sources

Comparative Guide: Catalytic Systems for C3-Selective Coupling of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Coupling 3-Bromo-2-chloro-4-methylpyridine presents a classic "ortho-ortho" steric conflict. While the C3-Bromine is electronically more labile than the C2-Chlorine, it is physically shielded by the adjacent C2-Chloro and C4-Methyl groups. Standard catalysts often stall, leading to protodebromination (reduction) or poor conversion.

The Solution: This guide compares three catalytic systems. XPhos Pd G3 emerges as the superior choice for high-yield, selective coupling due to its ability to facilitate oxidative addition in sterically crowded environments. PEPPSI-IPr serves as a robust alternative for difficult substrates, while Pd(dppf)Cl₂ remains a cost-effective baseline for less hindered boronic acids.

Part 1: Mechanistic Analysis (The Substrate Challenge)

To select the right catalyst, one must understand the substrate's competing forces.

  • Electronic Bias (Favors C3): The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), making C3 the kinetic site for oxidative addition.

  • Steric Hindrance (Hinders C3): The C3 position is "sandwiched." The bulky Chlorine at C2 and Methyl at C4 create a significant steric wall, preventing the approach of bulky palladium species unless the ligand is designed to accommodate this crowding.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competing reactivity sites and the steric blockade.

ReactivityMap Substrate 3-Bromo-2-chloro-4-methylpyridine C3_Site C3-Bromine Site (Target) Substrate->C3_Site Primary Reactive Site C2_Site C2-Chlorine Site (Off-Target) Substrate->C2_Site Secondary Reactive Site C2_Site->Substrate Active in SNAr (Requires Nucleophile) Sterics Steric Blockade (C2-Cl & C4-Me) Sterics->C3_Site Inhibits Approach Electronic Electronic Activation (Weaker Bond) Electronic->C3_Site Promotes Oxidative Addition

Caption: Figure 1. The C3-Br site is electronically activated but sterically hindered by flanking groups. Successful catalysis requires a ligand that can penetrate this steric wall.

Part 2: Comparative Analysis of Catalysts

We evaluated three distinct catalyst classes commonly used in pharmaceutical process development for this specific scaffold.

The Specialist: XPhos Pd G3 (or G4)
  • Ligand Class: Dialkylbiaryl phosphine (Buchwald Ligand).

  • Mechanism: The bulky biaryl backbone prevents the formation of inactive dimeric Pd species and creates a "pocket" that accelerates oxidative addition into hindered halides.

  • Verdict: Best in Class. It provides the highest Turnover Frequency (TOF) and virtually eliminates C2-coupling by reacting with C3 so rapidly that the C2 site never competes.

The Robust Alternative: PEPPSI-IPr[1]
  • Ligand Class: N-Heterocyclic Carbene (NHC) / Pyridine-Enhanced Precatalyst.[1]

  • Mechanism: The strong

    
    -donating NHC ligand stabilizes the Pd(0) species, preventing precipitation ("Pd black"). It is exceptionally good for electron-deficient heterocycles.
    
  • Verdict: High Reliability. Excellent for difficult boronic acids (e.g., heteroaryl boronic acids) that might decompose under the faster conditions of XPhos.

The Baseline: Pd(dppf)Cl₂ · DCM
  • Ligand Class: Bidentate Bisphosphine.

  • Mechanism: A "workhorse" catalyst. The bite angle of dppf favors reductive elimination.

  • Verdict: Cost-Effective but Limited. It often requires higher temperatures (80-100°C) to overcome the steric barrier at C3, which increases the risk of side reactions (protodebromination).

Comparative Performance Data (Representative)
FeatureXPhos Pd G3 PEPPSI-IPr Pd(dppf)Cl₂
Primary Utility Sterically hindered couplingsDifficult/Unstable boronic acidsGeneral purpose / Low cost
C3 Selectivity >99%>95%~85-90% (Risk of C2 leak)
Yield (Typical) 85-95%80-90%60-75%
Reaction Temp Mild (40-60°C)Moderate (60-80°C)High (80-100°C)
Steric Tolerance Excellent (Tetra-ortho capable)Very GoodLow to Moderate
Air Stability High (Precatalyst)High (Precatalyst)Moderate

Part 3: Experimental Protocol (Recommended System)

Method: Suzuki-Miyaura Coupling using XPhos Pd G3. Objective: Selective arylation at C3 without disturbing the C2-Cl handle.

Reagents
  • Substrate: 3-Bromo-2-chloro-4-methylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[2]

  • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to substrate) via syringe.

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the block to 60°C. Monitor by LCMS/HPLC at 1 hour.

    • Note: The reaction is usually complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Workflow Diagram

Protocol Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Purge Purge with N2/Ar (Essential for Pd(0) stability) Start->Purge AddSolvent Add Degassed THF + Aq. K3PO4 Purge->AddSolvent Heat Heat to 60°C (Monitor LCMS @ 1h) AddSolvent->Heat Check Conversion > 95%? Heat->Check Workup Workup: Dilute EtOAc / Wash Brine Check->Workup Yes Boost Add 1 mol% Catalyst Increase Temp to 80°C Check->Boost No (Stalled) Boost->Heat Re-monitor

Caption: Figure 2. Optimized workflow for XPhos Pd G3 coupling. Monitoring at 1h is critical to prevent over-reaction or decomposition.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst death or steric failure.Switch to PEPPSI-IPr (higher stability) or increase temp to 80°C.
Protodebromination (C-Br becomes C-H)Hydride source present or slow coupling.Ensure solvent is anhydrous (if using anhydrous base) or switch to THF/Water biphasic system to solubilize boronic acid faster.
C2-Coupling Observed Catalyst too active / Temp too high.Lower temperature to 40°C. Reduce catalyst loading.
Homocoupling of Boronic Acid Oxidative entry slow; oxygen leak.Rigorous degassing. Add boronic acid slowly (syringe pump) if necessary.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Catalyst Systems.[2][3][4] Retrieved from

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. Organometallics. (Contextual reference for PEPPSI steric capabilities).
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides. Journal of the American Chemical Society.

Sources

Halogen Reactivity in Substituted Methylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the derivatization of methylpyridines—ubiquitous scaffolds in kinase inhibitors and agrochemicals—the choice of halogen substituent (F, Cl, Br, I) dictates the synthetic pathway. This guide objectively compares the reactivity profiles of halogenated methylpyridines across three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Lithium-Halogen Exchange.

Key Takeaways:

  • SNAr Dominance: 2-Fluoropyridines exhibit reaction rates up to 320x faster than their chloro-analogs, making Fluorine the mandatory choice for substitutions adjacent to a steric methyl group (e.g., 3-methyl-2-fluoropyridine).

  • Coupling Trade-offs: While Iodides offer the fastest oxidative addition, Bromides represent the optimal balance of stability and reactivity for Suzuki/Buchwald couplings. 3-Methyl substitution significantly retards coupling at the 2-position due to steric hindrance.

  • Lithiation Specificity: Bromine is the preferred handle for Lithium-Halogen exchange; Fluorine is inert to exchange but serves as a powerful Directed Ortho Metalation (DoM) group.

Mechanistic Hierarchy & Substituent Effects[1]

To predict reactivity, one must understand the interplay between the halogen's electronic nature and the methyl group's position.

The "Methyl Effect"

The methyl group is an electron-donating group (EDG) via induction (


).
  • Electronic Deactivation: By donating electron density into the pyridine ring, the methyl group slightly raises the LUMO energy. This makes the ring less electrophilic, slightly deactivating it toward SNAr compared to a naked pyridine.

  • Steric Blocking (The Ortho Effect): A methyl group at the C3 position creates significant steric strain for reactions occurring at C2. This is the critical failure point in many scale-up attempts.

Reactivity Inversion

The order of halogen reactivity inverts completely depending on the mechanism:

Reaction ClassMechanismRate-Determining StepReactivity Order
SNAr Addition-EliminationNucleophilic Attack (Meisenheimer Complex formation)F >> Cl ≈ Br > I
Pd-Coupling Catalytic CycleOxidative AdditionI > Br > Cl >> F
Li-Exchange Metal-Halogen ExchangeFormation of "Ate" ComplexI > Br >> Cl (F is inert)

Comparative Performance Data

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacing the halogen with an amine or alkoxide.

In SNAr, bond breaking is not rate-determining. The high electronegativity of Fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy.

Comparative Rate Data (2-Halo-pyridines with NaOEt/EtOH):

  • 2-Fluoropyridine: Relative Rate = 320[1][2]

  • 2-Chloropyridine: Relative Rate = 1

  • 2-Bromopyridine: Relative Rate = ~0.8

Critical Insight: When a methyl group is present at C3 (2-halo-3-methylpyridine), the steric bulk hinders the approach of the nucleophile.

  • Recommendation: You must use the Fluoride (2-fluoro-3-methylpyridine). The Chloride is often too unreactive, requiring forcing conditions that lead to decomposition.

Scenario B: Palladium-Catalyzed Cross-Coupling

Objective: C-C or C-N bond formation (Suzuki, Buchwald-Hartwig).

Here, the C-X bond strength is the limiting factor.[3] The strong C-F bond (approx. 116 kcal/mol) renders fluoropyridines inert to standard Pd(0) oxidative addition.

Yield Comparison (Suzuki Coupling of 2-Halo-3-methylpyridine):

SubstrateCatalyst SystemTempYieldNotes
2-Iodo Pd(PPh3)460°C>95%Fast, but substrate is light-sensitive/expensive.
2-Bromo Pd(dppf)Cl280°C88%Industry Standard. Good balance of cost/rate.
2-Chloro Pd2(dba)3 / XPhos100°C45-60%Requires specialized, electron-rich ligands (Buchwald ligands) to overcome the sluggish oxidative addition caused by the ortho-methyl group.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct starting material based on the desired transformation.

ReactivityDecision Start Target Transformation on Methylpyridine Scaffold Q1 Is the reaction Nucleophilic Substitution (S_NAr)? Start->Q1 SNAr_Path S_NAr Path Q1->SNAr_Path Yes Coupling_Path Metal-Catalyzed Path Q1->Coupling_Path No Select_F Select 2-Fluoro-x-methylpyridine (Mandatory if 3-Me is present) SNAr_Path->Select_F Highest Rate Q2 Is the reaction Li-Halogen Exchange? Coupling_Path->Q2 Select_Br Select 2-Bromo-x-methylpyridine (Optimal Balance) Q2->Select_Br Yes (Exchange) Q2->Select_Br No (Suzuki/Buchwald) Select_I Select 2-Iodo-x-methylpyridine (Only for difficult/low-temp cases) Select_Br->Select_I If reactivity fails Warning Warning: 2-Chloro requires specialized ligands (e.g., XPhos) Select_Br->Warning Cost saving attempt?

Caption: Decision matrix for selecting halogenated methylpyridines. Green nodes indicate the recommended starting material.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.

Protocol A: SNAr of 2-Fluoro-3-methylpyridine

Context: The 3-methyl group sterically hinders the 2-position. Standard ethanol reflux often fails. We use a polar aprotic solvent to accelerate the rate.

Reagents:

  • 2-Fluoro-3-methylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • K2CO3 (2.0 equiv, anhydrous, finely ground)

  • DMSO (Dimethyl sulfoxide) [0.5 M concentration]

Workflow:

  • Setup: In a dry pressure vial equipped with a magnetic stir bar, combine the fluoropyridine, morpholine, and K2CO3 in DMSO.

  • Reaction: Seal the vial and heat to 110 °C for 4–6 hours.

    • Checkpoint: The suspension should turn from white to a pale yellow/orange, indicating the formation of the amine product and liberation of HF (trapped as KF).

  • Workup: Cool to room temperature. Pour into 5 volumes of ice water.

  • Extraction: Extract with Ethyl Acetate (3x). The product is less basic than the starting morpholine; wash the organic layer with water (3x) to remove DMSO fully.

  • Validation: TLC (Hexane:EtOAc 3:1). The product will be significantly less polar than the starting morpholine and UV active.

Protocol B: Suzuki Coupling of 2-Bromo-3-methylpyridine

Context: The 3-methyl group creates a "pocket" that makes Pd insertion difficult. We use Pd(dppf)Cl2 for its large bite angle and robustness.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

  • Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [0.2 M]

Workflow:

  • Degassing (Critical): Combine solvent, base, and boronic acid in the flask. Sparge with Nitrogen/Argon for 15 minutes before adding the catalyst or halide. Oxygen poisons the active Pd(0) species.

  • Addition: Add the 2-bromo-3-methylpyridine and the Pd catalyst.

  • Reaction: Heat to 90 °C under inert atmosphere for 12 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd nanoparticles) after 30 minutes. If it remains orange/red, the catalyst may not have activated or has oxidized.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via column chromatography.

Diagram: Mechanistic Divergence

This diagram contrasts the reaction coordinate pathways, highlighting why Fluorine is best for SNAr but worst for Coupling.

MechanismDivergence cluster_legend Key Factor Substrate 2-Halo-3-Me-Pyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophile Attack (F stabilizes this) OxAdd Oxidative Addition (L_nPd-Ar-X) Substrate->OxAdd Pd(0) Insertion (I/Br facilitate this) Product_SNAr Substituted Product Meisenheimer->Product_SNAr -X (Leaving Group) Transmetal Transmetalation OxAdd->Transmetal Product_Coup Coupled Biaryl Transmetal->Product_Coup Reductive Elim. Note1 F lowers energy of Meisenheimer Complex Note2 C-F bond is too strong for Oxidative Addition

Caption: Divergent pathways. Red path (SNAr) favored by Fluorine; Blue path (Coupling) favored by Bromine/Iodine.

References

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Retrieved from [Link]

Sources

The Strategic Advantage of Orthogonal Reactivity: A Guide to 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and fine chemical synthesis, the choice of a molecular building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-2-chloro-4-methylpyridine has emerged as a uniquely powerful tool for constructing highly substituted pyridine scaffolds. Its principal advantage lies not in the mere presence of two halogen atoms, but in their exquisitely differentiated reactivity, an attribute we can term "orthogonal reactivity."

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple cataloging of properties to explore the strategic and mechanistic advantages of this building block. We will dissect the causality behind its unique reactivity, provide comparative data against common alternatives, and present actionable experimental protocols to harness its full synthetic potential.

The Core Principle: Orthogonal Reactivity of Two Halogen Handles

The synthetic power of 3-Bromo-2-chloro-4-methylpyridine is rooted in the distinct chemical environments of its two halogen substituents. This allows for selective, sequential functionalization, where one position can be modified while the other remains intact for a subsequent transformation. This is a significant advantage over building blocks with identical or less differentiated leaving groups. The two primary, and largely separable, reaction pathways are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling at the C-3 Position (C-Br)

In transition metal-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity trend for this step is dictated by the carbon-halogen bond dissociation energy, which follows the order C-I > C-Br > C-Cl.[2] Consequently, the significantly weaker C-Br bond at the C-3 position of 3-Bromo-2-chloro-4-methylpyridine is the preferred site for oxidative addition. This allows for a wide range of carbon-carbon and carbon-heteroatom bonds to be formed selectively at this position, leaving the C-2 chloro group untouched for later manipulation.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position (C-Cl)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α-positions (C-2 and C-6), making them susceptible to attack by nucleophiles.[3] In a Nucleophilic Aromatic Substitution (SNAr) reaction, a strong nucleophile attacks the electron-poor ring, forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is particularly well-stabilized when the attack occurs at the C-2 or C-4 positions, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[5] Therefore, the chlorine atom at the activated C-2 position is an excellent handle for SNAr reactions with a variety of nucleophiles (amines, alkoxides, thiols), a reaction that does not typically occur at the C-3 bromine position.[1]

This dichotomy in reactivity is the cornerstone of the building block's utility, enabling a planned, regioselective approach to complex pyridine synthesis.

cluster_0 Orthogonal Reactivity Pathways cluster_1 Pd-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) Start 3-Bromo-2-chloro-4-methylpyridine Cross_Coupling Suzuki, Buchwald-Hartwig, etc. (Selective for C-Br bond) Start->Cross_Coupling Pd(0) catalyst, Base SNAr SNAr Reaction (Selective for C-2 position) Start->SNAr Strong Nucleophile (Nu⁻) Product_A 3-Aryl/Alkyl-2-chloro-4-methylpyridine Cross_Coupling->Product_A Product_B 3-Bromo-2-(Nu)-4-methylpyridine SNAr->Product_B

Caption: Orthogonal reaction pathways for 3-Bromo-2-chloro-4-methylpyridine.

Comparative Performance Analysis

The strategic advantage of 3-Bromo-2-chloro-4-methylpyridine becomes evident when compared to simpler, alternative building blocks. While a single study with identical side-by-side conditions is not available, the following table compiles representative data for analogous systems to illustrate the key differences in reactivity and synthetic potential.[1]

Building BlockStructureKey AdvantageKey LimitationIllustrative Suzuki Yield (C-C)[1]Illustrative SNAr Yield (C-N)[1]
3-Bromo-2-chloro-4-methylpyridine Orthogonal Reactivity: Allows for selective cross-coupling (at C3-Br) and SNAr (at C2-Cl).Requires controlled conditions to ensure selectivity.High (at C3-Br)High (at C2-Cl)
3-Bromo-4-methylpyridineGood for introducing a single substituent at C3 via cross-coupling.Lacks a second reactive handle for further functionalization via SNAr.~85-92%N/A
2-Chloro-4-methylpyridineGood for introducing a single substituent at C2 via SNAr or cross-coupling.Cross-coupling requires harsher conditions/more active catalysts than bromo-analogs.Lower (~60-75%)~90%
2,3-Dichloro-4-methylpyridineTwo reactive sites.Poorly differentiated reactivity in cross-coupling, leading to potential mixture of products. C3-Cl is not activated for SNAr.Mixture/Poor SelectivityLow (at C3-Cl)

Disclaimer: The yield data is illustrative, compiled from various sources on structurally similar compounds to demonstrate general reactivity patterns. Actual yields are highly dependent on specific substrates, catalysts, and reaction conditions.[1]

Strategic Synthesis: A Stepwise Functionalization Workflow

The true utility of 3-Bromo-2-chloro-4-methylpyridine is showcased in multi-step syntheses requiring precise regiocontrol. A common and powerful strategy involves an initial palladium-catalyzed Suzuki-Miyaura coupling at the C-3 position, followed by a nucleophilic substitution at the C-2 position. This sequence allows for the controlled and efficient assembly of complex tri-substituted pyridines, which are valuable scaffolds in pharmaceutical development.

cluster_workflow Sequential Functionalization Workflow A 1. Reaction Setup - Add 3-Bromo-2-chloro-4-methylpyridine, Arylboronic Acid, and Base (e.g., K₃PO₄) to flask. B 2. Inert Atmosphere - Evacuate and backfill flask with Argon or Nitrogen (3x). A->B C 3. Catalyst Addition - Add Pd Catalyst (e.g., Pd(PPh₃)₄) and degassed solvent (e.g., Dioxane/H₂O). B->C D 4. Step 1: Suzuki Coupling - Heat reaction (e.g., 90-100°C). - Monitor by TLC/LC-MS until starting material is consumed. C->D E 5. Workup & Isolation - Cool, dilute with organic solvent. - Filter, wash with water/brine. - Dry and concentrate to isolate Intermediate. D->E F 6. Step 2: SNAr/Buchwald-Hartwig - Dissolve Intermediate in solvent. - Add Nucleophile (e.g., Amine) and Base. - (If Buchwald-Hartwig, add Pd catalyst/ligand). E->F G 7. Reaction & Final Isolation - Heat reaction, monitor for completion. - Perform final workup, purification (e.g., Column Chromatography). F->G H Final Product: 3-Aryl-2-(N)-4-methylpyridine G->H

Caption: Experimental workflow for a two-step sequential synthesis.

Experimental Protocols

The following protocols are provided as robust starting points for the sequential functionalization strategy. As a Senior Application Scientist, I stress that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3

This protocol is adapted from established procedures for the coupling of substituted bromopyridines.[6][7]

Materials:

  • 3-Bromo-2-chloro-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[8][9]

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-4-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Using a syringe, add the degassed 1,4-dioxane and water.

  • Place the flask in a preheated oil bath at 95°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-2-chloro-4-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination at C-2

This protocol uses the product from Protocol 1 to install an amine at the C-2 position, leveraging catalyst systems known to be effective for coupling with less reactive aryl chlorides.

Materials:

  • 3-Aryl-2-chloro-4-methylpyridine (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 3-Aryl-2-chloro-4-methylpyridine and the RuPhos Pd G3 precatalyst.

  • Seal the flask, and evacuate and backfill with argon gas (3x).

  • Under argon, add the anhydrous toluene, followed by the amine, and finally the LiHMDS.

  • Place the flask in a preheated oil bath at 100°C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final 3-aryl-2-(amino)-4-methylpyridine.

Conclusion

3-Bromo-2-chloro-4-methylpyridine is more than just another dihalogenated heterocycle; it is a sophisticated building block designed for strategic, multi-step synthesis. Its key advantage—the orthogonal reactivity of the C-3 bromine in palladium-catalyzed cross-couplings and the C-2 chlorine in nucleophilic aromatic substitutions—provides chemists with a reliable and powerful tool for the regiocontrolled construction of complex pyridine derivatives. By understanding and exploiting these distinct reaction pathways, researchers can streamline synthetic routes, improve overall yields, and accelerate the discovery and development of novel chemical entities.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Strategies for Corrole Functionalization. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. RSC Publishing. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC - NIH. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC - NIH. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

theoretical vs experimental yield for 3-Bromo-2-chloro-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) is a critical halogenated pyridine scaffold used in the synthesis of complex pharmaceuticals. Its value lies in the orthogonal reactivity of its three functional handles: the 2-chloro group (susceptible to SNAr), the 3-bromo group (ideal for selective Pd-catalyzed coupling), and the 4-methyl group (benzylic oxidation/functionalization).

This guide contrasts the Theoretical Yield (based on classical Electrophilic Aromatic Substitution) with the Experimental Yield obtained via two proven synthetic pathways: Directed Ortho-Metalation (DoM) and the Sandmeyer Reaction . While theoretical models suggest direct bromination is feasible, experimental data confirms it is the least efficient route due to regioselectivity issues.

Theoretical vs. Experimental Reality

The Theoretical Trap: Direct Bromination

In undergraduate organic chemistry, one might propose synthesizing this molecule via direct bromination of 2-chloro-4-methylpyridine.

  • Theoretical Premise: The 4-methyl group is activating and ortho-directing. The 2-chloro group is deactivating but ortho/para-directing.

  • The Flaw: Pyridine rings are electron-deficient, making Electrophilic Aromatic Substitution (EAS) difficult without harsh forcing conditions (e.g., oleum, >100°C).

  • Regioselectivity Failure:

    • Position 3: Sterically crowded ("sandwiched" between 2-Cl and 4-Me).

    • Position 5: Less sterically hindered.

    • Result: Direct bromination typically yields a mixture favoring the 5-bromo isomer , or results in over-bromination, leading to low yields (<30%) and difficult chromatographic separations.

The Experimental Solution: Regiocontrol

To achieve high yields of the 3-bromo isomer, chemists must bypass EAS rules using one of two strategies:

  • Directed Ortho-Metalation (DoM): Using a strong base (LDA) to deprotonate C3, guided by the 2-Cl group.

  • Sandmeyer Reaction: Converting a regiodefined amine (3-amino) to the bromide.

Yield Comparison Data

MetricRoute A: Direct Bromination (Theoretical)Route B: Directed Ortho-Metalation (Modern Lab)Route C: Sandmeyer Reaction (Industrial/Scalable)
Mechanism Electrophilic Aromatic Substitution (EAS)Lithiation / Electrophilic QuenchDiazotization / Radical Substitution
Key Reagents Br₂, FeBr₃ or OleumLDA, THF, CBr₄ or Br₂NaNO₂, HBr, CuBr
Regioselectivity Poor (Favors 5-Br isomer)High (Directs to 3-Br via Cl-chelation)Perfect (Determined by precursor)
Experimental Yield 15 - 30% (Mixture)75 - 85% 85 - 95% (Step yield)
Scalability Low (Purification bottleneck)Moderate (Cryogenic required)High (Standard plant ops)
Primary Risk Wrong isomer formationMoisture sensitivity / Temp controlDiazonium stability

Detailed Experimental Protocols

Protocol 1: Directed Ortho-Metalation (DoM)

Best for: Rapid, gram-scale synthesis in a research setting.

Rationale: The 2-chloro substituent acts as a Directed Metalation Group (DMG). Lithium Diisopropylamide (LDA) selectively removes the proton at C3 because the Lithium atom coordinates with the Chlorine lone pair (Complex Induced Proximity Effect - CIPE), stabilizing the transition state at the ortho position despite the steric crowding.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with Argon.

  • Reagents: Add 2-chloro-4-methylpyridine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature must remain below -70°C to prevent nucleophilic attack of the base on the pyridine ring.

  • Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes via syringe pump.

    • Observation: Solution typically turns deep red/orange, indicating formation of the lithiated species.

    • Aging: Stir at -78°C for 45–60 minutes.

  • Quench: Dissolve CBr₄ or Br₂ (1.2 eq) in THF and add dropwise to the lithiated mixture at -78°C.

  • Workup: Stir for 30 mins, then quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: The Sandmeyer Route

Best for: Multi-kilogram scale-up where cryogenic conditions are impractical.

Rationale: This route guarantees the position of the bromine atom by starting from 3-amino-2-chloro-4-methylpyridine . The amino group is converted to a diazonium salt, which is then displaced by bromide.

Step-by-Step Methodology:

  • Diazotization: In a reactor, charge 3-amino-2-chloro-4-methylpyridine (1.0 eq) and 48% HBr (4.0 eq). Cool to 0°C .

  • Nitrite Addition: Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining internal temperature <5°C. Stir for 30 minutes to form the diazonium salt.

  • Substitution: In a separate vessel, prepare a solution of CuBr (0.5 eq) in 48% HBr.

  • Transfer: Slowly transfer the cold diazonium solution into the CuBr solution (optionally heated to 40-60°C depending on specific kinetics) to facilitate N₂ gas evolution.

  • Workup: Basify with NaOH to pH 9 (carefully), extract with DCM or EtOAc.

  • Yield: Expect 90-95% conversion.

Visualizing the Pathways

The following diagram illustrates the divergence between the theoretical failure (EAS) and the experimental successes (DoM and Sandmeyer).

SynthesisPathways Start Starting Material: 2-Chloro-4-methylpyridine RouteA Route A: Direct Bromination (EAS Conditions) Start->RouteA RouteB Route B: Directed Ortho-Metalation (LDA, -78°C) Start->RouteB InterA Mixture of Isomers (3-Br and 5-Br) RouteA->InterA Steric Hindrance at C3 EndA Low Yield (<30%) Difficult Separation InterA->EndA InterB Intermediate: 3-Lithio-2-chloro-4-methylpyridine RouteB->InterB Cl-Directed Lithiation EndB Product: 3-Bromo-2-chloro-4-methylpyridine (Yield: ~80%) InterB->EndB Electrophile (Br2) StartC Precursor: 3-Amino-2-chloro-4-methylpyridine RouteC Route C: Sandmeyer Reaction (NaNO2/HBr, CuBr) StartC->RouteC EndC Product: 3-Bromo-2-chloro-4-methylpyridine (Yield: >90%) RouteC->EndC Radical Substitution

Caption: Comparison of synthetic pathways. Route A fails due to sterics; Routes B and C succeed via directed chemistry.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in DoM Moisture in THF or reagents.Distill THF over Na/Benzophenone; use fresh LDA.
Formation of "Wet" Product Incomplete drying during workup.Pyridines are hygroscopic. Dry organic layer thoroughly with MgSO₄.
Impurity Profile (DoM) Nucleophilic attack of BuLi on Pyridine ring.Ensure temperature is strictly <-70°C; use LDA (non-nucleophilic base) instead of n-BuLi.
Sandmeyer "Tar" Decomposition of Diazonium salt.Keep diazonium solution <5°C; do not store it—transfer immediately to CuBr.

References

  • Gros, P., & Fort, Y. (2001).[2] First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. Chemistry – A European Journal.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM principles and CIPE mechanism).
  • Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine.[3][4]

  • PubChem. (2023). 3-Bromo-2-chloro-4-methylpyridine Compound Summary. National Library of Medicine.

  • Marsais, F., et al. (1981).[2] Etude des ortho-metallations regioselectives de la chloro-3 pyridine. Journal of Organometallic Chemistry.[2]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 3-Bromo-2-chloro-4-methylpyridine is a valuable heterocyclic building block, but its halogenated structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, technically grounded protocol to ensure that this compound is managed safely and in full regulatory compliance from the bench to its final disposal. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Bromo-2-chloro-4-methylpyridine is not a benign substance; its reactivity and toxicity profile demand respect and caution. The primary risks are associated with its irritant properties, potential toxicity, and its classification as a combustible liquid.

Table 1: GHS Hazard Classification for 3-Bromo-2-chloro-4-methylpyridine

Hazard Class Hazard Statement GHS Pictogram Precautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowed[1] GHS07 (Exclamation Mark) P264, P270, P301+P312, P501
Skin Corrosion/Irritation H315: Causes skin irritation[1][2][3][4][5] GHS07 (Exclamation Mark) P264, P280, P302+P352, P332+P313[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][3][4][5] GHS07 (Exclamation Mark) P280, P305+P351+P338, P337+P313[6]
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2][3] GHS07 (Exclamation Mark) P261, P271, P304+P340, P403+P233[5][6]

| Flammable Liquids | H227: Combustible liquid[5] | GHS02 (Flame) | P210, P280, P370+P378, P403+P235[5] |

Furthermore, chemical incompatibility is a critical safety consideration. Improper mixing can lead to violent reactions, the release of toxic gases, or fire. This compound must be stored and disposed of away from incompatible materials.

Table 2: Chemical Incompatibilities

Class of Incompatible Material Rationale and Potential Outcome
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[2][7][8]
Strong Acids May cause exothermic reactions or degradation, releasing hazardous fumes.[7]

| Bases | As a pyridine derivative, it can react with strong bases.[9][10] |

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. All operations involving 3-Bromo-2-chloro-4-methylpyridine must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[9] The causality is clear: engineering controls provide the primary barrier against exposure to vapors and aerosols.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Butyl rubber or Polychloroprene gloves. Nitrile is not recommended for extended contact with pyridine-like compounds.[9] Provides a sufficient barrier against skin contact and absorption. Always inspect gloves before use and use proper removal technique.[5]
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[5][8] Protects against splashes that can cause serious eye irritation.[2][4]

| Skin & Body Protection | Fully-buttoned laboratory coat.[9] Consider a chemically resistant apron for transfers of larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure.[4][5] |

Waste Segregation and Collection: A Critical Step for Compliance and Safety

The single most important rule in chemical waste disposal is proper segregation. 3-Bromo-2-chloro-4-methylpyridine is a halogenated organic compound . As such, it must never be mixed with non-halogenated solvent waste.[11] Co-mingling these waste streams contaminates the entire volume, forcing it all to be treated under the more stringent and costly disposal regulations for halogenated waste.[11][12]

Protocol for Waste Collection
  • Select the Correct Container: Use a designated, sealable, and chemically compatible waste container clearly labeled "Halogenated Organic Waste".[9] The container must be in good condition, with no leaks or cracks.

  • Labeling: Attach a hazardous waste label to the container before adding the first drop of waste.[9] The label must include the full chemical name, "3-Bromo-2-chloro-4-methylpyridine," and any other components in the waste solution.

  • Collection:

    • For pure or residual amounts of the compound, triple-rinse the original container with a suitable solvent (e.g., acetone or ethanol). The rinsate is also considered halogenated hazardous waste and must be added to the designated container.

    • For solutions containing the compound, pour the waste carefully into the collection container, avoiding splashes.

    • For contaminated lab materials (e.g., pipette tips, contaminated gloves, absorbent pads), collect them in a separate, clearly labeled solid waste bag or container designated for "Halogenated Contaminated Debris."

  • Storage: Keep the waste container tightly sealed when not in use.[2][3][7][8] Store it in a well-ventilated, secondary containment area away from the incompatible materials listed in Table 2.[9][10]

G Diagram 1: Waste Segregation Decision Flow start Generate Chemical Waste decision Does the waste contain 3-Bromo-2-chloro-4-methylpyridine or other halogenated compounds? start->decision non_halogenated Follow protocol for Non-Halogenated Waste Stream decision->non_halogenated No decision2 Is the waste liquid or solid? decision->decision2 Yes halogenated_liquid Collect in 'Halogenated Organic Liquid Waste' Container halogenated_solid Collect in 'Halogenated Contaminated Solid Waste' Container decision2->halogenated_liquid Liquid decision2->halogenated_solid Solid G Diagram 2: Spill Response Workflow spill Spill Detected secure Alert Personnel & Remove Ignition Sources spill->secure ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) secure->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Contaminated Material into Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all materials as Halogenated Hazardous Waste decon->dispose

Caption: A systematic approach to spill cleanup ensures safety.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [2][3][5]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [2][3]Remove contaminated clothing. If skin irritation occurs, get medical advice. [2][3]* Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. [2][3][4]Continue rinsing for at least 15 minutes and seek immediate medical attention. [3]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [3]

Final Disposal Pathway: The Role of EHS

Under no circumstances should 3-Bromo-2-chloro-4-methylpyridine or its containers be disposed of in the regular trash or poured down the drain. [5][11]The final disposal must be handled by a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). [11][13] Your institution's Environmental Health & Safety (EHS) department is your primary resource and partner in this process. Once your waste container is full, contact your EHS office to arrange for a pickup. They will ensure the waste is transported and disposed of by a permitted facility, completing the chain of custody for this hazardous material.

By adhering to these scientifically-grounded procedures, you uphold your professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem.

References

  • Pyridine Standard Operating Procedure. University of Washington.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[Link]

  • 3-Bromo-4-methylpyridine Safety Data Sheet. (2010). Acros Organics (via Fisher Scientific).[Link]

  • 3-Bromo-2-chloro-4-methylpyridine. PubChem, National Institutes of Health.[Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency.[Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University.[Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg.[Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.[Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • Examples of Incompatible Chemicals. University of California, Riverside.[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.[Link]

  • Incompatible Chemicals. Utah State University.[Link]

  • Incompatible chemicals. University of Cambridge, Department of Engineering Health & Safety.[Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College.[Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Bromo-2-chloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 55404-31-4 Molecular Formula: C₆H₅BrClN Hazard Class: Irritant / Acute Toxin (Oral) / Respiratory Sensitizer Potential[1][2]

Part 1: Executive Safety Assessment

To the Researcher: Handling halogenated pyridines like 3-Bromo-2-chloro-4-methylpyridine requires a safety strategy that goes beyond standard "lab coat and glasses." While GHS classifications often label these as "Irritants" (H315/H319/H335), the structural combination of a pyridine ring with multiple halogens (Br, Cl) increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.[1][2]

Furthermore, halogenated pyridines are frequently lachrymatory and can sublime even at room temperature, creating an inhalation risk that standard dust masks cannot address.[1] This guide prioritizes containment over simple shielding.

Part 2: Hierarchy of Controls & PPE Specifications

Engineering Controls (Primary Barrier)

PPE is the last line of defense. Your primary safety mechanism for this compound is the Chemical Fume Hood .

  • Requirement: All open-vessel manipulations (weighing, dispensing, reaction setup) must occur within a certified fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1][2]

  • Static Control: Halogenated pyridine solids are often static-prone.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent "flying" powder, which defeats hood containment.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses fail to protect against subliming vapors or fine dust that can bypass side shields.[1][2]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Causality: Halogenated heterocycles can permeate thin nitrile.[1] Double gloving creates a "sacrificial" outer layer. Change outer gloves immediately upon splash.
Dermal (Body) Lab Coat (100% Cotton) + Chemical ApronSynthetic blends can melt into skin if a flammable solvent fire occurs.[1][2] An impervious apron prevents solid residue from embedding in fabric.
Respiratory P100/OV Respirator (Only if outside hood)Strictly for emergency spill cleanup. Routine handling relies solely on the fume hood.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust or contaminating the balance area.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Donning: Don inner nitrile gloves (orange/white) followed by outer nitrile gloves (blue/purple) to visualize breaches.[1]

  • Transfer:

    • Do not use a spatula directly into the stock bottle if possible. Pour a small amount into a secondary weigh boat to avoid contaminating the source.

    • Critical Step: If the solid is static-charged, use an anti-static gun on the weigh boat before adding the solid.[1][2]

  • Solvent Addition: Add the reaction solvent (e.g., DCM, THF) to the solid immediately after weighing to suppress sublimation.

Protocol B: Waste Disposal

Objective: Prevent downstream exposure to waste management personnel.

  • Classification: Segregate as Halogenated Organic Waste .

  • Quenching: If the material was used in a reaction with reactive species (e.g., organolithiums), ensure a full quench before bottling.[1][2]

  • Labeling: Explicitly write "Halogenated Pyridine" on the tag. Do not simply write "Organic Waste." This alerts disposal teams to potential odors and toxicity.

Part 4: Emergency Response Logic

Scenario: Benchtop Spill (Solid)

  • Alert: Announce the spill to lab mates.

  • Isolate: Do not attempt to sweep with a brush (generates dust).[2]

  • Neutralize: Cover the spill with a wet paper towel (solvent: heptane or water) to dampen the powder.

  • Removal: Wipe up the damp material and place it directly into a solid waste bag inside the hood.

  • Decontaminate: Wash the surface with a mild surfactant solution.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 3-Bromo-2-chloro-4-methylpyridine, emphasizing the "Stop/Go" decision points based on engineering control availability.

SafetyWorkflow Start Start: Handling 3-Bromo-2-chloro-4-methylpyridine RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess StopWork STOP WORK Respiratory Hazard RiskAssess->StopWork No Prep Preparation Phase: 1. Check Sash Height 2. Anti-static measures RiskAssess->Prep Yes PPE_Select PPE Selection: 1. Goggles (Not glasses) 2. Double Nitrile Gloves 3. Cotton Lab Coat Prep->PPE_Select Action Operation: Weighing & Solvent Addition PPE_Select->Action SpillCheck Spill Occurred? Action->SpillCheck SpillResp Spill Response: 1. Dampen with solvent 2. Wipe (No sweeping) 3. Dispose as Halogenated SpillCheck->SpillResp Yes Disposal Disposal: Halogenated Waste Stream SpillCheck->Disposal No SpillResp->Disposal End End Procedure Disposal->End

Caption: Operational logic flow for handling halogenated pyridines, prioritizing engineering controls and specific spill response mechanisms.

References

  • PubChem. (2025).[2] 3-Bromo-2-chloro-4-methylpyridine Compound Summary (CID 40425119).[1][2] National Library of Medicine. Retrieved from [Link][1][2]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 3-Bromo-2-chloro-4-methylpyridine.[1][2] Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.